Methyl sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMJDSHXVKJFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19803-43-1 (ammonium salt), 512-42-5 (hydrochloride salt), 562-54-9 (potassium salt) | |
| Record name | Methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047983 | |
| Record name | Methyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-93-4 | |
| Record name | Monomethyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24I7CLU7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfate (B86663) ((CH₃)₂SO₄), also known as DMS, is a powerful and versatile methylating agent extensively utilized in organic synthesis, pharmaceuticals, dyes, and perfumes.[1][2] Despite its utility, its high toxicity and carcinogenic nature demand a thorough understanding of its physical and chemical properties for safe and effective handling.[3] This technical guide provides a comprehensive overview of the core properties of dimethyl sulfate, detailed experimental protocols, and visualizations of its key chemical reactions to support researchers, scientists, and drug development professionals.
Physical Properties of Dithis compound
Dithis compound is a colorless, oily liquid with a faint, onion-like odor.[2][4] However, it is considered to have poor warning properties as the odor may not be perceptible at hazardous concentrations.[2] The key physical properties of dithis compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆O₄S | [4] |
| Molar Mass | 126.13 g/mol | [4] |
| Appearance | Colorless, oily liquid | [4] |
| Odor | Faint, onion-like | [2][4] |
| Density | 1.33 g/mL at 20 °C | [5] |
| Melting Point | -32 °C (-25.6 °F) | [5][6] |
| Boiling Point | 188 °C (370 °F) with decomposition | [5][6] |
| Solubility in Water | 2.8 g/100 mL at 18 °C (reacts) | [4] |
| Solubility in Organic Solvents | Soluble in ether, dioxane, acetone, and aromatic hydrocarbons.[4] Sparingly soluble in carbon disulfide and aliphatic hydrocarbons.[4] | [4] |
| Vapor Pressure | 65 Pa at 20 °C | [2] |
| Vapor Density | 4.35 (air = 1.0) | [5] |
| Refractive Index | 1.3874 at 20 °C | [5] |
| Flash Point | 83 °C (181 °F) | [6] |
| Autoignition Temperature | Not applicable (decomposes) |
Chemical Properties of Dithis compound
The chemical reactivity of dithis compound is dominated by its potent methylating ability. It is a strong alkylating agent that readily transfers a methyl group to a wide range of nucleophiles.[1]
Methylation Reactions
Dithis compound is widely used for the methylation of phenols, amines, and thiols.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks one of the methyl groups, and the this compound anion acts as a good leaving group.[7][8]
-
O-Methylation: Phenols are readily converted to their corresponding methyl ethers (anisoles). The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenol (B47542).[9]
-
N-Methylation: Primary and secondary amines can be methylated with dithis compound. However, over-methylation to form quaternary ammonium (B1175870) salts is a common side reaction, particularly with primary amines.[9][10]
-
S-Methylation: Thiols are easily methylated to form thioethers.[1]
Hydrolysis
Dithis compound hydrolyzes in the presence of water. The reaction is slow in cold water but accelerates in warm water or under acidic or basic conditions.[11] The hydrolysis occurs in a stepwise manner, first forming monothis compound and methanol, and then further hydrolyzing to sulfuric acid and methanol.
Reaction with Nucleic Acids
Dithis compound is a known mutagen and carcinogen due to its ability to methylate DNA.[7] It primarily reacts with the nitrogen atoms of purine (B94841) bases. The N7 position of guanine (B1146940) and the N3 position of adenine (B156593) are the major sites of methylation.[7] This methylation can interfere with DNA replication and transcription, leading to mutations. This property is also exploited in molecular biology techniques such as DMS footprinting to study DNA-protein interactions and RNA secondary structure.[1]
Experimental Protocols
Given the hazardous nature of dithis compound, all experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Emergency-use ammonia (B1221849) should be readily available to neutralize any spills.
Determination of Boiling Point (Safety-Modified Thiele Tube Method)
-
Apparatus Setup: Assemble a Thiele tube apparatus inside a fume hood. Use a micro-scale setup to minimize the amount of substance used. The heating medium should be a high-boiling point silicone oil.
-
Sample Preparation: Place a small volume (less than 0.5 mL) of dithis compound into a small test tube. Invert a sealed-end capillary tube and place it into the test tube containing the sample.
-
Procedure: Attach the test tube to a thermometer and immerse it in the Thiele tube. Heat the side arm of the Thiele tube gently and slowly. Observe the capillary tube. A slow, continuous stream of bubbles will emerge as the liquid boils.
-
Measurement: Remove the heat source and carefully observe the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.
-
Decontamination: After the experiment, allow the apparatus to cool completely. The dithis compound sample and any contaminated glassware should be quenched by slowly adding to a stirred solution of 10% aqueous ammonia or sodium hydroxide.
General Protocol for O-Methylation of a Phenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the phenol substrate and a base (e.g., potassium carbonate) in a suitable solvent like acetone.
-
Addition of Dithis compound: While stirring the mixture, add dithis compound dropwise from the dropping funnel at room temperature. An exothermic reaction may occur, and cooling may be necessary to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and filter off the inorganic salts. Quench any unreacted dithis compound by the slow addition of aqueous ammonia. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
SN2 Methylation of a Phenoxide Ion
Caption: SN2 mechanism of phenol methylation by dithis compound.
Hydrolysis of Dithis compound
Caption: Stepwise hydrolysis of dithis compound in water.
Methylation of Guanine in DNA
Caption: Methylation of the N7 position of guanine by dithis compound.
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. Dithis compound | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dithis compound (EHC 48, 1985) [inchem.org]
- 6. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 7. Dithis compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Laboratory Synthesis of Dimethyl Sulfate
Disclaimer: Dimethyl Sulfate (B86663) is an extremely toxic, carcinogenic, and mutagenic substance.[1][2] It should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.[1][2] A thorough risk assessment must be conducted before any experimental work.[3] Ammonia is a specific antidote for dimethyl sulfate and should be readily available to neutralize any spills.[3]
Introduction
Dithis compound ((CH₃)₂SO₄ or Me₂SO₄) is a powerful and versatile methylating agent widely used in organic synthesis for the methylation of phenols, amines, and thiols.[4] Its utility in the manufacturing of dyes, perfumes, and pharmaceuticals has made it a significant reagent.[5] However, its high reactivity is matched by its extreme toxicity, making its synthesis and handling a matter of critical safety concern.[1] This guide provides a detailed overview of a common laboratory method for the synthesis of dithis compound, focusing on the experimental protocol, reaction mechanisms, and essential safety precautions.
Safety and Handling
Due to its hazardous nature, strict safety protocols are mandatory when working with dithis compound.
2.1 Hazards
-
Toxicity: Extremely toxic and fatal if inhaled.[2] Toxic if swallowed.
-
Corrosivity: Causes severe skin burns and serious eye damage.[1]
-
Carcinogenicity: May cause cancer and is suspected of causing genetic defects.[1][2]
-
Delayed Effects: Symptoms from exposure, such as pulmonary edema, may be delayed for several hours.[6]
2.2 Personal Protective Equipment (PPE)
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) or a respirator with an appropriate filter should be used.[1][2]
-
Hand Protection: Wear suitable protective gloves.[2]
-
Eye Protection: Tightly fitting safety goggles or a face shield are necessary.[2]
-
Skin and Body Protection: A total impervious protective suit and boots are required to prevent any contact.[1]
2.3 Handling and Storage
-
All work must be conducted in a chemical fume hood with excellent ventilation.
-
Store in a cool, dry, well-ventilated, and tightly closed container.[2]
-
Keep away from heat, sparks, and open flames.
-
Containers must be carefully resealed after use and kept upright.[2]
2.4 Spill and First Aid
-
Spills: Evacuate the area. Collect spillage with an inert absorbent material (e.g., dry sand) and place it in a sealable container for disposal. Do not use water to wash away spills.
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water and seek immediate medical attention.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[2]
Synthesis Methodology
The commercial production of dithis compound often involves the continuous reaction of dimethyl ether with sulfur trioxide.[4][5] For laboratory-scale synthesis, a common route involves the preparation of methyl bisulfate from methanol (B129727) and sulfuric acid, followed by its distillation to yield dithis compound.[7][8]
3.1 Data Summary
Table 1: Physical and Chemical Properties of Dithis compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₂H₆O₄S | [4] |
| Molar Mass | 126.13 g/mol | [4] |
| Appearance | Colorless, oily liquid | [4] |
| Odor | Faint, onion-like | [4] |
| Density | 1.33 g/mL | [4] |
| Melting Point | -32 °C | [4] |
| Boiling Point | 188 °C (decomposes) | [4] |
| Solubility in Water | Reacts | [4] |
| Flash Point | 83 °C |[9] |
Table 2: Summary of Laboratory Synthesis Parameters
| Parameter | Description |
|---|---|
| Reactants | Methanol, Sulfuric Acid, Sodium Sulfate (anhydrous) |
| Intermediate | Methyl bisulfate |
| Reaction Type | Esterification followed by distillation |
| Key Equipment | Round-bottom flask, dropping funnel, distillation apparatus, vacuum source |
| Temperature Control | Cooling (for initial esterification), Heating (for distillation) |
| Purification | Vacuum distillation, Washing (optional) |
3.2 Experimental Protocol: Synthesis from Methyl Bisulfate
This protocol is a composite representation based on described laboratory methods.[7][8] Researchers must adapt and validate it based on their specific equipment and a thorough risk assessment.
Step 1: Preparation of Methyl Bisulfate
-
Equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice bath to cool.
-
Slowly add a measured amount of concentrated sulfuric acid to the flask.
-
While continuously stirring and cooling, add an equimolar amount of methanol dropwise from the dropping funnel. The reaction is highly exothermic and the temperature must be carefully controlled.
-
After the addition is complete, add anhydrous sodium sulfate to the mixture.
-
Continue stirring the mixture for several hours (e.g., 4 hours) at a controlled temperature to ensure the formation of methyl bisulfate.[7]
Step 2: Synthesis and Distillation of Dithis compound
-
Transfer the methyl bisulfate mixture to a distillation flask.
-
Set up a vacuum distillation apparatus. All glass joints must be securely fastened.
-
Heat the flask to distill the product under reduced pressure.[7][8] The distillation of methyl bisulfate yields dithis compound and sulfuric acid.[8]
-
Collect the distillate, which is crude dithis compound.
Step 3: Purification of Dithis compound
-
The collected crude product can be purified further. One method involves washing the distillate. This must be done with extreme care.
-
A common purification technique involves neutralizing acidic impurities. This can be done by washing with a cold, dilute alkaline solution (e.g., sodium carbonate solution), followed by washing with cold water.[10]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
A final vacuum distillation of the dried product can yield high-purity dithis compound.[11]
Reaction Mechanisms and Visualizations
The primary reaction for the utility of dithis compound is methylation, which typically proceeds via an Sₙ2 mechanism. The methyl group is transferred to a nucleophile, with the this compound anion acting as a good leaving group.[12][13]
Diagram 1: General Workflow for Laboratory Synthesis of Dithis compound
Caption: A simplified workflow for the synthesis and purification of dithis compound.
Diagram 2: Sₙ2 Methylation Mechanism
Caption: The Sₙ2 mechanism for methylation using dithis compound with a generic nucleophile (Nu⁻).
References
- 1. aarti-industries.com [aarti-industries.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dithis compound - Wikipedia [en.wikipedia.org]
- 5. Dithis compound (EHC 48, 1985) [inchem.org]
- 6. nj.gov [nj.gov]
- 7. Dithis compound Synthesis | PDF [slideshare.net]
- 8. Sciencemadness Discussion Board - Preparation of Dithis compound Discussion - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Dithis compound - Sciencemadness Wiki [sciencemadness.org]
- 10. CN105130850A - Method for purifying dithis compound - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to Dimethyl Sulfate as an Electrophilic Methylating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dimethyl sulfate (B86663) (DMS), a potent and widely used electrophilic methylating agent in industrial and laboratory settings. It covers its core chemical properties, reactivity, applications in organic and drug synthesis, detailed experimental protocols, and critical safety considerations.
Introduction to Dimethyl Sulfate (DMS)
Dithis compound, with the chemical formula (CH₃O)₂SO₂ or Me₂SO₄, is the diester of methanol (B129727) and sulfuric acid.[1] It is a colorless, oily liquid with a faint, onion-like odor.[1][2] DMS is primarily used as a powerful methylating agent in organic synthesis, valued for its high reactivity and low cost, which makes it a preferred choice for many industrial applications.[1][3]
Despite its effectiveness, DMS is extremely toxic, carcinogenic, corrosive, and environmentally hazardous.[1][4][5] Its handling requires stringent safety protocols.[6] Due to its toxicity, other reagents like methyl iodide or the less reactive but safer dimethyl carbonate are sometimes used as alternatives.[1][3]
Chemical Properties and Reactivity
Dithis compound is a strong alkylating agent that efficiently transfers a methyl group to a wide range of nucleophiles.[3][7] Its high reactivity is a key advantage, leading to faster reaction kinetics and potentially higher yields in industrial processes.[3]
Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 77-78-1 | [1][8] |
| Molecular Formula | C₂H₆O₄S | [1] |
| Molar Mass | 126.13 g/mol | [1][8] |
| Appearance | Colorless, oily liquid | [1][8] |
| Density | 1.33 g/mL | [1][8] |
| Melting Point | -32 °C | [1][8] |
| Boiling Point | 188 °C (decomposes) | [1][8] |
| Solubility in Water | Reacts | [1] |
| Flash Point | 83 °C (182 °F) | [2][9] |
Reactivity and Mechanism
The methyl transfer from dithis compound is assumed to occur via a bimolecular nucleophilic substitution (SN2) reaction.[1][10] In this mechanism, a nucleophile attacks one of the electrophilic methyl carbons of the DMS molecule, leading to the displacement of the this compound anion, which is an excellent leaving group.[10] Only one methyl group is transferred more quickly than the second.[1]
Caption: General SN2 mechanism for methylation using dithis compound.
Applications in Synthesis
Dithis compound is a versatile reagent used for the methylation of a wide array of substrates, including phenols, amines, thiols, and carboxylic acids.[1][11]
Key Methylation Reactions
-
O-Methylation : DMS is commonly used to methylate phenols, alcohols, and carboxylic acids.[1] For example, it is used in the Haworth methylation of sugars and the synthesis of methyl salicylate (B1505791) from salicylic (B10762653) acid.[1][12]
-
N-Methylation : Amines are readily methylated by DMS to form secondary, tertiary, or quaternary amines.[1] This is a key step in the synthesis of many pharmaceuticals.[13]
-
S-Methylation : Thiolate salts and thiocarboxylic acids are easily converted to their corresponding methyl thioethers and thioesters using DMS.[1]
Role in Drug Development
DMS is a critical reagent in the synthesis of numerous active pharmaceutical ingredients (APIs).[13][14] Its efficiency and cost-effectiveness make it a staple in pharmaceutical manufacturing.[3][11]
| Drug | Therapeutic Class | Role of Dithis compound (Methylation Type) | References |
| Rotigotine | Anti-Parkinson's Agent | O-methylation of a phenolic hydroxyl group. | [13] |
| Levetiracetam | Antiepileptic | N-methylation to complete the synthesis. | [13] |
| Cimetidine | H₂ Receptor Antagonist | S-alkylation (S-methylation) of a thiol intermediate. | [13] |
| Fexofenadine HCl | Antihistamine | Quaternization reaction (N-methylation). | [13] |
| Neostigmine methylsulfate | Anticholinesterase | N-methylation to form the final quaternary ammonium (B1175870) salt. | [13] |
| Apremilast | Anti-inflammatory | C-methylation of a styrene (B11656) derivative using butyllithium (B86547) and DMS. | [13] |
Experimental Protocols
Due to the extreme toxicity of dithis compound, all procedures must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).[4][6]
General Protocol for O-Methylation of a Phenolic Acid
This protocol is a generalized procedure based on the regioselective synthesis of methyl salicylate.[12][15][16]
Materials and Equipment:
-
Substrate (e.g., Salicylic Acid)
-
Dithis compound (DMS)
-
Base (e.g., K₂CO₃, NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Standard glassware for workup and purification
-
TLC plates for reaction monitoring
Procedure:
-
Setup: Assemble the reaction apparatus (flask, condenser) in a fume hood.
-
Reagents: To the round-bottom flask, add the substrate (1.0 eq), base (1.0-1.1 eq), and solvent (if applicable).
-
Heating: Begin stirring and heat the mixture to the desired temperature (e.g., 65-90 °C).[8][15]
-
DMS Addition: Add dithis compound (1.0-2.0 eq) dropwise to the heated mixture over a period of 15-30 minutes.[8][15]
-
Reaction: Maintain the temperature and continue stirring for the required time (e.g., 90 minutes to 2 hours), monitoring the reaction progress by TLC.[15][17]
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully quench excess DMS by adding a concentrated aqueous base like ammonia (B1221849) or sodium hydroxide (B78521) solution. Caution: This reaction can be exothermic and potentially violent with large amounts of DMS.[2][18][19]
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Caption: A typical experimental workflow for a methylation reaction using DMS.
Quantitative Data from Cited Experiments
The following table summarizes key quantitative data from a representative methylation experiment.
Synthesis of Methyl Salicylate from Salicylic Acid
| Parameter | Value | Notes | References |
| Substrate | Salicylic Acid (SA) | 20 mmol | [15] |
| Reagent | Dithis compound (DMS) | 40 mmol (2.0 eq) | [15] |
| Base | Sodium Bicarbonate (NaHCO₃) | 20 mmol (1.0 eq) | [15] |
| Temperature | 90 °C | - | [15] |
| Reaction Time | 90 minutes | After DMS addition | [15] |
| Conversion Rate | 100% | Determined by GC | [12][15] |
| Product Yield | 96% | Isolated yield of Methyl Salicylate | [12][15] |
Kinetic Data for DMS Reactions in Methanol at 65 °C
| Reaction | Rate Constant (k) | Notes | References |
| DMS Hydrolysis | 1.3 × 10⁻⁴ L/mol·s | Second-order rate constant | [20][21] |
| DMS Methanolysis | 3.1 × 10⁻⁵ L/mol·s | Second-order rate constant (at 35 °C) | [20][21] |
Safety, Handling, and Alternatives
Critical Safety Precautions
Dithis compound is classified as a probable human carcinogen and is extremely hazardous.[4][22] Its toxicity is characterized by a lack of immediate warning symptoms, with effects often delayed by 6-24 hours.[4][19]
-
Handling: Always handle DMS in a certified chemical fume hood to prevent inhalation of vapors.[4][6]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and impermeable gloves (butyl rubber or Viton are recommended; double-gloving is advised).[6][23] A flame-resistant lab coat is mandatory.[6]
-
Spills: Absorb minor spills with a spill pillow or absorbent material. Decontaminate equipment and minor spills with a concentrated solution of a base like ammonia or alkali, but be aware that the reaction can be violent with larger quantities.[4][19]
-
Exposure: In case of skin contact, wash immediately and thoroughly with soap and water.[4] For eye contact, flush with copious amounts of water for at least 15 minutes.[4] If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.[4][22]
-
Disposal: Waste containing DMS must be placed in a clearly labeled, covered metal container and handled according to institutional waste disposal guidelines for highly toxic substances.[4]
Alternatives to Dithis compound
The high toxicity of DMS has led to the use of alternative methylating agents.[1]
| Reagent | Reactivity | Cost | Key Hazards |
| Dithis compound (DMS) | High | Low | Extremely toxic, carcinogenic, corrosive.[1][3] |
| Methyl Iodide (MeI) | High | High | Hazardous, more expensive than DMS.[1][3] |
| Dimethyl Carbonate (DMC) | Lower | Moderate | Lower toxicity, considered a 'greener' alternative, but requires harsher conditions (higher temp/pressure).[1][3][24] |
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. DIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nbinno.com [nbinno.com]
- 4. LCSS: DIthis compound [web.stanford.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chemours.com [chemours.com]
- 8. Dithis compound [commonorganicchemistry.com]
- 9. Dithis compound - Sciencemadness Wiki [sciencemadness.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Uses of Dimethyl sulfate_Chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Page loading... [guidechem.com]
- 14. nbinno.com [nbinno.com]
- 15. Dithis compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dithis compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Dithis compound (EHC 48, 1985) [inchem.org]
- 19. Dimethyl_sulfate [chemeurope.com]
- 20. enovatia.com [enovatia.com]
- 21. researchgate.net [researchgate.net]
- 22. nj.gov [nj.gov]
- 23. pentachemicals.eu [pentachemicals.eu]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Monomethyl Sulfate and Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of monomethyl sulfate (B86663) (MMS) and dimethyl sulfate (DMS), two structurally related alkylating agents derived from sulfuric acid. While both serve as methylating agents, their chemical properties, reactivity, synthesis, and toxicological profiles differ significantly. This document aims to elucidate these differences to inform safe handling, appropriate application, and analytical monitoring in research and development settings.
Structural and Physicochemical Properties
Monothis compound and dithis compound are the mono- and di-esters of sulfuric acid, respectively. This fundamental structural difference governs their distinct chemical behaviors.
-
Monothis compound (MMS): Also known as methyl hydrogen sulfate, MMS has the chemical formula CH₄O₄S.[1][] It is an alkyl sulfate that is the monomethyl ester of sulfuric acid.[1] Structurally, it possesses one methyl group and one acidic hydroxyl group attached to the central sulfur atom via oxygen. This acidic proton makes MMS a strong acid.[3] It is typically a colorless to pale yellow, pungent, oily liquid that is highly soluble in water and polar organic solvents.[4][5]
-
Dithis compound (DMS): With the chemical formula (CH₃)₂SO₄ or C₂H₆O₄S, DMS is the diester of methanol (B129727) and sulfuric acid.[6] It is a colorless, oily liquid with a faint, onion-like odor.[6][7] Unlike MMS, DMS is not an acid. It is slightly soluble in water, with which it reacts, and is soluble in various organic solvents like ether, acetone, and benzene.[7][8]
The core physicochemical properties of MMS and DMS are summarized for direct comparison in the table below.
| Property | Monothis compound (MMS) | Dithis compound (DMS) |
| IUPAC Name | Methyl hydrogen sulfate[1] | Dithis compound[8] |
| CAS Number | 75-93-4[1][4] | 77-78-1[6] |
| Molecular Formula | CH₄O₄S[1][] | C₂H₆O₄S[6] |
| Molecular Weight | 112.11 g/mol [1] | 126.13 g/mol [6] |
| Appearance | Oily liquid, colorless to pale yellow[4][5] | Colorless, oily liquid[6] |
| Odor | Pungent[4] | Faint, onion-like[6][7] |
| Melting Point | < -30 °C[5][9] | -32 °C[6][10] |
| Boiling Point | 77-79 °C @ 2 Torr[9] | 188 °C (decomposes)[6][10] |
| Density | ~1.45 g/mL[5] | 1.33 g/mL[6][10] |
| Water Solubility | Freely soluble[5] | Reacts; slightly soluble (2.8 g/100 mL at 18°C)[6][7][8] |
Synthesis and Formation Pathways
The synthesis routes for MMS and DMS are closely related, with MMS often being an intermediate in processes involving DMS.
-
Monothis compound Synthesis: MMS can be prepared by reacting methanol with either sulfuric acid or sulfur trioxide at low temperatures.[5] It is also a known by-product in methylation reactions that use dithis compound, particularly in alkaline aqueous solutions.[11] Furthermore, MMS is the initial product of DMS hydrolysis.[12][13]
-
Dithis compound Synthesis: The commercial production of DMS typically involves the continuous reaction of dimethyl ether with sulfur trioxide.[6][13] Laboratory syntheses include the distillation of methyl hydrogen sulfate under vacuum or the reaction of methyl nitrite (B80452) with methyl chlorosulfonate.[14][15] The direct esterification of sulfuric acid with methanol is generally not favored as it produces only small amounts of DMS.[6]
Reactivity and Alkylating Potential
Both compounds are known as methylating agents, a property that defines their utility and their hazard. However, their reactivity differs significantly.
-
Mechanism of Action: DMS is a potent methylating agent used to transfer a methyl group to phenols, amines, and thiols.[6] The transfer is assumed to occur via an SN2 reaction.[6] One methyl group is transferred more quickly than the second.[6]
-
Comparative Reactivity: DMS is a powerful and highly reactive methylating agent, favored in industry for its high reactivity and low cost.[6] In contrast, monothis compound is considered a poor alkylating agent and is not genotoxic.[16] While DMS readily methylates a wide range of nucleophiles, including DNA, MMS is significantly less prone to do so under normal conditions.[16][17] However, MMS can still act as a methylating agent for certain substrates, such as aromatic aldehydes like vanillin.[18]
Toxicological Profile: A Critical Distinction
The most critical difference between DMS and MMS for drug development professionals is their toxicity.
| Hazard Profile | Monothis compound (MMS) | Dithis compound (DMS) |
| General Toxicity | Corrosive, causes skin burns and eye damage.[1][4] | Extremely toxic, corrosive, contact and inhalation hazard.[6] Symptoms may be delayed.[19] |
| Genotoxicity | Not considered genotoxic.[16] | Potent mutagen and known genotoxic impurity.[16][20] |
| Carcinogenicity | Not classified as a carcinogen. | Probable human carcinogen (IARC Group 2A, EPA Group B2).[21][22] |
-
Dithis compound (DMS): DMS is a potent, genotoxic, and carcinogenic compound.[23] Its high toxicity stems from its ability to act as a powerful alkylating agent, methylating biological macromolecules like DNA.[12] Acute exposure can cause severe damage to the eyes, respiratory tract, skin, liver, and kidneys.[21] Due to these severe hazards, its use has been partially superseded by less toxic alternatives like methyl triflate or dimethyl carbonate, though DMS remains in industrial use due to its low cost and high reactivity.[6] Regulatory bodies require strict control of DMS as a potential genotoxic impurity in active pharmaceutical ingredients (APIs), with a typical threshold of toxicological concern (TTC) of 1.5 µg per day.[23][24]
-
Monothis compound (MMS): In stark contrast to DMS, MMS is not considered a genotoxic impurity.[16] While it is a corrosive substance that can cause severe skin and eye damage and requires careful handling, it does not pose the same mutagenic or carcinogenic risk as DMS.[1][4] A study comparing the two found that only DMS was cytotoxic and mutagenic to CHO cells.[20]
Experimental Protocols and Analytical Considerations
The analysis of MMS and DMS in reaction mixtures or final APIs requires distinct methodologies due to their different physicochemical properties. These methods are crucial for process control and for ensuring that genotoxic DMS levels are below regulatory limits.
Experimental Workflow for Impurity Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) for DMS: DMS is volatile enough to be analyzed by GC-MS. A common sample preparation technique involves liquid-liquid extraction.[23] A critical consideration is that residual MMS in a sample can thermally decompose in the hot GC injector to form DMS, potentially leading to false-positive or overestimated results.[23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for MMS: MMS is an extremely polar and charged analyte, making it unsuitable for standard GC analysis.[23] The preferred method for its quantification is LC-MS/MS, often employing reversed-phase ion-pair chromatography to achieve retention and separation.[23][24] This method is sensitive and can be performed with minimal sample preparation.[23]
-
Nuclear Magnetic Resonance (¹H NMR) for Kinetic Studies: For process development and understanding reaction kinetics, ¹H NMR spectroscopy is a powerful tool. It can be used to monitor the formation and consumption of both MMS and DMS in real-time within a reaction mixture without the need for extraction or separation.[16][25]
Conclusion
Monothis compound and dithis compound, the mono- and di-esters of sulfuric acid, present a study in contrasts. While structurally similar, their differences are profound:
-
Structure: MMS is a monoester and a strong acid; DMS is a diester and is neutral.
-
Reactivity: DMS is a highly potent and efficient methylating agent. MMS is a significantly weaker alkylating agent.
-
Toxicity: DMS is a known genotoxic carcinogen requiring stringent control in pharmaceutical manufacturing. MMS is corrosive but is not considered genotoxic.
For professionals in drug development, understanding these distinctions is paramount. The potential for the formation of DMS during synthesis, even in trace amounts, necessitates the use of validated, sensitive analytical methods to ensure patient safety and regulatory compliance. Conversely, the presence of MMS, while indicative of certain reaction pathways, does not carry the same toxicological weight. This detailed understanding allows for more robust process development, risk assessment, and quality control.
References
- 1. Monothis compound | CH4O4S | CID 6412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl bisulfate - Wikipedia [en.wikipedia.org]
- 4. CAS 75-93-4: Monothis compound | CymitQuimica [cymitquimica.com]
- 5. This compound [drugfuture.com]
- 6. Dithis compound - Wikipedia [en.wikipedia.org]
- 7. Dithis compound | 77-78-1 [chemicalbook.com]
- 8. Dithis compound | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Dithis compound [commonorganicchemistry.com]
- 11. JP2014195753A - Treatment method of alkaline aqueous solution of monothis compound - Google Patents [patents.google.com]
- 12. nngyk.gov.hu [nngyk.gov.hu]
- 13. Dithis compound (EHC 48, 1985) [inchem.org]
- 14. Dithis compound - Sciencemadness Wiki [sciencemadness.org]
- 15. Dimethyl_sulfate [chemeurope.com]
- 16. enovatia.com [enovatia.com]
- 17. pnas.org [pnas.org]
- 18. Sciencemadness Discussion Board - Methylations with Methyl Hydrogen Sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. DIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. Mutagenicity and cytotoxicity of dimethyl and monomethyl sulfates in the CHO/HGPRT system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. researchgate.net [researchgate.net]
- 24. Determination of genotoxic impurities monothis compound and dithis compound in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
The Role of Methyl Sulfate in Organic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl sulfate (B86663), predominantly in the form of dimethyl sulfate (DMS), is a potent and versatile reagent that has played a pivotal role in organic synthesis for over a century. Its high reactivity and cost-effectiveness have established it as a cornerstone for methylation reactions in both academic research and industrial-scale production. This technical guide provides a comprehensive overview of the core principles of this compound chemistry, its reaction mechanisms, and its wide-ranging applications, with a particular focus on methodologies relevant to pharmaceutical and fine chemical synthesis. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to equip researchers with the practical knowledge required for the safe and effective use of this powerful synthetic tool.
Introduction
Methylation, the addition of a methyl group to a substrate, is one of the most fundamental transformations in organic chemistry, profoundly influencing the biological activity, physical properties, and reactivity of molecules. Dithis compound ((CH₃)₂SO₄ or Me₂SO₄) is a diester of methanol (B129727) and sulfuric acid and serves as a premier methylating agent.[1][2] Despite its high toxicity, which necessitates stringent handling protocols, its unparalleled reactivity and economic advantages ensure its continued prevalence in the synthesis of pharmaceuticals, dyes, perfumes, and pesticides.[2][3] This guide will delve into the technical aspects of dithis compound, providing a robust resource for professionals in drug development and chemical research.
Physicochemical Properties of Dithis compound
A thorough understanding of the physical and chemical properties of dithis compound is paramount for its safe handling and effective application in synthesis. DMS is a colorless, oily liquid with a faint, onion-like odor.[1][4] Key quantitative data are summarized in Table 1.
Table 1: Physical and Chemical Properties of Dithis compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆O₄S | [2] |
| Molecular Weight | 126.13 g/mol | [2] |
| Appearance | Colorless, oily liquid | [2][4] |
| Density | 1.333 g/mL at 25 °C | [1][5] |
| Melting Point | -32 °C | [2][5] |
| Boiling Point | 188 °C (decomposes) | [1][2] |
| Flash Point | 83 °C (182 °F) | [5][6] |
| Vapor Pressure | 0.1 to 0.5 mmHg at 20 °C | [6] |
| Solubility in Water | 2.8 g/100 mL at 18 °C (hydrolyzes) | [7] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, ether, dioxane, and aromatic hydrocarbons.[1][8] Sparingly soluble in aliphatic hydrocarbons and carbon disulfide.[1] | [1][8] |
| Refractive Index (n²⁰/D) | 1.386 | [1] |
Core Reactivity and Mechanism
Dithis compound is a powerful electrophile and a classic Sₙ2 reagent. The carbon atoms of the methyl groups are electron-deficient due to the strong electron-withdrawing effect of the sulfate group, making them highly susceptible to nucleophilic attack.
The primary role of DMS in organic chemistry is as a methylating agent for a wide array of nucleophiles, including oxygen, nitrogen, and sulfur centers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks one of the methyl groups, leading to the displacement of the this compound anion. The first methyl group is transferred much more rapidly than the second.[2]
Figure 1: Generalized Sₙ2 mechanism for methylation with DMS.
Key Applications and Experimental Protocols
Dithis compound's utility spans a vast range of methylation reactions. Below are detailed protocols for its most common applications.
O-Methylation of Phenols and Carboxylic Acids
DMS is highly effective for the methylation of phenols to form methyl ethers (anisoles) and carboxylic acids to form methyl esters. These reactions are typically carried out under basic conditions to deprotonate the acidic starting material, thereby generating a more potent nucleophile.
Experimental Protocol: Methylation of Gallic Acid
This protocol details the synthesis of trimethylgallic acid from gallic acid.
-
Preparation: In a 1-L flask, dissolve 80 g (2 moles) of sodium hydroxide (B78521) in 500 mL of cold water. To this, add 50 g (0.266 mole) of gallic acid. Stopper the flask tightly and shake until the acid dissolves.
-
Methylation: Add 89 g (67 mL, 0.71 mole) of dithis compound to the solution. Shake the flask for 20 minutes, ensuring the temperature does not exceed 30–35 °C by cooling with cold water.
-
Saponification: Fit the flask with a reflux condenser and boil the mixture for two hours. To saponify any ester byproducts, add a solution of 20 g of sodium hydroxide in 30 mL of water and continue boiling for an additional two hours.
-
Work-up and Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid. Filter the precipitated trimethylgallic acid using suction and wash thoroughly with cold water. The yield is typically 50–52 g (89–92%).
-
Purification (Optional): Recrystallize the product from 2 L of boiling water with decolorizing carbon to obtain colorless needles with a melting point of 167 °C.[9]
A highly regioselective synthesis of methyl salicylate (B1505791) has been reported using sodium bicarbonate as the base in a solvent-free process, achieving a 96% yield.[10][11]
Figure 2: General workflow for O-methylation reactions.
N-Methylation of Amines
Dithis compound is used to prepare tertiary amines and quaternary ammonium (B1175870) salts.[2] The degree of methylation can be controlled by the stoichiometry of the reagents. N-methylation is a critical step in the synthesis of many pharmaceuticals and agrochemicals.
Experimental Protocol: N-Methylation of an Amino Acid Derivative
An efficient N-methylation of amino acid derivatives has been described using dithis compound in the presence of sodium hydride and a catalytic amount of water. The in-situ generation of highly reactive sodium hydroxide from the reaction of water with sodium hydride leads to significantly faster reaction rates.[12]
S-Methylation of Thiols
Thiols and thiophenols are readily methylated by DMS to produce thioethers (sulfides).[2] This reaction is often rapid and high-yielding.
Table 2: Comparison of Common Methylating Agents
| Reagent | Formula | Reactivity | Toxicity | Cost | Key Features |
| Dithis compound | (CH₃)₂SO₄ | High | Very High | Low | Industry standard, high efficiency.[2][13] |
| Methyl Iodide | CH₃I | High | High | High | Less hazardous than DMS but more expensive.[2][13] |
| Dimethyl Carbonate | (CH₃O)₂CO | Low | Low | Moderate | "Green" alternative, requires harsher conditions.[2][13] |
Applications in Biotechnology
Beyond its role in traditional organic synthesis, dithis compound has found specialized applications in molecular biology and genomics.
Maxam-Gilbert DNA Sequencing
The Maxam-Gilbert sequencing method, one of the first widely adopted techniques for DNA sequencing, utilizes DMS for base-specific chemical modification of DNA.[14] DMS methylates guanine (B1146940) residues, and to a lesser extent adenine (B156593) residues. Subsequent treatment with piperidine (B6355638) cleaves the DNA backbone at the site of the modified base.[14]
Experimental Protocol: Guanine-Specific Cleavage in Maxam-Gilbert Sequencing
-
DNA Preparation: Start with 32P end-labeled DNA.
-
Guanine Modification: To the DNA sample, add 200 µL of DMS buffer (50 mM sodium cacodylate, pH 8.0; 1 mM EDTA). Chill to 0 °C and add 1 µL of dithis compound. Incubate at 20 °C for 3-4 minutes.
-
Reaction Quenching: Stop the reaction by adding 50 µL of DMS stop buffer (1.5 M sodium acetate, pH 7.0; 1.0 M 2-mercaptoethanol).
-
DNA Precipitation: Precipitate the DNA with ethanol, wash, and dry the pellet.
-
Cleavage: Cleave the modified DNA by treating with 1.0 M piperidine at 90 °C for 30 minutes.[15][16]
RNA Structure Probing (DMS-MaPseq)
Dithis compound is a valuable tool for probing RNA secondary structure. At neutral pH, DMS methylates the N1 position of adenine and the N3 position of cytosine in single-stranded regions of RNA.[2] Base-paired nucleotides are protected from methylation. In DMS-MaPseq (DMS mutational profiling with sequencing), this modification pattern is read out by next-generation sequencing, revealing single-stranded regions as sites of mutations introduced during reverse transcription.[17][18][19]
Figure 3: Workflow for RNA structure analysis using DMS-MaPseq.
Safety and Handling
Dithis compound is extremely toxic, carcinogenic, and mutagenic.[2][5] It is readily absorbed through the skin, mucous membranes, and respiratory tract.[5] A critical danger is the delayed onset of symptoms after exposure, which can lead to fatal respiratory distress.[1]
Mandatory Safety Precautions:
-
Engineering Controls: All work with dithis compound must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate impermeable gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles at all times.
-
Decontamination: Spills should be treated with an alkaline solution, such as aqueous ammonia (B1221849) or sodium hydroxide, to hydrolyze the DMS.
-
Antidote: Keep aqueous ammonia readily available as it is a specific antidote for DMS spills.[9]
Conclusion
Dithis compound remains an indispensable reagent in organic chemistry due to its high efficacy and low cost. Its powerful methylating ability is central to the synthesis of a vast array of commercially important compounds, particularly in the pharmaceutical and fine chemical industries. Furthermore, its utility has expanded into the realm of biotechnology for the structural analysis of nucleic acids. The significant hazards associated with dithis compound demand a profound respect for safety protocols and handling procedures. By providing a detailed technical overview, this guide aims to empower researchers and drug development professionals to harness the synthetic power of this compound responsibly and effectively.
References
- 1. Dithis compound | 77-78-1 [chemicalbook.com]
- 2. Dithis compound - Wikipedia [en.wikipedia.org]
- 3. zxchem.com [zxchem.com]
- 4. DIthis compound | Occupational Safety and Health Administration [osha.gov]
- 5. Dithis compound - Sciencemadness Wiki [sciencemadness.org]
- 6. DIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Dithis compound | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dithis compound as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Maxam–Gilbert sequencing - Wikipedia [en.wikipedia.org]
- 15. Maxam & Gilbert Sequencing - National Diagnostics [nationaldiagnostics.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Viral RNA structure analysis using DMS-MaPseq - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Alkylation: A Technical History and Discovery of Methylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of methylating agents from instruments of chemical warfare to cornerstones of cancer chemotherapy is a compelling narrative of scientific observation, serendipity, and rational drug design. This technical guide delves into the history and discovery of these potent molecules, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the key scientific breakthroughs, detail seminal experimental protocols, and present quantitative data to offer a deeper understanding of the core concepts and methodologies in this critical area of pharmacology.
A Dual Legacy: From Warfare to Chemotherapy
The story of methylating agents begins not in a sterile laboratory focused on healing, but on the battlefields of World War I. Sulfur mustards, notoriously known as mustard gas, were deployed as chemical warfare agents, inflicting horrific blistering on the skin and lungs of soldiers.[1] Post-mortem examinations of casualties revealed a consistent and striking observation: a profound depletion of white blood cells, a condition known as leukopenia.[1] This cytotoxic effect on rapidly dividing hematopoietic cells sparked an idea that would transform medicine. Scientists hypothesized that if these agents could destroy healthy, rapidly dividing white blood cells, they might also be effective against the uncontrolled proliferation of cancer cells.[1]
This hypothesis laid the groundwork for the development of nitrogen mustards, the first class of alkylating agents used in chemotherapy.[2] During World War II, research into nitrogen mustards as potential chemical warfare agents continued, but so did the investigation into their therapeutic potential. In 1942, pharmacologists Louis S. Goodman and Alfred Gilman, along with thoracic surgeon Gustaf Lindskog, secretly treated a patient with non-Hodgkin's lymphoma with a nitrogen mustard compound.[2] The patient experienced a remarkable, albeit temporary, remission. This pioneering, though ethically complex, experiment marked the dawn of cancer chemotherapy and established the principle of using cytotoxic agents to combat malignancies.[2]
The Discovery of DNA Methylation: An Epigenetic Revolution
Parallel to the development of methylating agents as drugs, a more fundamental discovery was unfolding in the realm of molecular biology: the existence and function of DNA methylation. In the mid-20th century, researchers observed that the DNA of various organisms contained a "fifth base," 5-methylcytosine (B146107) (5mC).[3] This discovery challenged the then-prevailing view of DNA as a static blueprint.
The concept of "epigenetics," a term coined by Conrad Waddington in the 1940s, provided a framework for understanding how heritable changes in gene expression could occur without altering the DNA sequence itself.[3] It was in the 1970s that the link between DNA methylation and gene regulation began to be elucidated. Seminal work by Robin Holliday, John Pugh, and Arthur Riggs proposed that DNA methylation patterns could be inherited through cell division and could serve as a mechanism for gene silencing.[3] They hypothesized that enzymes, now known as DNA methyltransferases (DNMTs), were responsible for maintaining these methylation patterns.[3] This laid the foundation for our current understanding of how DNA methylation plays a crucial role in cellular differentiation, development, and disease, including cancer.
Mechanism of Action: The Alkylation of DNA
The therapeutic and toxic effects of methylating agents stem from their ability to covalently attach methyl or larger alkyl groups to nucleophilic sites on DNA bases. The primary target for many methylating agents is the N7 position of guanine (B1146940), with other sites including the N3 position of adenine (B156593) and the O6 position of guanine.[4] This alkylation can have several profound consequences for the cell:
-
DNA Damage and Strand Breaks: The addition of an alkyl group to a DNA base can destabilize the glycosidic bond, leading to depurination and the formation of an abasic (AP) site. This can trigger the Base Excision Repair (BER) pathway. If the damage is overwhelming, it can lead to single-strand and double-strand breaks in the DNA.[5]
-
Cross-linking: Bifunctional alkylating agents, such as the nitrogen mustards, possess two reactive groups, allowing them to form covalent bonds with two different DNA bases. This can result in intrastrand or interstrand cross-links, which are particularly cytotoxic as they prevent DNA replication and transcription.
-
Mispairing and Mutagenesis: Alkylation at the O6 position of guanine is particularly mutagenic. O6-methylguanine can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations in subsequent rounds of cell division.
Key Classes of Methylating Agents
The initial discovery of nitrogen mustards paved the way for the development of a diverse array of methylating agents with improved efficacy and reduced toxicity.
Nitrogen Mustards
This class includes some of the earliest and most widely used alkylating agents.
-
Mechlorethamine (Mustine): The first nitrogen mustard used clinically.
-
Cyclophosphamide (B585): A prodrug that is activated by cytochrome P450 enzymes in the liver to its active form.[6]
-
Melphalan (B128): An amino acid derivative of nitrogen mustard.
-
Chlorambucil: An aromatic nitrogen mustard.[7]
Triazenes
This class of compounds acts as a source of a methyl diazonium ion, the active methylating species.
-
Dacarbazine (B1669748) (DTIC): A prodrug that requires hepatic activation.[4] It is a standard treatment for metastatic melanoma.[8]
-
Temozolomide (B1682018) (TMZ): A second-generation imidazotetrazine that spontaneously converts to the active metabolite MTIC under physiological conditions, bypassing the need for hepatic activation.[9] This property allows it to cross the blood-brain barrier, making it a key drug in the treatment of glioblastoma.[9]
DNA Methyltransferase Inhibitors (DNMTi)
These agents, while not classic alkylating agents, function by inhibiting the enzymes responsible for DNA methylation, leading to a global hypomethylation of the genome. This can lead to the re-expression of silenced tumor suppressor genes.
-
Azacitidine and Decitabine: These are nucleoside analogs that, after incorporation into DNA, covalently trap DNMTs, leading to their degradation and a reduction in DNA methylation.[10] They are approved for the treatment of myelodysplastic syndromes.[11]
Quantitative Data on Methylating Agents
The following tables summarize key quantitative data for several important methylating agents.
Table 1: IC50 Values of Selected Methylating Agents in Cancer Cell Lines
| Methylating Agent | Cancer Cell Line | IC50 (µM) | Reference |
| Melphalan | A2780 (Ovarian) | 1.5 | (Not directly cited, representative value) |
| Chlorambucil | MEC-1 (B-cell chronic lymphocytic leukemia) | 10.5 | (Not directly cited, representative value) |
| Cyclophosphamide (activated) | L1210 (Leukemia) | 2.5 | (Not directly cited, representative value) |
| Dacarbazine | A375 (Melanoma) | 150 | (Not directly cited, representative value) |
| Temozolomide | U87 MG (Glioblastoma) | 50 | (Not directly cited, representative value) |
Table 2: Pharmacokinetic Parameters of Dacarbazine and Temozolomide
| Parameter | Dacarbazine | Temozolomide | Reference |
| Bioavailability | Poor (IV only) | >95% (Oral) | [8] |
| Half-life (t½) | ~20 min (initial), 0.5-3.5 h (terminal) | ~1.8 hours | [4] |
| Metabolism | Hepatic (CYP450) | Spontaneous hydrolysis | [4][9] |
| Excretion | Renal | Renal | [4] |
| CNS Penetration | Limited | Excellent | [9] |
Table 3: Clinical Trial Data for Temozolomide in Newly Diagnosed Glioblastoma (Stupp Protocol)
| Endpoint | Radiotherapy Alone | Radiotherapy + Temozolomide | Reference |
| Median Overall Survival | 12.1 months | 14.6 months | [12] |
| 2-Year Survival Rate | 10.4% | 26.5% | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of methylating agents.
Synthesis of Nitrogen Mustards
1. Synthesis of Melphalan [1]
-
Nitration of L-Phenylalanine: L-phenylalanine is nitrated using nitric acid to yield 4-nitro-L-phenylalanine.
-
Esterification and Protection: The resulting product is reacted with ethanol (B145695) in the presence of hydrogen chloride to form the hydrochloride of 4-nitro-L-phenylalanine ethyl ester. The amino group is then protected, for example, as a phthalimide (B116566) derivative.
-
Reduction of Nitro Group: The nitro group is reduced to an amino group using a catalyst such as palladium on carbon.
-
Hydroxyethylation: The aromatic amine is reacted with ethylene (B1197577) oxide to form a bis-(2-hydroxyethyl)amino derivative.
-
Chlorination and Deprotection: The hydroxyl groups are replaced with chlorine atoms using a chlorinating agent like thionyl chloride. Finally, the protecting group on the amino acid is removed by acid hydrolysis to yield melphalan.
2. Synthesis of Chlorambucil [13]
-
Acylation: Acetanilide is acylated with succinic anhydride.
-
Reduction: The keto group of the resulting compound is reduced.
-
Hydrolysis: The amide and ester groups are hydrolyzed.
-
Hydroxyethylation and Chlorination: The resulting compound is reacted with ethylene oxide, followed by chlorination with an agent like phosphoryl chloride to yield chlorambucil.
3. Synthesis of Cyclophosphamide [14]
-
Phosphorodiamidic Chloride Formation: Bis(2-chloroethyl)amine is reacted with phosphorus oxychloride to form N,N-bis(2-chloroethyl)phosphoramidic dichloride.
-
Cyclization: The phosphoramidic dichloride is then reacted with 3-aminopropan-1-ol in the presence of a base to yield cyclophosphamide.
Assays for DNA Damage and Repair
1. Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Breaks [3][15]
-
Cell Preparation: A single-cell suspension is prepared from the cell culture or tissue of interest.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Electrophoresis is then carried out at a low voltage.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: The slides are examined under a fluorescence microscope. Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
2. MGMT Activity Assay
This assay measures the ability of a cell extract to repair O6-methylguanine in a DNA substrate.
-
Substrate Preparation: A synthetic oligonucleotide containing a single O6-methylguanine residue at a specific restriction enzyme site (e.g., PstI) is radiolabeled (e.g., with ³²P).
-
Cell Lysate Preparation: A protein extract is prepared from the cells or tissue of interest.
-
Repair Reaction: The radiolabeled oligonucleotide is incubated with the cell lysate. If MGMT is present and active, it will remove the methyl group from the O6-methylguanine, restoring the guanine base.
-
Restriction Enzyme Digestion: The restriction enzyme whose recognition site was blocked by the O6-methylguanine (e.g., PstI) is added to the reaction mixture.
-
Gel Electrophoresis and Autoradiography: The reaction products are separated by polyacrylamide gel electrophoresis. If the O6-methylguanine was repaired, the restriction enzyme will cleave the oligonucleotide, resulting in a smaller, radiolabeled fragment that can be visualized by autoradiography. The amount of the cleaved product is proportional to the MGMT activity in the cell lysate.
Signaling Pathways and Experimental Workflows
The cellular response to DNA damage induced by methylating agents involves a complex network of signaling pathways. These pathways detect the DNA lesions, signal their presence, and coordinate cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.
DNA Damage Response (DDR) Pathway
The Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are central regulators of the DDR. ATM is primarily activated by double-strand breaks, while ATR responds to single-strand DNA and stalled replication forks.
Base Excision Repair (BER) Pathway
BER is a primary pathway for repairing small, non-helix-distorting base lesions, such as those created by many methylating agents.
Experimental Workflow: Comet Assay
The following diagram illustrates the key steps in performing a comet assay to assess DNA damage.
Conclusion
The history of methylating agents is a testament to the power of scientific inquiry to transform a weapon of war into a life-saving therapeutic. From the early observations of mustard gas toxicity to the rational design of targeted epigenetic modulators, our understanding of these compounds has evolved dramatically. This technical guide has provided a comprehensive overview of the history, discovery, mechanism of action, and key experimental methodologies associated with methylating agents. By understanding the fundamental principles of DNA alkylation and the cellular responses to this form of damage, researchers and drug development professionals can continue to innovate and develop more effective and less toxic cancer therapies. The ongoing exploration of the intricate interplay between DNA methylation, DNA repair, and carcinogenesis promises to unveil new therapeutic targets and strategies in the fight against cancer.
References
- 1. Melphalan synthesis - chemicalbook [chemicalbook.com]
- 2. CN109535201B - Synthesis method of cyclophosphamide - Google Patents [patents.google.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ascopubs.org [ascopubs.org]
- 5. RiceFREND : Graphviz [ricefrend.dna.affrc.go.jp]
- 6. Temozolomide based treatment in glioblastoma: 6 vs. 12 months - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2021130163A1 - A process for the synthesis of melphalan - Google Patents [patents.google.com]
- 9. Fig. 1, [Comet protocol preparation and visual...]. - Whole-Body Regeneration - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 13. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]
- 14. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
A Theoretical and Computational Guide to the Reactivity of Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and computational approaches used to understand the reactivity of methyl sulfate (B86663), a potent methylating agent. By leveraging computational chemistry, researchers can elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and understand the factors governing the reactivity of this important chemical compound. This guide is intended for professionals in research, science, and drug development who are interested in the application of computational methods to study chemical reactivity.
Introduction to Methyl Sulfate and Computational Chemistry
This compound, and its more commonly known diester, dithis compound (DMS), are powerful methylating agents used in various chemical syntheses.[1][2] Their reactivity makes them valuable in organic chemistry, but also necessitates a thorough understanding of their reaction mechanisms and potential toxicity. Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), offers a powerful lens through which to examine the intricate details of these methylation reactions.[1][3] These theoretical calculations provide insights into transition states, reaction energetics, and structure-reactivity relationships that are often difficult to obtain through experimental means alone.[1][4]
Theoretical Methodologies for Assessing Reactivity
The study of this compound reactivity heavily relies on computational models to simulate reaction pathways and energy profiles.
Density Functional Theory (DFT): DFT is a widely used quantum chemical method for studying the electronic structure of molecules.[3] It is frequently employed to model the transition states and calculate the activation energies for methylation reactions involving this compound.[1] By approximating the exchange-correlation energy, DFT provides a balance between computational cost and accuracy. Common functionals used in such studies include B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or 6-311++G(3df,2p) to accurately describe the electronic structure.[5][6][7]
Solvent Effects: The polarity of the solvent can significantly impact reaction rates and transition state geometries.[1][6] Computational models often incorporate solvent effects using either implicit models, like the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the calculation.[6][8]
The SN2 Reaction Mechanism
This compound and dithis compound are classic examples of agents that react via the bimolecular nucleophilic substitution (SN2) mechanism.[9][10] This is a single-step, concerted process where a nucleophile attacks the carbon atom, and the sulfate leaving group departs simultaneously.[11][12]
The key features of the SN2 reaction involving this compound are:
-
Backside Attack: The nucleophile approaches the methyl carbon from the side opposite to the sulfate leaving group.[11]
-
Pentacoordinate Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the departing sulfate group.[1]
-
Inversion of Stereochemistry: If the carbon is chiral, the reaction results in an inversion of its stereochemical configuration.[11]
Caption: The SN2 reaction pathway for this compound methylation.
Quantitative Reactivity Data
Theoretical calculations, supported by experimental data, provide crucial quantitative measures of this compound's reactivity. The hydrolysis of this compound is a key reaction that has been studied under various conditions.
Table 1: Hydrolysis Rate Constants and Activation Parameters for Monothis compound
| Condition | Temperature (°C) | Rate Constant (s⁻¹) | ΔH‡ (kcal/mol) | TΔS‡ (kcal/mol) | Reference |
| 1 M HCl | 25 (extrapolated) | 1.7 x 10⁻⁸ | 24.6 | -3.9 | [1][13] |
| 1 M KOH | 25 (extrapolated) | 8.3 x 10⁻⁸ | - | - | [1] |
| Neutral (uncatalyzed) | 25 (extrapolated) | 2.0 x 10⁻¹¹ (t₁/₂ ≈ 1,100 years) | - | - | [13] |
Table 2: Kinetic Rate Constants for Dithis compound (DMS) and Monothis compound (MMS) in Methanol at 65°C
| Reaction | Rate Constant | Value | Reference |
| H₂SO₄ + CH₃OH → MMS + H₂O | k₁ (forward, 2nd order) | 6.5 x 10⁻⁵ L/mol·s | [14] |
| MMS + CH₃OH ⇌ DMS + H₂O | - | - | [14][15] |
| DMS + CH₃OH → MMS + (CH₃)₂O | k₋₁ (methanolysis) | - | [14][15] |
| DMS + H₂O → MMS + CH₃OH | k₋₂ (hydrolysis) | - | [14] |
Factors Influencing Reactivity
Computational studies help to systematically investigate the factors that modulate the reactivity of this compound.
-
pH: The hydrolysis of this compound is catalyzed by both acids and alkalis.[1][13] In neutral water, the reaction is remarkably slow.[1]
-
Nucleophile Strength: The rate of reaction with various nucleophiles is surprisingly insensitive to the basicity of the attacking nucleophile, as indicated by a low Brønsted βnuc value of -0.01.[13]
-
Steric Effects: As with all SN2 reactions, steric hindrance at the electrophilic carbon or the nucleophile can significantly decrease the reaction rate.[8][12]
-
Leaving Group Ability: The sulfate anion is an excellent leaving group, which contributes to the high reactivity of this compound as a methylating agent.
Computational Protocols
A typical computational workflow for investigating the reactivity of this compound involves several key steps. The following provides a generalized protocol based on methodologies cited in the literature.[4][6]
Protocol 1: DFT Calculation of a Reaction Energy Profile
-
Geometry Optimization: The 3D structures of the reactants (this compound and nucleophile), the transition state, and the products are optimized to find their lowest energy conformations. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31+G*).[6]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. For reactants and products, all frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[4]
-
Transition State Search: A transition state search algorithm (e.g., QST2, QST3, or Berny optimization) is used to locate the saddle point on the potential energy surface corresponding to the transition state.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products.[4]
-
Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate reaction and activation energies. Solvent effects are typically included at this stage.[6]
References
- 1. This compound|Chemical Reagent [benchchem.com]
- 2. Dithis compound - Wikipedia [en.wikipedia.org]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. s3.smu.edu [s3.smu.edu]
- 5. A MEDT computational study of the mechanism, reactivity and selectivity of non-polar [3+2] cycloaddition between quinazoline-3-oxide and methyl 3-methoxyacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Genetic effects of dithis compound, diethyl sulfate, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SN2 Reaction Mechanism [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pnas.org [pnas.org]
- 14. enovatia.com [enovatia.com]
- 15. researchgate.net [researchgate.net]
The Core Principles of DNA Methylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of DNA methylation, a critical epigenetic modification with profound implications for gene regulation, development, and disease. We will delve into the enzymatic machinery governing methylation and demethylation, explore the functional consequences of this modification, and provide detailed protocols for key analytical techniques used to study it.
The Central Dogma of DNA Methylation: A Reversible Epigenetic Mark
DNA methylation is a stable yet dynamic epigenetic modification that involves the covalent addition of a methyl group (CH3) to a DNA base.[1] In mammals, this process predominantly occurs at the 5th carbon of the cytosine ring, forming 5-methylcytosine (B146107) (5mC), primarily within the context of CpG dinucleotides.[2][3] This modification does not alter the underlying DNA sequence but plays a crucial role in regulating gene expression.[3]
Typically, DNA methylation in a gene promoter region acts to repress gene transcription.[4] This silencing effect can be mediated by preventing the binding of transcription factors or by recruiting methyl-CpG-binding domain proteins (MBDs) that, in turn, recruit chromatin remodeling complexes to create a more condensed and transcriptionally silent chromatin state.[5][6] Conversely, the absence of methylation in promoter regions is generally associated with active gene expression.[3]
The establishment and maintenance of DNA methylation patterns are critical for numerous biological processes, including embryonic development, genomic imprinting, X-chromosome inactivation, and the suppression of transposable elements.[4][7] Aberrant DNA methylation patterns, characterized by hypermethylation of tumor suppressor genes or hypomethylation of oncogenes, are a hallmark of many diseases, most notably cancer.[8][9]
The Enzymatic Machinery: DNMTs and TETs
The intricate patterns of DNA methylation are established and maintained by a family of enzymes known as DNA methyltransferases (DNMTs), which catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to cytosine.[10][11] The process is reversed through the action of the ten-eleven translocation (TET) family of dioxygenases, which initiate active DNA demethylation.[12]
DNA Methyltransferases (DNMTs): The Writers of the Methylome
There are two main classes of DNMTs in mammals:
-
De novo methyltransferases (DNMT3A and DNMT3B): These enzymes establish new methylation patterns on previously unmethylated DNA.[6] They are highly expressed during early development and are responsible for creating the initial methylome.[6]
-
Maintenance methyltransferase (DNMT1): This enzyme is responsible for copying existing methylation patterns onto the newly synthesized DNA strand during replication.[6] DNMT1 recognizes hemi-methylated DNA (where only the parental strand is methylated) and methylates the corresponding cytosine on the daughter strand, ensuring the faithful inheritance of methylation patterns through cell division.[7]
| Enzyme | Primary Function | Key Characteristics |
| DNMT1 | Maintenance of methylation patterns | Preferentially acts on hemi-methylated DNA; ensures inheritance of methylation marks.[6][7] |
| DNMT3A | De novo methylation | Establishes new methylation patterns during development and differentiation.[6] |
| DNMT3B | De novo methylation | Crucial for establishing methylation patterns in early development.[6] |
DNA Demethylation: Erasing the Mark
DNA demethylation can occur through two primary mechanisms:
-
Passive Demethylation: This occurs during DNA replication when DNMT1 is not available or inhibited, leading to a dilution of the methylation signal with each round of cell division.[3][13]
-
Active Demethylation: This is an enzymatic process initiated by the TET (ten-eleven translocation) family of enzymes (TET1, TET2, TET3) .[12] TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), then to 5-formylcytosine (B1664653) (5fC), and finally to 5-carboxylcytosine (5caC).[5][14] Both 5fC and 5caC are recognized and excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately leading to the replacement of the modified cytosine with an unmethylated cytosine.[5][13]
Visualizing the DNA Methylation Cycle
The dynamic interplay between DNMTs and TET enzymes, along with the base excision repair pathway, constitutes the DNA methylation cycle.
References
- 1. Scholars@Duke publication: DNA Methylation: Basic Principles [scholars.duke.edu]
- 2. What is DNA Methylation - CD Genomics [cd-genomics.com]
- 3. biomodal.com [biomodal.com]
- 4. DNA methylation - Wikipedia [en.wikipedia.org]
- 5. DNA methylation and demethylation | Abcam [abcam.com]
- 6. The Roles of Human DNA Methyltransferases and Their Isoforms in Shaping the Epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. What Is DNA Methyltransferase? Definition & Functions [excedr.com]
- 9. fiveable.me [fiveable.me]
- 10. DNA methyltransferase - Wikipedia [en.wikipedia.org]
- 11. [Mechanism of DNA methylation and demethylation--its role in control of genes expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. DNA demethylation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Core Principles of RNA Structure Probing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles and methodologies of RNA structure probing. Understanding the three-dimensional architecture of RNA is paramount in deciphering its function, from regulating gene expression to its role in viral replication and disease pathogenesis. This document details the core chemical and enzymatic probing techniques, offering insights into their experimental protocols, data interpretation, and applications in therapeutic development.
Introduction to RNA Structure Probing
RNA molecules are not merely linear carriers of genetic information; they fold into complex three-dimensional structures that are critical for their biological functions.[1][2] These structures mediate interactions with proteins, small molecules, and other nucleic acids, thereby governing a vast array of cellular processes.[3] RNA structure probing encompasses a suite of experimental techniques designed to elucidate the secondary and tertiary structure of RNA molecules by identifying regions that are single-stranded, double-stranded, or involved in higher-order interactions.[1][4]
The fundamental principle of RNA structure probing lies in treating an RNA molecule with a chemical or enzymatic reagent that modifies or cleaves the RNA in a structure-dependent manner.[4][5] The locations of these modifications or cleavages are then detected, typically by reverse transcription, to generate a nucleotide-resolution map of the RNA's structural landscape.[1][6] This information can then be used as constraints in computational models to predict the RNA's secondary and tertiary structure with greater accuracy.[1][7]
Key Methodologies in RNA Structure Probing
A variety of chemical and enzymatic probes are available, each with distinct specificities and applications. The choice of probe depends on the specific structural features of interest, the experimental context (in vitro, in vivo, or in-gel), and the desired resolution.
Chemical Probing
Chemical probes are small molecules that react with specific atoms on the RNA bases or the ribose-phosphate backbone.[4][8] Their small size allows them to access most regions of an RNA molecule, providing high-resolution structural information.[4]
SHAPE is a widely used technique that measures the flexibility of the RNA backbone at each nucleotide.[2][6] It utilizes electrophilic reagents that acylate the 2'-hydroxyl group of the ribose sugar, which is more reactive in conformationally flexible, typically single-stranded, regions.[2][6]
-
SHAPE-MaP (SHAPE with Mutational Profiling): A significant advancement in SHAPE technology is its coupling with mutational profiling (MaP).[9][10] During reverse transcription, the reverse transcriptase misincorporates a nucleotide at the site of a SHAPE adduct, creating a mutation in the resulting cDNA.[9][10] These mutations are then identified by high-throughput sequencing, providing a quantitative measure of nucleotide flexibility.[9][10]
Dimethyl sulfate (B86663) (DMS) is a chemical probe that methylates the Watson-Crick face of unpaired adenine (B156593) (at N1) and cytosine (at N3) residues.[6] It can also methylate guanosine (B1672433) at the N7 position, though this is less dependent on base pairing.[6] DMS probing is particularly useful for identifying single-stranded regions and can be used both in vitro and in vivo.[11]
-
DMS-MaPseq: Similar to SHAPE-MaP, DMS modifications can be read out using mutational profiling coupled with high-throughput sequencing.[11][12] This method allows for transcriptome-wide structural analysis.[11][12]
-
CMCT (1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluene sulfonate): Modifies unpaired uridine (B1682114) and guanosine residues.[13]
-
Kethoxal: Reacts with unpaired guanosine residues.[6]
Enzymatic Probing
Enzymatic probes are nucleases that cleave the RNA phosphodiester backbone in a structure-specific manner.[4][14] Due to their larger size compared to chemical probes, they can be sensitive to steric hindrance, but they provide valuable information about the accessibility of the RNA backbone.[15]
-
RNase V1: Cleaves double-stranded or stacked RNA regions.
-
Nuclease S1 and RNase T1: Cleave single-stranded RNA regions.[15]
In-gel Probing
For RNA molecules that exist in multiple conformations, in-gel probing allows for the structural analysis of individual conformers.[16][17] The different conformations are first separated by native polyacrylamide gel electrophoresis, and then the probing reaction is carried out directly within the gel matrix.[16][17] This technique is particularly powerful for studying dynamic RNA molecules and RNA-ligand complexes.[16]
Quantitative Data Summary
The following table summarizes key quantitative parameters for common RNA structure probing techniques.
| Probing Technique | Probe | Target | Readout Method | Resolution | Throughput | In Vivo/In Vitro |
| SHAPE-MaP | NAI, 1M7 | 2'-OH (flexible regions) | Mutational Profiling (NGS) | Single nucleotide | High | Both |
| DMS-MaPseq | DMS | A (N1), C (N3) | Mutational Profiling (NGS) | Single nucleotide | High | Both |
| Enzymatic Probing | RNase V1, S1, T1 | dsRNA, ssRNA | Primer Extension, NGS | ~1-3 nucleotides | Low to Medium | In Vitro |
| In-gel SHAPE | NAI, 1M7 | 2'-OH (flexible regions) | Primer Extension | Single nucleotide | Low | In Vitro |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate RNA structure probing experiments. Below are generalized protocols for key techniques.
SHAPE-MaP Protocol (In Vitro)
-
RNA Preparation and Folding:
-
Synthesize RNA via in vitro transcription from a DNA template.
-
Purify the RNA using denaturing polyacrylamide gel electrophoresis or chromatography.
-
Fold the RNA into its native conformation by heating at 95°C for 3 minutes, followed by slow cooling to room temperature in a folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2).[18]
-
-
SHAPE Modification:
-
Prepare two reactions: a (+) reaction with the SHAPE reagent (e.g., 1M7) and a (-) no-reagent control. A denaturing control is also recommended.[9]
-
Add the SHAPE reagent to the (+) reaction and an equivalent volume of solvent (e.g., DMSO) to the (-) reaction.
-
Incubate at 37°C for a short period (e.g., 5 minutes) to ensure sparse modification.
-
Quench the reaction and purify the modified RNA.
-
-
Reverse Transcription with Mutational Profiling:
-
Anneal a gene-specific or random primer to the modified RNA.
-
Perform reverse transcription using a reverse transcriptase engineered to read through adducts and introduce mutations, in the presence of MnCl2.[19]
-
-
Library Preparation and Sequencing:
-
Generate a sequencing library from the resulting cDNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the reference RNA sequence.
-
Calculate the mutation rate at each nucleotide position for both the (+) and (-) reactions.
-
Subtract the background mutation rate from the (-) control to obtain the SHAPE reactivity profile.
-
DMS-MaPseq Protocol (In Vivo)
-
Cell Culture and DMS Treatment:
-
RNA Extraction:
-
Lyse the cells and extract total RNA.
-
-
Reverse Transcription and Library Preparation:
-
Follow the same mutational profiling and library preparation steps as described for SHAPE-MaP. For targeted analysis of specific RNAs, gene-specific primers are used for reverse transcription and subsequent PCR amplification.[20] For a transcriptome-wide approach, random primers and RNA fragmentation are typically employed.[11]
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing and analyze the data to identify DMS-induced mutations, which reveal the single-stranded regions of the transcriptome.
-
Visualizing Workflows and Concepts
Diagrams generated using Graphviz (DOT language) are provided to illustrate key experimental workflows and logical relationships in RNA structure probing.
Applications in Drug Development
RNA has emerged as a compelling therapeutic target.[21] Small molecules can be designed to bind to specific RNA structures, thereby modulating their function.[21] RNA structure probing plays a crucial role in this process by:
-
Target Identification and Validation: Identifying structured, "ligandable" pockets within a target RNA.[21]
-
Binding Site Mapping: Determining the precise binding site of a small molecule on the RNA at single-nucleotide resolution.[18]
-
Mechanism of Action Studies: Elucidating how a small molecule alters the structure and function of its RNA target.[18]
-
Screening and Optimization: High-throughput screening of compound libraries for their effects on RNA structure.
By providing detailed structural information, these techniques accelerate the rational design and optimization of RNA-targeted therapeutics.
Conclusion
RNA structure probing techniques have revolutionized our ability to study the intricate architectures of RNA molecules. From foundational chemical and enzymatic methods to the high-throughput power of SHAPE-MaP and DMS-MaPseq, these approaches provide invaluable insights into RNA biology. For researchers in academia and industry, a thorough understanding of these principles is essential for advancing our knowledge of RNA function and for the development of novel RNA-targeted therapies. The continued evolution of these methods promises even deeper insights into the dynamic world of the "RNA structurome."[3]
References
- 1. Computational analysis of RNA structures with chemical probing data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the dynamic RNA structurome and its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing RNA Structure with Chemical Reagents and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Progress and challenges for chemical probing of RNA structure inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA structural insights through prediction and probing [michaelwolfinger.com]
- 8. Chemical probing of RNA – Simon Lab [simonlab.yale.edu]
- 9. SHAPE-Map [illumina.com]
- 10. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genome-wide DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 13. Nucleic acid structure determination - Wikipedia [en.wikipedia.org]
- 14. RNA Structural Analysis by Enzymatic Digestion | Springer Nature Experiments [experiments.springernature.com]
- 15. Chemical and Enzymatic Probing of Viral RNAs: From Infancy to Maturity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-gel probing of individual RNA conformers within a mixed population reveals a dimerization structural switch in the HIV-1 leader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probing RNA Folding Pathways by RNA Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Target-specific DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 21. youtube.com [youtube.com]
In-Depth Toxicological Profile of Dimethyl Sulfate for Researchers
A Technical Guide for Scientists and Drug Development Professionals
Introduction
Dimethyl sulfate (B86663) (DMS) is a potent methylating agent widely used in organic synthesis, including the manufacturing of pharmaceuticals, dyes, and perfumes. Despite its utility, DMS poses significant health risks due to its high toxicity, genotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the toxicological profile of dimethyl sulfate, intended to inform researchers, scientists, and drug development professionals on its hazardous properties and the necessary precautions for its safe handling. This document summarizes key quantitative data in tabular format, outlines detailed experimental methodologies for toxicological assessment, and visualizes critical mechanisms and workflows.
Physicochemical Properties
Understanding the physicochemical properties of dithis compound is crucial for assessing its environmental fate, potential for exposure, and toxicological characteristics.
| Property | Value | Reference |
| Chemical Formula | C₂H₆O₄S | [1] |
| Molecular Weight | 126.13 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Odor | Faint, onion-like | [1] |
| CAS Number | 77-78-1 | [2] |
| Density | 1.33 g/mL at 20°C | [3] |
| Melting Point | -27°C | [3] |
| Boiling Point | 188°C (with decomposition) | [3] |
| Vapor Pressure | 0.677 mm Hg at 25°C | [3] |
| Water Solubility | 28 g/L at 18°C | [3] |
| Log K_ow_ | 0.16 | [3] |
| Flash Point | 182°F (83°C) | [4] |
Toxicokinetics
Absorption
Dithis compound is rapidly absorbed through multiple routes of exposure, including inhalation, ingestion, and dermal contact.[1][5] Its high volatility at room temperature presents a significant inhalation hazard.[6]
Distribution
Following absorption, dithis compound is distributed throughout the body. Studies in rats have shown that intravenously administered DMS is rapidly cleared from the bloodstream and is undetectable after just a few minutes.[7] Due to its high reactivity, it is believed to be rapidly metabolized in the organs it first reaches.[7] Research indicates that the lungs and brain exhibit a higher degree of nucleic acid alkylation compared to the liver and kidneys, which is attributed to these organs receiving a larger proportion of cardiac output.[5][8]
Metabolism
The primary metabolic pathway for dithis compound is hydrolysis, which is slow, into methanol (B129727) and sulfuric acid.[5][8] It is this potent alkylating ability that is responsible for its toxic effects, as it readily methylates cellular macromolecules.[9]
Excretion
The ultimate metabolites, sulfate and carbon dioxide, are excreted via the kidneys and lungs, respectively.[9] The presence of kidney damage suggests a renal elimination route for DMS or its metabolites.[5][8]
Mechanism of Toxicity
The principal mechanism of dithis compound's toxicity is its action as a powerful alkylating agent. It readily methylates nucleophilic sites on cellular macromolecules, most notably DNA. This methylation can lead to DNA damage, gene mutations, chromosomal aberrations, and ultimately, cell death, genotoxicity, and carcinogenicity.[6]
DNA Alkylation
Dithis compound methylates DNA, with the primary adducts being N7-methylguanine and N3-methyladenine.[4] This alkylation can disrupt DNA replication and transcription, leading to mutations if not repaired.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nucleocytoplasmic Shuttling of p53 Is Essential for MDM2-Mediated Cytoplasmic Degradation but Not Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Independent regulation of JNK/p38 mitogen-activated protein kinases by metabolic oxidative stress in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. P53 is Transported Into the Nucleus Via an Hsf1-Dependent Nuclear Localization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Sulfate and its Derivatives
This technical guide provides a comprehensive overview of methyl sulfate (B86663), a term that encompasses several key chemical compounds, primarily dimethyl sulfate (DMS) and monothis compound (MMS). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on their chemical identifiers, properties, synthesis, and applications, with a focus on experimental procedures and reaction pathways.
Chemical Identifiers and Nomenclature
The term "this compound" can refer to distinct but related chemical entities. The principal compounds are dithis compound ((CH₃)₂SO₄) and monothis compound (CH₃OSO₃H), also known as methyl hydrogen sulfate. The anion of the latter, CH₃OSO₃⁻, is also referred to as the this compound anion. For clarity, this guide will address both dithis compound and monothis compound.
Table 1: Chemical Identifiers for Dithis compound (DMS)
| Identifier | Value |
| CAS Number | 77-78-1[1] |
| Preferred IUPAC Name | Dithis compound[1] |
| Synonyms | Sulfuric acid dimethyl ester, Me₂SO₄, DMSO₄[1] |
| Molecular Formula | C₂H₆O₄S[1] |
| InChI | InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3[1] |
| InChIKey | VAYGXNSJCAHWJZ-UHFFFAOYSA-N[1] |
| SMILES | COS(=O)(=O)OC[1] |
| EC Number | 201-058-1 |
| PubChem CID | 6497[1] |
Table 2: Chemical Identifiers for Monothis compound (MMS) and its Anion/Salts
| Identifier | Monothis compound (Acid) | This compound (Anion) | Sodium this compound (Salt) |
| CAS Number | 75-93-4[2] | 21228-90-0 | 512-42-5 |
| Preferred IUPAC Name | Methyl hydrogen sulfate | This compound | Sodium this compound |
| Synonyms | Methylsulfuric acid, Methyl bisulfate[2] | This compound(1-), this compound anion | Sulfuric acid monomethyl ester sodium salt |
| Molecular Formula | CH₄O₄S[2] | CH₃O₄S⁻ | CH₃NaO₄S |
| InChI | InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)[2] | InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)/p-1 | InChI=1S/CH4O4S.Na/c1-5-6(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
| InChIKey | JZMJDSHXVKJFKW-UHFFFAOYSA-N[2] | JZMJDSHXVKJFKW-UHFFFAOYSA-M | DZXBHDRHRFLQCJ-UHFFFAOYSA-M |
| SMILES | COS(=O)(=O)O[2] | COS(=O)(=O)[O-] | [Na+].COS([O-])(=O)=O[3] |
| PubChem CID | 6412 | 4694097 | 10567 |
Physicochemical and Toxicological Properties
The physical, chemical, and toxicological properties of dithis compound and monothis compound differ significantly, impacting their handling and application.
Table 3: Comparative Properties of Dithis compound and Monothis compound
| Property | Dithis compound (DMS) | Monothis compound (MMS) |
| Molecular Weight | 126.13 g/mol [1] | 112.11 g/mol [2] |
| Appearance | Colorless, oily liquid[1] | Colorless to pale yellow liquid[2] |
| Odor | Faint, onion-like[1] | Pungent[2] |
| Melting Point | -32 °C[1] | < -30 °C |
| Boiling Point | 188 °C (decomposes)[1] | 77-79 °C @ 2 Torr |
| Density | 1.33 g/mL[1] | ~1.45 g/mL |
| Solubility in Water | Reacts (hydrolyzes)[1] | Highly soluble[2] |
| Flash Point | 83 °C (182 °F) | Not available |
| Toxicity | Highly toxic, carcinogenic, mutagenic[1] | Corrosive, toxic; not considered genotoxic |
| LD₅₀ (oral, rat) | 205-440 mg/kg | Not available |
Reaction Pathways and Mechanisms
Dithis compound is a potent methylating agent, primarily acting through an Sₙ2 mechanism. It readily reacts with various nucleophiles. A key reaction is its hydrolysis, which proceeds via monothis compound as an intermediate.
Sₙ2 Methylation Pathway
Dithis compound transfers a methyl group to a nucleophile (Nu⁻), with the this compound anion acting as a good leaving group. This reaction is fundamental to its use in organic synthesis.
References
conjugate base of methyl sulfate
An In-Depth Technical Guide to the Conjugate Base of Methyl Sulfate (B86663): The Methyl Sulfate Anion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound anion (CH₃SO₄⁻), the conjugate base of methyl hydrogen sulfate, is a chemical entity of significant interest in organic chemistry, drug development, and biological systems. This technical guide provides a comprehensive overview of its core properties, synthesis, reactivity, and biological relevance. Key quantitative data are summarized in structured tables, and detailed experimental protocols for its synthesis and kinetic analysis are provided. Furthermore, this guide employs Graphviz diagrams to visually represent key chemical and biological processes involving the this compound anion, offering a detailed resource for researchers and professionals in the field.
Physicochemical Properties of the this compound Anion
The this compound anion is an organosulfate oxoanion that is the predominant species at a pH of 7.3.[1] It is the conjugate base of methyl hydrogen sulfate.[1]
1.1. General and Spectroscopic Properties
The following tables summarize the key physicochemical and spectroscopic properties of the this compound anion and its corresponding acid, methyl hydrogen sulfate.
| Property | Value |
| Molecular Formula | CH₃SO₄⁻ |
| Molecular Weight | 111.10 g/mol [1] |
| CAS Number | 21228-90-0[1] |
| Predicted pKa (of conjugate acid) | -3.35 ± 0.15[2] |
| InChI | InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)/p-1[1] |
| SMILES | COS(=O)(=O)[O-][1] |
Table 1: General Properties of the this compound Anion
| Spectroscopic Data (Sodium this compound) | Observed Peaks/Signals |
| ¹H NMR (D₂O) | 3.757 ppm (singlet)[3] |
| ¹³C NMR (D₂O) | Data available, specific shifts depend on reference and conditions.[4][5] |
| FTIR (Solid State, Mull) | Characteristic sulfate and methyl group vibrations are observed.[6] |
| Mass Spectrometry (Negative ESI-MS/MS) | Fragmentation typically involves the loss of SO₃ (80 Da).[7] |
Table 2: Spectroscopic Data for the this compound Anion (as Sodium Salt)
1.2. Structural Properties
The crystal structure of sulfamethoxazolium methylsulfate (B1228091) monohydrate provides insight into the bond lengths and angles of the this compound anion.[8]
| Bond/Angle | Length (Å) / Angle (°) |
| S-O (ester) | Varies by structure |
| S=O | Varies by structure |
| C-O | Varies by structure |
| O-S-O Angle | ~115°[8] |
Table 3: Representative Bond Lengths and Angles of the this compound Anion from Crystal Structure Data
Synthesis of this compound Salts
Salts of the this compound anion can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of a salt of the desired cation with dithis compound.
2.1. Experimental Protocol: Synthesis of Sodium this compound
This protocol describes the synthesis of sodium this compound from the reaction of p-cresol (B1678582) with sodium hydroxide (B78521) and dithis compound, where sodium this compound is a co-product.[9]
Materials:
-
p-Cresol
-
Sodium hydroxide
-
Absolute ethanol (B145695)
-
Dithis compound
-
Four-necked flask with thermometer, stirring paddle, nitrogen inlet, and reflux condenser
Procedure:
-
Charge a 1000 mL four-necked flask with 100.0 g of p-cresol and 600 mL of absolute ethanol.
-
Start nitrogen purging and stirring.
-
Cool the flask with an ice bath and slowly add 37.5 g of sodium hydroxide, keeping the internal temperature below 35 °C.
-
After the addition is complete, stir the reaction mixture for 1 hour.
-
Heat the flask to 85-90 °C to distill off the ethanol under a nitrogen atmosphere.
-
To the resulting sodium p-methylphenoxide, add 300 mL of cyclohexane and heat to 40 °C with vigorous stirring.
-
Slowly add 50.0 g of dithis compound dropwise over 30-60 minutes.
-
Maintain the reaction mixture at 40 °C with stirring for 5-8 hours.
-
After the reaction is complete, cool the mixture and filter the solid product.
-
Wash the filter cake with 100 mL of cyclohexane and dry to yield sodium this compound.
Workflow for Synthesis and Purification of Sodium this compound
Reactivity and Role as a Leaving Group
The this compound anion is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting anion, which is the conjugate base of a strong acid.[10] This property is central to the utility of dithis compound as a methylating agent in organic synthesis.[11]
3.1. Sₙ2 Reaction Mechanism
The methylation of a nucleophile by dithis compound proceeds via an Sₙ2 mechanism. The nucleophile attacks one of the methyl carbons, leading to the displacement of the this compound anion.
Sₙ2 Reaction of Dithis compound with a Nucleophile
3.2. Experimental Protocol: Kinetic Analysis of an Sₙ2 Reaction
This protocol provides a general method for comparing the rates of Sₙ2 reactions with different sulfonate leaving groups, adapted from a comparative study.[2]
Objective: To determine the relative reaction rates for the substitution of an alkyl sulfonate with a nucleophile.
Materials:
-
Alkyl sulfonate (e.g., butyl mesylate, butyl tosylate)
-
Nucleophile (e.g., sodium azide)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Internal standard for GC or HPLC analysis
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
Prepare a standard solution of the alkyl sulfonate and an internal standard in the anhydrous solvent.
-
Equilibrate the solution to the desired reaction temperature (e.g., 50 °C) in a stirred reaction vessel.
-
Prepare a solution of the nucleophile in the same solvent.
-
Initiate the reaction by adding the nucleophile solution to the substrate solution and start a timer.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench each aliquot in a vial containing the quenching solution and extraction solvent.
-
After vigorous mixing and phase separation, analyze the organic layer by GC or HPLC to determine the concentration of the remaining alkyl sulfonate.
-
Plot the natural logarithm of the substrate concentration versus time. The slope of this plot is the negative of the pseudo-first-order rate constant.
Role in Drug Development and Biological Systems
The this compound anion is relevant in drug development primarily as a counterion in pharmaceutical salts and as a metabolite of certain xenobiotics.
4.1. This compound as a Pharmaceutical Counterion
The choice of a counterion is a critical step in drug development as it can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability. The this compound anion is used as a counterion in the drug neostigmine (B1678181) methylsulfate.[12] In this formulation, the this compound anion forms a salt with the quaternary ammonium (B1175870) cation of neostigmine.[12] The use of this compound as a counterion can enhance the stability and solubility of the drug product, facilitating its formulation as an injectable solution.[13][14]
4.2. Biological Sulfation and Desulfation
In biological systems, sulfation is a key Phase II metabolic reaction that increases the water solubility of xenobiotics, endogenous compounds like steroids, and neurotransmitters, thereby facilitating their excretion.[15][16] This process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate.[15] The reverse reaction, desulfation, is catalyzed by sulfatases.[17] While this compound itself is not a primary signaling molecule, the dynamic interplay of sulfation and desulfation is a critical regulatory mechanism in many biological pathways.[17][18]
Simplified Biological Sulfation and Desulfation Cycle
The metabolism of the potent methylating agent dithis compound in biological systems leads to the formation of the this compound anion through hydrolysis.[11] This is a detoxification pathway, as the this compound anion is a much poorer alkylating agent than its parent compound.
Conclusion
The this compound anion, while a simple chemical entity, possesses a rich chemistry and significant relevance in both industrial and biological contexts. Its properties as a stable conjugate base and an excellent leaving group are fundamental to its role in organic synthesis. In the pharmaceutical sciences, its utility as a counterion highlights the importance of salt selection in drug formulation. Furthermore, its position within the broader biological processes of sulfation and xenobiotic metabolism underscores its importance to researchers in the life sciences. This guide has provided a detailed overview of these aspects, supported by quantitative data, experimental protocols, and visual diagrams, to serve as a valuable resource for the scientific community.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of sulfamethoxazolium methylsulfate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sodium this compound(512-42-5) 1H NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, sodium salt | CH3NaO4S | CID 2735086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sodium this compound synthesis - chemicalbook [chemicalbook.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ACP - Importance of sulfate radical anion formation and chemistry in heterogeneous OH oxidation of sodium this compound, the smallest organosulfate [acp.copernicus.org]
- 12. drugs.com [drugs.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. publications.ashp.org [publications.ashp.org]
- 15. portlandpress.com [portlandpress.com]
- 16. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfation pathways from red to green - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Probing the Transcriptome's Architecture: In Vivo RNA Structure Analysis Using Dimethyl Sulfate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate folding of RNA molecules is fundamental to their function, influencing everything from gene regulation and catalysis to viral replication and disease progression. Understanding RNA structure within its native cellular environment is therefore a critical goal for molecular biology and drug development. Dimethyl sulfate (B86663) (DMS) sequencing (DMS-seq) and its derivative, DMS mutational profiling with sequencing (DMS-MaPseq), have emerged as powerful techniques for genome-wide, in vivo analysis of RNA secondary structure at single-nucleotide resolution.[1][2][3][4]
DMS is a small, cell-permeable chemical probe that rapidly methylates the Watson-Crick face of unpaired adenine (B156593) (at the N1 position) and cytosine (at the N3 position) residues in RNA.[5][6] This modification can be detected through next-generation sequencing, providing a comprehensive snapshot of the RNA structurome. The DMS-MaPseq method is particularly advantageous as it utilizes a thermostable group II intron reverse transcriptase (TGIRT) that reads through the DMS-modified bases, introducing mutations into the resulting cDNA.[1][5][7] This "mutational profiling" approach offers a high signal-to-noise ratio and allows for the analysis of multiple structural features within a single RNA molecule.[3][7]
These application notes provide a detailed protocol for performing in vivo DMS-MaPseq experiments in mammalian cells, along with essential quantitative data and workflow visualizations to guide researchers in applying this technique to their systems of interest.
Applications in Research and Drug Development
-
Functional Genomics: Elucidate the structural basis of non-coding RNA function, identify novel RNA regulatory elements, and understand how RNA structure influences protein-RNA interactions.[8][9]
-
Virology: Investigate the structure of viral RNA genomes within infected cells to identify novel targets for antiviral therapies.
-
Drug Discovery: Screen for small molecules that modulate the structure of target RNAs, thereby altering their function.
-
Disease Research: Compare the in vivo RNA structuromes of healthy and diseased cells to identify disease-associated changes in RNA folding.
Experimental Workflow and Signaling Logic
The overall experimental workflow for in vivo DMS-MaPseq can be visualized as a multi-step process from cell treatment to data analysis.
Caption: Overall workflow for in vivo DMS-MaPseq experiments.
The core principle of DMS-MaPseq lies in the conversion of a chemical modification into a genetic mutation that can be read by a sequencer.
Caption: Logical flow of DMS modification to data interpretation.
Quantitative Experimental Parameters
The following tables summarize key quantitative parameters for in vivo DMS probing in mammalian cells and yeast. These values may require optimization depending on the specific cell line and experimental goals.
Table 1: In Vivo DMS Treatment Conditions
| Parameter | Mammalian Cells (Adherent/Suspension) | Yeast (S. cerevisiae) |
| Cell Density | ~80-90% confluency (adherent) or 1-2 x 10^6 cells/mL (suspension) | OD600 of 0.5-0.7 |
| DMS Concentration | 0.5% - 5% (v/v) | 1% - 5% (v/v) |
| Incubation Time | 2 - 10 minutes | 2 - 5 minutes |
| Incubation Temperature | 37°C | 30°C |
| Quenching Agent | β-mercaptoethanol (BME) or isoamyl alcohol | β-mercaptoethanol (BME) and isoamyl alcohol |
Table 2: Reagent Compositions
| Solution | Component | Concentration/Volume |
| DMS Stop Solution (Yeast) | 100% Isoamyl Alcohol | 15 mL |
| β-mercaptoethanol (BME) | 9 mL | |
| ddH2O | 6 mL | |
| DMS Wash Solution (Yeast) | β-mercaptoethanol (BME) | 3 mL |
| ddH2O | 7 mL | |
| Reverse Transcription Master Mix | 5x TGIRT Reaction Buffer | 4 µL |
| dNTP Mix | 2 µL (10 mM each) | |
| DTT | 1 µL (100 mM) | |
| RNase Inhibitor | 1 µL | |
| TGIRT-III Enzyme | 1 µL | |
| Primer (gene-specific or random) | Variable | |
| RNA Template | 1-5 µg | |
| Nuclease-free water | To 20 µL |
Detailed Experimental Protocol: In Vivo DMS-MaPseq in Mammalian Cells
This protocol is adapted for adherent mammalian cells (e.g., HEK293T) and can be modified for suspension cells.
Safety Precaution: Dimethyl sulfate (DMS) is highly toxic and a suspected carcinogen.[10] All steps involving DMS must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[3][10] Ensure access to a DMS quenching solution (e.g., high concentration β-mercaptoethanol) at all times.
Materials
-
Adherent mammalian cells (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Dithis compound (DMS) (Sigma-Aldrich)
-
β-mercaptoethanol (BME)
-
TRIzol reagent or equivalent for RNA extraction
-
Total RNA purification kit (e.g., Zymo Direct-zol RNA Miniprep)
-
DNase I, RNase-free
-
Thermostable Group II Intron Reverse Transcriptase (TGIRT-III, InGex)
-
Gene-specific or random primers
-
dNTPs
-
DTT
-
RNase inhibitor
-
PCR reagents for library amplification
-
DNA purification kit (e.g., Qiagen PCR purification kit)
-
Next-generation sequencing platform (e.g., Illumina)
Protocol
Part 1: In Vivo DMS Treatment
-
Cell Culture: Plate cells in a 10 cm dish and grow to 80-90% confluency. For each condition, prepare two plates: one for DMS treatment (+) and one as an untreated control (-).
-
Pre-warm Reagents: Pre-warm PBS and complete medium to 37°C.
-
DMS Dilution: In a chemical fume hood, prepare a fresh dilution of DMS in pre-warmed complete medium. For a final concentration of 2% (v/v), add 200 µL of DMS to 9.8 mL of medium.
-
Cell Treatment:
-
Aspirate the medium from the cells.
-
Gently wash the cells once with 5 mL of pre-warmed PBS.
-
Aspirate the PBS and add the DMS-containing medium to the (+) plate. Add fresh, pre-warmed medium without DMS to the (-) plate.
-
Incubate the plates at 37°C for 5 minutes.
-
-
Quench Reaction:
-
Aspirate the DMS-containing medium.
-
Immediately add a quenching solution. A common method is to add TRIzol reagent directly to the plate (e.g., 1 mL per 10 cm dish), which both lyses the cells and quenches the DMS reaction. Alternatively, a high concentration of BME (e.g., >30%) in PBS can be used.
-
Part 2: RNA Extraction and Preparation
-
RNA Isolation: Proceed with total RNA extraction following the manufacturer's protocol for the chosen reagent/kit (e.g., TRIzol-chloroform extraction followed by column purification).
-
DNase Treatment: Perform a rigorous DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess RNA integrity and concentration using a Bioanalyzer or similar instrument. High-quality, intact RNA is crucial for successful library preparation.
Part 3: DMS-MaPseq Library Preparation
-
Reverse Transcription (RT):
-
In a PCR tube, combine 1-5 µg of total RNA with a gene-specific primer (for targeted analysis) or random hexamers (for genome-wide analysis).
-
Incubate at 65°C for 5 minutes, then place on ice for 2 minutes to denature the RNA.
-
Add the RT master mix (see Table 2) containing the TGIRT-III enzyme.
-
Perform reverse transcription according to the TGIRT-III manufacturer's instructions (typically 60°C for 1.5 hours). The thermostability of TGIRT is key to reading through modified bases.[1][5]
-
-
Library Construction:
-
The resulting cDNA can be used as a template for PCR amplification using primers that add sequencing adapters.
-
Alternatively, commercial library preparation kits for RNA-seq can be adapted for this step.
-
-
Purification and Sequencing:
-
Purify the final library using a PCR purification kit or size selection beads.
-
Quantify the library and perform high-throughput sequencing.
-
Part 4: Data Analysis
-
Read Mapping: Align the sequencing reads to the reference genome or transcriptome.
-
Mutation Analysis: Use specialized software (e.g., ShapeMapper, DMS-Mapper) to calculate the mutation frequency at each nucleotide position for both the DMS-treated and untreated samples.
-
Reactivity Calculation: The DMS reactivity for each base is determined by subtracting the background mutation rate (from the untreated sample) from the mutation rate in the DMS-treated sample.
-
Structure Modeling: The calculated reactivity scores are used as constraints in RNA folding algorithms (e.g., RNAstructure) to generate secondary structure models. High reactivity corresponds to a higher probability of the nucleotide being unpaired.[6]
Conclusion
In vivo DMS-MaPseq is a robust and versatile method for elucidating the structural landscape of RNA within living cells.[4][11] By providing single-nucleotide resolution data on a transcriptome-wide scale, this technique offers invaluable insights into the functional roles of RNA structure in health and disease. The detailed protocols and quantitative data presented here serve as a comprehensive resource for researchers aiming to explore the dynamic world of the cellular structurome.
References
- 1. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vivo RNA Structure Probing with DMS-MaPseq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 4. Frontiers | Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice [frontiersin.org]
- 5. Probing RNA Structure with Dithis compound Mutational Profiling with Sequencing In Vitro and in Cells [jove.com]
- 6. Quantitative DMS mapping for automated RNA secondary structure inference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Target-specific DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 11. DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMS-MaPseq: A Guide to RNA Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for Dimethyl Sulfate (B86663) Mutational profiling with sequencing (DMS-MaPseq), a powerful technique for analyzing RNA structure on a genome-wide scale or for specific RNA targets. This method is applicable for both in vivo and in vitro studies and has been successfully used across a range of organisms and cell types, including plants, mammals, and viruses.[1][2][3][4]
DMS-MaPseq leverages the chemical probe dimethyl sulfate (DMS) to modify unpaired adenine (B156593) (A) and cytosine (C) residues in RNA.[4] These modifications are then read as mutations during reverse transcription by a thermostable group II intron reverse transcriptase (TGIRT).[4][5] Subsequent high-throughput sequencing allows for the identification of these mutations, revealing the single-stranded regions of RNA and thus providing insights into its secondary structure.[3][6] This technique is instrumental in understanding how RNA structure influences biological processes and in the development of RNA-targeted therapeutics.[2][7]
Experimental Workflow
The overall workflow for DMS-MaPseq involves several key stages, from sample preparation to data analysis.
Key Experimental Protocols
This section provides a detailed, step-by-step protocol for performing DMS-MaPseq. The protocol is a synthesis of established methods and can be adapted for specific experimental needs.[3][5]
DMS Treatment of RNA (in vivo)
This protocol is adapted for treating adherent mammalian cells. Modifications for suspension cells or other organisms may be required.
Caution: DMS is highly toxic and should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment.[8]
| Reagent/Parameter | Concentration/Condition |
| DMS | 1-5% (v/v) |
| Incubation Time | 5 - 30 minutes |
| Temperature | Room Temperature |
| Quenching Solution | ≥20% (v/v) β-mercaptoethanol |
Protocol:
-
Grow cells to the desired confluency in a culture plate.
-
Prepare the DMS treatment solution by adding DMS to the appropriate buffer (e.g., 40 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM MgCl2).[1] A final DMS concentration of 1-5% is a good starting point.[3][5]
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the DMS treatment solution to the cells and incubate for the desired time (e.g., 5-30 minutes) at room temperature.[1][3]
-
To quench the reaction, add β-mercaptoethanol to a final concentration of at least 20% and mix well.[1]
-
Immediately proceed to total RNA extraction.
Total RNA Extraction
Following DMS treatment, total RNA is extracted using a standard method, such as TRIzol reagent or a commercial kit, according to the manufacturer's instructions. It is crucial to work in an RNase-free environment to prevent RNA degradation.
Ribosomal RNA (rRNA) Depletion (Optional but Recommended)
For genome-wide studies, removing abundant ribosomal RNA species is recommended to increase the sequencing depth of other transcripts. Commercial kits, such as Ribo-Zero, are effective for this purpose.[1]
RNA Fragmentation
-
Resuspend the RNA in a fragmentation buffer (e.g., Ambion RNA Fragmentation Reagent).[5]
-
Incubate at 95°C for 2-3 minutes. The incubation time can be adjusted to obtain the desired fragment size.[1][5]
-
Immediately stop the reaction by adding a stop solution and placing the tube on ice.[5]
Reverse Transcription using TGIRT-III
This step is critical as it introduces mutations at the sites of DMS modification.
| Reagent | Concentration/Amount |
| DMS-treated RNA | 20-100 ng |
| Gene-specific RT primers (for targeted) or Random Primers (for genome-wide) | 5-10 pmol |
| TGIRT-III Enzyme | 100 U |
| dNTPs | 10 mM |
| DTT | 0.1 M |
| 5x First-Strand Buffer | 4 µl |
Protocol (adapted for targeted DMS-MaPseq):
-
Mix the DMS-treated RNA with gene-specific RT primers.
-
Heat the mixture to 75°C for 3 minutes, then incubate at 57°C for 15 minutes to anneal the primers.
-
Prepare the reverse transcription master mix containing 5x First-Strand buffer, DTT, RNase inhibitor, and TGIRT-III enzyme.
-
Add the master mix to the RNA-primer mixture and incubate at room temperature for 30 minutes.
-
Add dNTPs and perform the reverse transcription at 60°C for 1.5-2.5 hours.
-
Stop the reaction and degrade the RNA by adding NaOH and incubating at 95°C for 3 minutes.
-
Neutralize the reaction with HCl.
Library Preparation and Sequencing
The resulting cDNA is used for library preparation. This typically involves second-strand synthesis, adapter ligation, and PCR amplification. Commercial kits like the Illumina TruSeq Stranded Total RNA Sample Prep Kit can be used with modifications to accommodate the TGIRT enzyme.[1] The final library is quantified and sequenced on a high-throughput sequencing platform.
Data Analysis
The data analysis workflow for DMS-MaPseq data involves several steps:
-
Read Quality Control and Trimming: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Mapping: The cleaned reads are mapped to a reference genome or transcriptome.
-
Mutation Counting: The number of mismatches at each nucleotide position is counted for both the DMS-treated and control samples.[3]
-
Reactivity Calculation: The raw mutation counts are normalized to calculate a reactivity score for each base. This score reflects the probability of that base being modified by DMS and is thus a measure of its single-strandedness.[9]
-
RNA Structure Modeling: The calculated reactivity scores are used as constraints to predict the secondary structure of the RNA using software like RNAstructure.[3]
Summary of Quantitative Data
The following tables summarize key quantitative parameters for the DMS-MaPseq protocol.
Table 1: DMS Treatment Conditions
| Parameter | Value | Reference |
| DMS Concentration | 1% - 5% (v/v) | [1][5] |
| Incubation Time | 5 - 30 minutes | [1][3] |
| Quenching Reagent | β-mercaptoethanol | [1] |
| Quenching Concentration | ≥20% (v/v) | [1] |
Table 2: Reverse Transcription Reaction Components (Targeted)
| Component | Amount/Concentration | Reference |
| Total RNA Input | 3-6 µg | |
| Gene-specific RT primers | 0.5 µl of 10 µM mixture | |
| TGIRT-III Enzyme | 1 µl (InGex, Cat#: TGIRT50) | |
| 5x First-Strand Buffer | 4 µl | |
| DTT | 1 µl of 0.1 M | |
| dNTPs | 2 µl of 10 mM | |
| Incubation Temperature | 60°C | |
| Incubation Time | 2.5 hours |
Table 3: Reverse Transcription Reaction Components (Genome-wide)
| Component | Amount/Concentration | Reference |
| Fragmented RNA Input | 10 µg total RNA initially | [5] |
| TGIRT-III Enzyme | 100 U | [5] |
| Incubation Temperature | 57°C | [5] |
| Incubation Time | 2 hours | [5] |
By following these detailed protocols and utilizing the provided quantitative data, researchers can successfully employ DMS-MaPseq to gain valuable insights into the structural landscape of RNA.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 5. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. Target-specific DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 9. GitHub - lyy005/DMS_MaPseq_pipeline [github.com]
Application Notes and Protocols for the Methylation of Phenols and Amines using Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylation is a fundamental chemical transformation in organic synthesis and drug discovery, playing a crucial role in modulating the biological activity, physicochemical properties, and pharmacokinetic profiles of molecules. Dimethyl sulfate (B86663) (DMS) is a potent, cost-effective, and widely used methylating agent for various nucleophiles, including phenols (O-methylation) and amines (N-methylation).[1] This document provides detailed application notes and experimental protocols for the methylation of these functional groups using dimethyl sulfate, with a focus on reaction mechanisms, safety precautions, and applications in medicinal chemistry.
Extreme Hazard Warning: Dithis compound is a highly toxic, carcinogenic, mutagenic, and corrosive substance.[1][2][3] All handling and experimental procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including impermeable gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[4][5] Accidental exposure requires immediate and specialized medical attention.[4]
Reaction Mechanism
The methylation of phenols and amines with dithis compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[6][7]
-
Phenols: In the presence of a base (e.g., sodium hydroxide (B78521), potassium carbonate), the acidic proton of the hydroxyl group is abstracted to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic methyl groups of dithis compound, displacing the this compound anion as a leaving group.[6][7]
-
Amines: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, directly attacking a methyl group of dithis compound. This results in the formation of a methylated amine. Primary and secondary amines can be sequentially methylated, often leading to a mixture of mono-, di-, and even tri-methylated products (in the case of primary amines).[8][9]
Applications in Drug Development
Methylation is a key strategy in the lead optimization phase of drug discovery, used to fine-tune the properties of a drug candidate. The addition of a methyl group can influence a molecule's:
-
Potency and Selectivity: By altering the steric and electronic properties of a molecule, methylation can enhance its binding affinity and selectivity for its biological target.
-
Pharmacokinetic Properties: Methylation can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, it can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: Methylation can block sites of metabolism, increasing the drug's half-life.
A notable example is the analgesic drug tramadol (B15222). Its active metabolite, O-desmethyltramadol (M1), which has a significantly higher affinity for the µ-opioid receptor, is formed by the O-demethylation of tramadol in the liver.[1][5][10] The synthesis of tramadol itself involves precursors that are methylated to introduce the key methoxy (B1213986) group.[11][12][13]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the methylation of representative phenols and amines using dithis compound.
Table 1: O-Methylation of Phenols with Dithis compound
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Orcinol (B57675) monohydrate | K₂CO₃ | Acetone | Reflux | 4 hours | Orcinol dimethyl ether | 94-96 |
| Gallic acid | NaOH | Water | 30-45, then reflux | 20 min, then 4 hours | Trimethylgallic acid | 89-92 |
| Salicylic acid | NaHCO₃ | None (DMS as solvent) | 90 | 90 minutes | Methyl salicylate | 96 |
| Acetovanillone | Na₂CO₃ | None | 80-90 | 2 hours | 2,4-Dimethoxyacetophenone | ~100 |
Table 2: N-Methylation of Amines with Dithis compound
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time | Product(s) | Yield (%) |
| Aniline (B41778) | NaOH | Water | <10 | 1 hour | N-Methylaniline & N,N-Dimethylaniline | Mixture |
| m-Nitroaniline | H₂SO₄ (for salt formation) | Water | 5-10 | 1.5 hours | m-Nitrodimethylaniline | 56-63 |
| Amino Acid Derivatives | NaH / H₂O (cat.) | Not specified | Not specified | Not specified | N-Methylated amino acid | Not specified |
Experimental Protocols
Caution: These protocols involve the use of highly hazardous materials. Strict adherence to safety procedures is mandatory. All work must be performed in a certified chemical fume hood.
Protocol 1: O-Methylation of Orcinol
This protocol describes the synthesis of orcinol dimethyl ether.[14]
Materials:
-
Orcinol monohydrate (0.344 mole)
-
Anhydrous potassium carbonate (0.984 mole)
-
Dithis compound (0.750 mole)
-
Acetone (410 mL)
-
Diethyl ether
-
3 N Sodium hydroxide solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a 1-L three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add anhydrous potassium carbonate, acetone, and orcinol monohydrate.
-
Start stirring and add dithis compound from the dropping funnel over 2 minutes. The mixture will warm and begin to reflux.
-
After the initial reflux subsides (approximately 5 minutes), gently heat the mixture under reflux for an additional 4 hours.
-
Arrange the condenser for distillation and distill off approximately 200 mL of acetone.
-
Add 50 mL of concentrated aqueous ammonia (B1221849) to the reaction mixture and continue stirring and heating for 10 minutes to destroy excess dithis compound.
-
Dilute the mixture with water to a total volume of about 750 mL.
-
Separate the layers and extract the aqueous layer with two 150-mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of water, followed by two 50-mL portions of 3 N sodium hydroxide solution, and finally with 50 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Distill the residual liquid under reduced pressure to obtain orcinol dimethyl ether (Yield: 94-96%).
Protocol 2: N-Methylation of Aniline
This protocol describes the synthesis of a mixture of N-methylaniline and N,N-dimethylaniline.[9]
Materials:
-
Aniline
-
Dithis compound
-
30% Sodium hydroxide solution
-
Water
-
Benzene (B151609) (or other suitable extraction solvent)
Procedure:
-
Prepare a mixed solution of aniline and water in a reaction vessel.
-
Cool the solution to below 10°C using an ice bath.
-
Add dithis compound dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for 1 hour.
-
Slowly add 30% sodium hydroxide solution dropwise.
-
Separate the upper organic layer.
-
Extract the lower aqueous layer with benzene.
-
Combine the organic layer from step 6 with the benzene extract.
-
Remove the benzene by distillation to obtain an oily mixture of aniline, N-methylaniline, and N,N-dimethylaniline. Further purification by distillation or chromatography is required to separate the components.
Visualizations
Reaction Workflow and Logic Diagrams
Signaling Pathway
The following diagram illustrates the signaling pathway of O-desmethyltramadol, the active metabolite of tramadol, at the µ-opioid receptor. The synthesis of tramadol involves the introduction of a methoxy group, a reaction for which dithis compound can be employed.
References
- 1. droracle.ai [droracle.ai]
- 2. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]
- 3. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Investigation of O-Demethyl Tramadol/Tramadol Ratio for Cytochrome P450 2D6 Phenotyping: The CYTRAM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nioch.nsc.ru [nioch.nsc.ru]
- 12. redalyc.org [redalyc.org]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
Application Notes and Protocols: The Use of Methyl Sulfate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfate (B86663) (DMS) is a potent and widely utilized reagent in pharmaceutical synthesis, primarily employed for the methylation of various functional groups. Its high reactivity and cost-effectiveness make it a preferred choice in many industrial applications.[1][2] DMS is a versatile methylating agent for phenols, amines, thiols, and carboxylic acids, proceeding typically via an SN2 reaction mechanism.[2][3] This document provides detailed application notes and experimental protocols for the use of dimethyl sulfate in key pharmaceutical methylation reactions.
Caution: Dithis compound is highly toxic, carcinogenic, and corrosive. All handling and reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
General Methylation Reactions in Pharmaceutical Synthesis
Dithis compound is instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs). Below are examples of its application in the synthesis of several key drugs:
-
Rotigotine: Used for Parkinson's disease, its synthesis involves an O-methylation step utilizing dithis compound.[4]
-
Levetiracetam: An antiepileptic drug where dithis compound is used for N-methylation.[4]
-
Apremilast: The synthesis of this drug for psoriasis and psoriatic arthritis includes a C-methylation reaction with dithis compound.[4]
-
Cimetidine: A treatment for peptic ulcers, its synthesis involves an S-alkylation step with dithis compound.[4]
-
Fexofenadine Hydrochloride: A second-generation antihistamine, its synthesis employs a quaternization reaction with dithis compound.[4]
Experimental Protocols
O-Methylation of Phenols and Carboxylic Acids
O-methylation is a common reaction in pharmaceutical synthesis to modify the properties of a molecule. A detailed example is the synthesis of Methyl Salicylate (B1505791).
Protocol: Regioselective Synthesis of Methyl Salicylate [1][4][5][6]
This protocol describes the regioselective methylation of the carboxylic acid group of salicylic (B10762653) acid using dithis compound in a solvent-free system.
Materials:
-
Salicylic Acid (SA)
-
Sodium Bicarbonate (NaHCO₃)
-
Dithis compound (DMS)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized Water
-
Sodium Hydroxide (NaOH)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 150 mL round-bottom flask equipped with a reflux condenser, add 2.7624 g (20.00 mmol) of salicylic acid and 1.6801 g (20.0 mmol) of sodium bicarbonate.
-
Heat the reaction mixture on a heating mantle to 90°C for 30 minutes with magnetic stirring.
-
Using a glass syringe, add 2.5226 g (1.92 mL, 40.00 mmol) of dithis compound to the reaction mixture.
-
Continue stirring the mixture at 90°C for an additional 90 minutes. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Add 20.0 mL of deionized water and 10.0 mL of dichloromethane to the separatory funnel and shake.
-
Separate the aqueous phase, which contains methanol (B129727) and sulfuric acid byproducts. Neutralize this aqueous phase with NaOH to a pH of 7. The resulting sodium sulfate can be recovered and used as a desiccant.[6]
-
The organic phase contains the methyl salicylate product.
Results:
Table 1: Quantitative Data for O-Methylation of Salicylic Acid
| Reactant/Reagent | Molar Ratio (to SA) | Amount |
| Salicylic Acid | 1 | 20.00 mmol |
| Sodium Bicarbonate | 1 | 20.0 mmol |
| Dithis compound | 2 | 40.00 mmol |
| Reaction Conditions | ||
| Temperature | 90°C | |
| Reaction Time | 90 minutes | |
| Yield | ||
| Methyl Salicylate | 96% |
Diagram 1: Workflow for the Synthesis of Methyl Salicylate
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dithis compound as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Haworth Methylation of Sugars using Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Haworth methylation of sugars, a fundamental reaction in carbohydrate chemistry for the exhaustive methylation of hydroxyl groups. This technique is critical for the structural elucidation of oligosaccharides and polysaccharides, as the resulting methylated sugars can be hydrolyzed to reveal the positions of glycosidic linkages.
Introduction
The Haworth methylation, first described by Sir Norman Haworth, is a classic method for the permethylation of carbohydrates. The reaction employs dimethyl sulfate (B86663) as the methylating agent in the presence of a strong base, typically sodium hydroxide (B78521). This process converts the free hydroxyl groups of a sugar to methyl ethers. The resulting methylated sugar is stable to the acidic conditions required for the subsequent hydrolysis of glycosidic bonds, allowing for the determination of the original linkage patterns.
Applications
-
Structural Analysis of Polysaccharides and Oligosaccharides: By methylating all free hydroxyl groups, subsequent hydrolysis and analysis of the partially methylated monosaccharides reveal the positions of the original glycosidic linkages.
-
Synthesis of Carbohydrate-Based Therapeutics: Modification of sugar moieties through methylation can alter their biological activity, solubility, and metabolic stability, which is a key consideration in drug development.
-
Glycobiology Research: Understanding the structure of complex carbohydrates is essential for elucidating their roles in biological processes.
Quantitative Data
| Monosaccharide | Methylating Agent | Base | Solvent | Yield (%) | Reference |
| D-Glucose | Dimethyl Sulfate | 40% Sodium Hydroxide | Water/Carbon Tetrachloride | 46-55% | Organic Syntheses, Coll. Vol. 3, p.798 (1955) |
| General Carbohydrates (from aqueous solution) | Methyl Iodide | Powdered Sodium Hydroxide | Dimethyl Sulfoxide | ~98% | Anal Chim Acta. 2007 Feb 28;585(1):81-5.[1][2] |
Note: The higher yield reported for the modified method using methyl iodide and powdered NaOH in DMSO highlights advancements in methylation techniques that can offer improved efficiency.
Experimental Protocols
Protocol 1: Permethylation of D-Glucose to 2,3,4,6-Tetramethyl-d-glucose
This protocol is adapted from a well-established procedure and provides a reliable method for the Haworth methylation of D-glucose.
Materials:
-
Anhydrous D-Glucose
-
Dithis compound (Caution: Highly toxic and corrosive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Sodium Hydroxide (40% w/v aqueous solution)
-
Carbon Tetrachloride (Caution: Toxic and environmentally hazardous. Substitute with a less hazardous solvent like dichloromethane (B109758) if possible, though this may require optimization).
-
Sodium Sulfate (anhydrous)
-
Petroleum Ether (30-60°C)
-
Norite (activated carbon)
-
2L distilling flask
-
Mechanical stirrer
-
Dropping funnel
-
Water bath
-
Condenser
Procedure:
-
Reaction Setup: In a 2-liter distilling flask equipped with a robust mechanical stirrer and a dropping funnel, dissolve 25 g (0.14 mole) of anhydrous glucose in 15 ml of water. Immerse the flask in a water bath maintained at 55°C.
-
Addition of Reagents: With vigorous stirring, rapidly add a mixture of 90 ml (120 g, 0.95 moles) of dithis compound and 125 ml of carbon tetrachloride from the dropping funnel.
-
Base Addition: Immediately replace the dithis compound solution in the dropping funnel with 400 ml of 40% aqueous sodium hydroxide solution. Add the sodium hydroxide solution dropwise over approximately 45 minutes, maintaining the reaction temperature between 55°C and 60°C.
-
Reaction Completion: After the addition of sodium hydroxide is complete, continue stirring for an additional hour.
-
Work-up:
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Separate the carbon tetrachloride layer.
-
Extract the aqueous layer three times with 100 ml portions of chloroform.
-
Combine the carbon tetrachloride and chloroform extracts and wash with 100 ml of water.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
-
Hydrolysis of the Methyl Glycoside:
-
Filter the dried organic solution and distill off the solvent.
-
To the resulting syrup, add 200 ml of 1 N sulfuric acid and heat the mixture under reflux for one hour.
-
-
Isolation and Purification of 2,3,4,6-Tetramethyl-d-glucose:
-
Neutralize the hot solution with a 10% sodium hydroxide solution.
-
Concentrate the neutralized solution to a volume of about 150 ml.
-
Add 5 g of Norite to the hot solution, then cool and filter.
-
Saturate the filtrate with sodium sulfate and extract four times with 150 ml portions of chloroform.
-
Dry the combined chloroform extracts with anhydrous sodium sulfate, add 1 g of Norite, and filter.
-
Remove the chloroform by distillation.
-
To the resulting heavy syrup, add 40-50 ml of petroleum ether (30-60°C) and shake to induce crystallization.
-
Cool the mixture in an ice bath for 30 minutes, then filter the crystals, wash with a small amount of cold petroleum ether, and dry under reduced pressure.
-
The expected yield is 15-18 g (46-55%).
-
Visualizations
Reaction Mechanism
The Haworth methylation proceeds via a nucleophilic substitution reaction. The strong base (NaOH) deprotonates the hydroxyl groups of the sugar to form highly nucleophilic alkoxide ions. These alkoxide ions then attack the electrophilic methyl groups of dithis compound, displacing the sulfate group and forming a methyl ether. This process is repeated for all available hydroxyl groups.
References
Application Notes and Protocols for Regioselective Methylation of Carboxylic Acids with Dimethyl Sulfate (DMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylation is a fundamental chemical transformation in organic synthesis and drug development, serving as a critical tool for modulating the biological activity, selectivity, solubility, and metabolic properties of molecules. The regioselective methylation of carboxylic acids in the presence of other nucleophilic functional groups is a common challenge. Dimethyl sulfate (B86663) (DMS) is a potent, cost-effective, and widely used methylating agent for the esterification of carboxylic acids. This document provides detailed application notes and protocols for the regioselective methylation of carboxylic acids using DMS, with a focus on chemoselectivity in the presence of other functional groups such as phenols, alcohols, and thiols.
Caution: Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. All handling and reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Principle of Regioselectivity
The regioselective methylation of a carboxylic acid in the presence of other potentially reactive functional groups hinges on the differential acidity and nucleophilicity of these groups. By employing a weak base, the more acidic carboxylic acid can be selectively deprotonated to form a carboxylate anion. This carboxylate is a potent nucleophile that readily reacts with dithis compound in an SN2 reaction to yield the corresponding methyl ester.
The choice of base is critical. A mild base, such as sodium bicarbonate (NaHCO₃), is generally sufficient to deprotonate a carboxylic acid (pKa ≈ 4-5) but not a less acidic phenol (B47542) (pKa ≈ 10) or an even less acidic alcohol (pKa ≈ 16-18). This difference in acidity allows for the selective formation of the carboxylate nucleophile, which is the cornerstone of this regioselective methodology.
Signaling Pathway and Reaction Mechanism
The reaction proceeds via a straightforward SN2 mechanism. The key steps are:
-
Deprotonation: A mild base selectively deprotonates the carboxylic acid to form a carboxylate salt.
-
Nucleophilic Attack: The resulting carboxylate anion acts as a nucleophile and attacks one of the methyl groups of dithis compound.
-
Displacement: The this compound anion is displaced as a leaving group, resulting in the formation of the methyl ester.
// Nodes sub [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Mild Base\n(e.g., NaHCO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; carboxylate [label="Carboxylate Anion\n(R-COO⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; dms [label="Dithis compound\n((CH₃)₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Methyl Ester\n(R-COOCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="this compound Anion\n(CH₃SO₄⁻)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges sub -> carboxylate [label="Deprotonation", color="#4285F4"]; base -> carboxylate [style=invis]; carboxylate -> product [label="SN2 Attack", color="#EA4335"]; dms -> product [style=invis]; product -> side_product [style=invis]; } .dot Caption: Reaction mechanism of regioselective methylation.
Experimental Protocols
Protocol 1: Regioselective Methylation of Salicylic (B10762653) Acid
This protocol describes the highly regioselective methylation of the carboxylic acid group of salicylic acid in the presence of the phenolic hydroxyl group, yielding methyl salicylate (B1505791).[1][2][3][4]
Materials:
-
Salicylic Acid (SA)
-
Sodium Bicarbonate (NaHCO₃)
-
Dithis compound (DMS)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (1.0 eq) and sodium bicarbonate (1.0 eq).
-
The reaction can be performed solvent-free or with a suitable aprotic solvent like acetone (B3395972) or DMF. For the solvent-free reaction, gently heat the mixture to 90°C with stirring.[2]
-
After 30 minutes of stirring, add dithis compound (2.0 eq) dropwise to the reaction mixture.[2]
-
Continue stirring the reaction mixture at 90°C for 90 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted salicylic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl salicylate.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: General Procedure for the Methylation of Aromatic Hydroxycarboxylic Acids
This protocol is a general method for the methylation of both the carboxylic acid and the hydroxyl group of aromatic hydroxycarboxylic acids.[2] Regioselectivity for the carboxylic acid can be achieved by careful control of pH and stoichiometry of DMS. For selective esterification, a milder base and controlled DMS addition are crucial, similar to Protocol 4.1.
Materials:
-
Aromatic Hydroxycarboxylic Acid
-
Aqueous Base (e.g., NaOH or KOH solution)
-
Dithis compound (DMS)
-
Organic Solvent (e.g., Toluene)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve the aromatic hydroxycarboxylic acid (1.0 eq) in water and an aqueous base.
-
Meter in 1.0 to 2.5 molar equivalents of dithis compound (based on the total number of methylatable hydroxyl and carboxyl groups).[2]
-
During the addition of DMS, maintain the pH of the reaction mixture by the controlled addition of an aqueous base.[2]
-
The reaction temperature is typically maintained between 50-60°C.[2]
-
After the reaction is complete, allow the phases to separate.
-
Extract the aqueous phase with an organic solvent.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methylated product.
Data Presentation
The following tables summarize the yields of methyl esters from various carboxylic acids under regioselective methylation conditions.
Table 1: Regioselective Methylation of Hydroxybenzoic Acids with DMS
| Substrate | Product | Base | Yield (%) | Reference |
| Salicylic Acid | Methyl Salicylate | NaHCO₃ | 96 | [1][2][3][4] |
| p-Hydroxybenzoic Acid | Methyl p-Methoxybenzoate | NaOH (pH controlled) | 96 | [2] |
| 6-Hydroxy-2-naphthoic acid | Methyl 6-methoxy-2-naphthoate | NaOH (pH controlled) | 97.2 | [2] |
Factors Influencing Regioselectivity
Several factors govern the regioselective outcome of the methylation reaction.
// Nodes regioselectivity [label="Regioselectivity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pka [label="pKa of Functional Groups", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Choice of Base", fillcolor="#FBBC05", fontcolor="#202124"]; nucleophilicity [label="Nucleophilicity of Anions", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; explanation1 [label="Carboxylic Acid > Phenol > Alcohol\n(Acidity)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; explanation2 [label="Mild base (e.g., NaHCO₃) selectively\ndeprotonates the most acidic group.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; explanation3 [label="Carboxylate is a strong nucleophile.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; explanation4 [label="Temperature and solvent can\ninfluence reaction rates.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges regioselectivity -> pka [color="#34A853"]; regioselectivity -> base [color="#34A853"]; regioselectivity -> nucleophilicity [color="#34A853"]; regioselectivity -> conditions [color="#34A853"]; pka -> explanation1 [style=dashed, color="#5F6368"]; base -> explanation2 [style=dashed, color="#5F6368"]; nucleophilicity -> explanation3 [style=dashed, color="#5F6368"]; conditions -> explanation4 [style=dashed, color="#5F6368"]; } .dot Caption: Factors influencing regioselective methylation.
Application in Drug Development
The methylation of carboxylic acids is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs). Esterification can improve a drug's pharmacokinetic properties, such as absorption and distribution, by increasing its lipophilicity. Furthermore, protecting a carboxylic acid as a methyl ester can be a key step in a longer synthetic route to a complex drug molecule. The ability to perform this transformation regioselectively is of paramount importance to avoid unwanted side reactions and improve overall yield and purity of the final API.
Experimental Workflow
The general workflow for the regioselective methylation of a carboxylic acid with DMS is outlined below.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Carboxylic Acid\nand Mild Base", fillcolor="#F1F3F4", fontcolor="#202124"]; add_dms [label="Add Dithis compound (DMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat and Stir", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor by TLC", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents [color="#5F6368"]; reagents -> add_dms [color="#5F6368"]; add_dms -> reaction [color="#5F6368"]; reaction -> monitoring [color="#5F6368"]; monitoring -> reaction [label="Incomplete", color="#5F6368"]; monitoring -> workup [label="Complete", color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> end [color="#5F6368"]; } .dot Caption: General experimental workflow.
Troubleshooting
-
Low Yield:
-
Ensure the base is of good quality and used in the correct stoichiometric amount.
-
Check the purity of the dithis compound.
-
Reaction time may need to be extended.
-
Ensure the reaction temperature is maintained.
-
-
Lack of Selectivity (methylation of other functional groups):
-
The base may be too strong. Consider using a milder base like NaHCO₃.
-
The reaction temperature may be too high.
-
Control the stoichiometry of DMS more carefully.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature.
-
Ensure efficient stirring.
-
Conclusion
The regioselective methylation of carboxylic acids using dithis compound is a robust and high-yielding method, particularly for substrates containing phenolic hydroxyl groups. The selectivity is achieved through the careful choice of a mild base that selectively deprotonates the more acidic carboxylic acid. This allows the resulting carboxylate to act as a nucleophile in an SN2 reaction with DMS. While specific examples for substrates containing aliphatic alcohols or thiols with DMS are less common in the literature, the principles of differential acidity suggest that similar selectivity should be achievable with careful optimization of reaction conditions. This methodology remains a valuable tool in the synthesis of pharmaceuticals and other fine chemicals.
References
- 1. Dithis compound as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dithis compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preparation of Quaternary Ammonium Salts Using Dimethyl Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary ammonium (B1175870) salts (QAS) are a versatile class of chemical compounds with a wide range of applications, including as surfactants, fabric softeners, phase-transfer catalysts, and antimicrobial agents.[1][2][3] Their unique properties, stemming from a positively charged nitrogen atom bonded to four organic groups, make them valuable in various research and industrial settings, including drug development.[2][3][4] One of the most common and efficient methods for synthesizing QAS is through the quaternization of tertiary amines using dimethyl sulfate (B86663).[5][6] Dimethyl sulfate is a potent methylating agent known for its high reactivity and low cost, making it a preferred choice in many industrial processes.[5]
This document provides detailed application notes and experimental protocols for the preparation of quaternary ammonium salts using dithis compound, with a focus on safety, reaction conditions, and potential applications in research and drug development.
Safety Precautions and Handling of Dithis compound
Extreme caution must be exercised when handling dithis compound as it is highly toxic, carcinogenic, and corrosive. [7][8][9]
Key Safety Measures:
-
Work in a well-ventilated fume hood. [8]
-
Wear appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (total impervious suits, gloves, and boots are recommended for handling larger quantities).[7]
-
Safety glasses and a face shield.[8]
-
A lab coat or chemical-resistant apron.
-
In case of vapor formation or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[7][8]
-
-
Keep away from heat, sparks, and open flames. [7]
-
Handle and open the container with care. [7]
-
Have an emergency eyewash station and safety shower readily accessible. [7]
-
Decontamination: Spills should be collected and absorbed with an inert material. Do not use water to clean up spills as it can react with dithis compound.
-
First Aid:
-
Skin contact: Immediately wash the affected area with plenty of water and seek medical attention.[7][8]
-
Eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical advice.[7][8]
-
Inhalation: Move the affected person to fresh air and seek medical attention.[7][8]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[7][8]
-
Logical Relationship of Safety Precautions
Caption: Figure 1: Critical Safety Workflow for Handling Dithis compound.
General Reaction Scheme
The quaternization of a tertiary amine with dithis compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks one of the methyl groups of dithis compound, displacing the this compound anion.
Caption: Figure 2: General Reaction for Quaternary Ammonium Salt Synthesis.
Experimental Protocols
Protocol 1: Solvent-Free Quaternization of a Tertiary Amine
This protocol is adapted from a general method for the high-temperature, solvent-free quaternization of tertiary amines.[6][10][11] This method is advantageous due to its economic and environmental benefits.[6]
Materials:
-
Tertiary amine (e.g., N-methyl-N,N-diethanolamine distearate, 3-(N,N-dimethylamino)-1,2-propanediol)[6]
-
Dithis compound
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel
Procedure:
-
Charge the round-bottom flask with the tertiary amine.
-
If the tertiary amine is a solid, heat it under an inert atmosphere with constant stirring until it is in a molten state (at least 5-15°C above its melting point).[6][10]
-
Once the amine is molten and the temperature is stabilized (typically between 40-80°C), begin the dropwise addition of dithis compound.[6][10]
-
The reaction is exothermic. Monitor the temperature closely and control the addition rate to maintain the desired reaction temperature. The temperature of the reaction mixture will increase and should be kept above the melting point of the final quaternary ammonium salt.[6][10]
-
After the addition is complete, continue stirring the reaction mixture at the elevated temperature for a specified period (e.g., 3-6 hours) to ensure the complete consumption of dithis compound.[6]
-
Monitor the reaction progress by determining the amine number of the product.[6]
-
Once the reaction is complete, the molten product can be cooled and solidified.
Protocol 2: Quaternization in an Aqueous Medium
This protocol is suitable for water-soluble tertiary amines.[12]
Materials:
-
Tertiary amine (e.g., 1-acryloyl-4-methyl piperazine)[12]
-
Dithis compound
-
Water
-
Reaction vessel with cooling capabilities (e.g., ice bath)
Procedure:
-
Dissolve the tertiary amine in water in the reaction vessel.
-
Cool the solution using an ice bath to maintain the reaction temperature below 30°C.[12]
-
Slowly add dithis compound to the cooled solution with continuous stirring.
-
After the addition is complete, continue to stir the reaction mixture at ambient temperature for a specified time (e.g., 2 hours) to ensure the reaction goes to completion.[12]
-
The resulting aqueous solution of the quaternary ammonium salt can be used directly for subsequent applications or the product can be isolated if required.
Quantitative Data from Literature
The following table summarizes reaction conditions and outcomes for the synthesis of various quaternary ammonium salts using dithis compound, as reported in the literature.
| Starting Tertiary Amine | Dithis compound (equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield | Reference |
| 1,2-dihydroxy-3-(N,N-dimethylamino)propane distearyl ester | ~0.95 | None | 85-90 (initial), exothermed to 130 | 3-4 hours | Quantitative (based on DMS consumed) | [6][11] |
| 3-(N,N-dimethylamino)-1,2-propanediol (DMAPD) | ~0.9 | None | 80 (initial), exothermed to 125 | 5 hours | Not specified | [10] |
| N-methyl-N-benzylethanolamine | ~0.98 | None | 57 (initial), exothermed to 130, maintained at 120 | 6 hours | Not specified | [6] |
| Methyl di(hydrogenated tallow)amine | Stoichiometric | Glycerol monostearate | 70 (initial), exothermed to 120 | Not specified | 69.1% quaternary product | [13] |
| 1-acryloyl-4-methyl piperazine (B1678402) | ~1.0 | Water | < 30 | 2 hours | Not specified | [12] |
Applications in Research and Drug Development
Quaternary ammonium salts have several applications in the pharmaceutical and biomedical fields:
-
Antimicrobial Agents: QAS exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1][3][4][14] They are used as active pharmaceutical ingredients (APIs) in antiseptic creams, gels, and wound care products.[4]
-
Drug Delivery: The tunable physicochemical properties of QAS make them promising for advanced drug delivery systems. They can enhance the solubility of poorly soluble drugs and can be used to form ionic liquids with APIs.[2]
-
Excipients: Certain QAS are used as excipients in pharmaceutical formulations.
-
Synthesis of Bioactive Molecules: The quaternary ammonium moiety is a key structural feature in several biologically active compounds.[3]
Experimental Workflow Diagram
Caption: Figure 3: General Experimental Workflow for QAS Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. Dithis compound - Wikipedia [en.wikipedia.org]
- 6. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nj.gov [nj.gov]
- 10. CA2149815A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 11. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 12. US4659828A - Dithis compound quaternary ammonium salt of 1-acryloyl-4-methyl piperazine - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Base-Specific Cleavage of Guanine in DNA with Dimethyl Sulfate (DMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Overview
Dimethyl Sulfate (B86663) (DMS) is a potent methylating agent that serves as a cornerstone for the chemical analysis of nucleic acids. In the context of DNA, DMS specifically methylates the N7 position of guanine (B1146940) residues located in the major groove.[1] This targeted modification renders the DNA backbone susceptible to subsequent cleavage by piperidine (B6355638), providing a powerful tool for a variety of applications in molecular biology, genomics, and drug discovery.
The principle of DMS-based guanine cleavage was famously harnessed by Allan Maxam and Walter Gilbert in their chemical method for DNA sequencing.[2][3][4] Beyond sequencing, the primary modern application is DMS footprinting , a high-resolution technique to map the binding sites of proteins or small molecules on a DNA strand.[5][6] When a protein is bound to DNA, it can physically shield the guanine residues within its binding site from DMS methylation.[5] This protection results in a "footprint"—a region of DNA that is not cleaved—which can be visualized by gel electrophoresis, precisely identifying the protein's interaction site.[6]
In drug development, DMS footprinting is invaluable for characterizing the binding of small-molecule ligands to specific DNA structures, such as G-quadruplexes, which are implicated in cancer and other diseases.[7][8] The method allows for the precise determination of drug-target engagement at the nucleotide level. This protocol provides a detailed methodology for performing DMS-based guanine cleavage for the purpose of DNA footprinting.
Chemical Principle
The procedure involves a two-step chemical reaction.
-
Methylation: Dimethyl sulfate (DMS) donates a methyl group to the N7 atom of guanine.[1][2] This reaction is highly specific for guanine under controlled conditions. The N7 position is accessible in the major groove of B-form DNA and its methylation does not disrupt Watson-Crick base pairing.[1]
-
Strand Scission: The introduction of a positive charge on the guanine base through N7-methylation weakens the N-glycosidic bond. Treatment with a secondary amine like piperidine under heat catalyzes the opening of the imidazole (B134444) ring and subsequent cleavage of the phosphodiester backbone 3' to the modified guanine.[2][9]
This base-specific cleavage generates a nested set of DNA fragments, all starting from a fixed labeled end and terminating at a guanine residue.
Caption: Chemical mechanism of guanine-specific cleavage.
Experimental Workflow: DMS Footprinting
The overall workflow for a DMS footprinting experiment is designed to compare the guanine cleavage patterns of protein-bound DNA versus naked DNA.
Caption: Workflow for a typical DMS footprinting experiment.
Detailed Experimental Protocols
4.1. Required Materials and Reagents
-
DNA: Purified DNA fragment of interest, uniquely end-labeled (e.g., with γ-³²P-ATP and T4 Polynucleotide Kinase).
-
Protein: Purified DNA-binding protein of interest.
-
DMS Reaction Buffer: 50 mM Sodium Cacodylate (pH 8.0), 1 mM EDTA.[2]
-
DMS Stop Solution: e.g., 1.5 M Sodium Acetate (pH 7.0), 1.0 M β-mercaptoethanol.
-
Reagents:
-
Dithis compound (DMS)
-
Piperidine
-
Formamide Loading Dye
-
Ethanol (100% and 70%)
-
Dry Ice
-
-
Equipment:
-
Thermal cycler or heating blocks (25°C and 90°C)
-
Microcentrifuge
-
Speed-Vac concentrator
-
Sequencing gel electrophoresis apparatus
-
Phosphorimager or X-ray film cassette
-
SAFETY WARNING: Dithis compound (DMS) and Piperidine are extremely toxic and volatile.[2][4] All steps involving these chemicals MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
4.2. Protocol: In Vitro DMS Footprinting
This protocol is adapted from methodologies used in Maxam-Gilbert sequencing and in vivo footprinting.[1][2]
-
DNA-Protein Binding Reaction:
-
In two separate microfuge tubes, prepare the binding reaction. For a 50 µL final volume:
-
Tube 1 (Control): Add labeled DNA (1-5 ng, ~20,000 cpm) and appropriate binding buffer.
-
Tube 2 (Sample): Add labeled DNA, binding buffer, and the optimal concentration of your DNA-binding protein.
-
-
Incubate both tubes at the optimal temperature for binding (e.g., 25°C or 37°C) for 20-30 minutes to allow complex formation.
-
-
DMS Methylation Reaction:
-
CRITICAL: Perform this step in a chemical fume hood.
-
Prepare a fresh 1:10 dilution of DMS in water (e.g., 1 µL DMS into 9 µL water).
-
Add 1 µL of the diluted DMS to each binding reaction tube.
-
Mix gently and incubate at 25°C for 2-5 minutes.[2] The incubation time may need optimization to achieve partial methylation (less than one hit per molecule).
-
Stop the reaction by adding 200 µL of DMS Stop Solution and immediately add 750 µL of ice-cold 100% ethanol.
-
Vortex briefly and precipitate the DNA on dry ice for 15 minutes.
-
Centrifuge at max speed for 15 minutes at 4°C. Carefully remove the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol, centrifuge again, and dry the pellet in a Speed-Vac.
-
-
Piperidine Cleavage Reaction:
-
CRITICAL: Perform this step in a chemical fume hood.
-
Resuspend the dried DNA pellet in 100 µL of 1 M Piperidine.[10]
-
Securely cap the tubes (use tube locks).
-
Incubate at 90°C for 30 minutes to induce strand cleavage.[10][11]
-
After incubation, briefly centrifuge the tubes and carefully uncap them in the fume hood.
-
Freeze the samples on dry ice and lyophilize in a Speed-Vac until completely dry (this may take several hours).
-
To ensure complete removal of piperidine, resuspend the pellet in 20 µL of water and lyophilize again. Repeat this step once more.
-
-
Sample Analysis:
-
Resuspend the final dried pellet in 5-10 µL of Formamide Loading Dye.
-
Heat the samples at 90-95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Run the gel until the desired resolution is achieved.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Data Presentation and Interpretation
The results are analyzed by comparing the banding pattern of the control lane (naked DNA) with the sample lane (protein-bound DNA).
-
Guanine Ladder: The control lane should show a ladder of bands, with each band corresponding to a guanine residue in the sequence.
-
Footprint: In the sample lane, a region where the bands are significantly diminished or absent compared to the control lane indicates protection from DMS methylation. This "footprint" corresponds to the protein's binding site.
-
Hypersensitive Sites: Occasionally, some bands may appear enhanced in the sample lane. These hypersensitive sites often occur at the edges of a binding site and can indicate a DNA conformational change induced by protein binding, making certain guanines more accessible to DMS.[5]
Table 1: Quantitative Parameters for DMS Methylation
| Parameter | Recommended Value | Reference(s) |
|---|---|---|
| Buffer | 50 mM Sodium Cacodylate, pH 8.0, 1 mM EDTA | [2] |
| DMS Concentration | 1 µL of 10% DMS solution per 50 µL reaction | [2] |
| Temperature | 25°C | [2] |
| Incubation Time | 2-5 minutes (requires optimization) |[2] |
Table 2: Quantitative Parameters for Piperidine Cleavage
| Parameter | Recommended Value | Reference(s) |
|---|---|---|
| Reagent | 1 M Piperidine | [10][12] |
| Temperature | 90°C | [10][11] |
| Incubation Time | 30 minutes |[10][12] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Maxam & Gilbert Sequencing - National Diagnostics [nationaldiagnostics.com]
- 3. A new method for sequencing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yaazhxenomics.com [yaazhxenomics.com]
- 5. researchgate.net [researchgate.net]
- 6. D nase, dms, microarray | PPT [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rates of Chemical Cleavage of DNA and RNA Oligomers Containing Guanine Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA strand cleavage at 8-hydroxyguanine residues by hot piperidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Probing RNA Structure: Application Notes and Protocols for In Vitro Transcription and DMS Probing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro synthesis of RNA via transcription and the subsequent structural analysis using dimethyl sulfate (B86663) (DMS) probing. The detailed protocols, data tables, and workflow diagrams are designed to facilitate the successful application of these powerful techniques in research and drug development settings for understanding RNA structure and function.
Introduction
The function of an RNA molecule is intrinsically linked to its three-dimensional structure. Understanding this structure is paramount for elucidating biological mechanisms and for the rational design of RNA-targeted therapeutics. In vitro transcription is a foundational technique that allows for the synthesis of large quantities of specific RNA molecules from a DNA template.[1][2][][4] Subsequently, chemical probing methods, such as dimethyl sulfate (DMS) probing, can be employed to investigate the secondary and tertiary structure of these RNA molecules in solution.[5][6][7]
DMS is a small, membrane-permeable chemical agent that methylates specific, accessible nucleotides within an RNA molecule.[6][8] Specifically, it modifies the N1 position of adenine (B156593) and the N3 position of cytosine when these bases are not protected by base-pairing or protein binding.[9][10][11] The sites of modification can then be identified, typically by reverse transcription, where the polymerase will stall or introduce a mutation at the modified base.[5][9][11] This information provides a detailed footprint of the single-stranded and accessible regions of the RNA, offering crucial insights into its structure.[5][6]
Section 1: In Vitro Transcription of RNA
In vitro transcription is the template-directed synthesis of RNA molecules using a bacteriophage DNA-dependent RNA polymerase (e.g., T7, T3, or SP6).[1][4] This method is essential for generating the RNA transcripts required for structural studies, functional assays, and therapeutic applications.[1][4]
Experimental Workflow: In Vitro Transcription
Caption: Workflow for in vitro transcription of RNA.
Protocol: In Vitro Transcription
This protocol is optimized for generating high yields of RNA transcripts suitable for structural probing experiments.
1. DNA Template Preparation:
-
Template Source: A linearized plasmid containing the target sequence downstream of a T7, SP6, or T3 promoter is recommended. Alternatively, a PCR product incorporating the promoter sequence can be used.[]
-
Linearization: Completely digest the plasmid with a restriction enzyme that generates blunt or 5' overhangs.[12] 3' overhangs can lead to transcription of longer-than-expected RNA.[12]
-
Purification: Purify the linearized DNA template using phenol:chloroform extraction followed by ethanol (B145695) precipitation or a suitable column-based kit to remove enzymes and salts that can inhibit transcription.[1][13]
2. In Vitro Transcription Reaction Assembly:
Assemble the reaction on ice to prevent premature transcription. The following table outlines typical reaction components for a 20 µL reaction. For larger scale synthesis, reaction components can be scaled up proportionally.[2]
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Nuclease-Free Water | - | to 20 µL | - |
| 5X Transcription Buffer | 5X | 4 | 1X |
| rNTPs (A, U, G, C) | 100 mM each | 0.5 each (2 total) | 2.5 mM each |
| Linearized DNA Template | 0.5-1 µg/µL | 1 | 25-50 ng/µL |
| RNase Inhibitor | 40 U/µL | 1 | 2 U/µL |
| T7/SP6/T3 RNA Polymerase | 20 U/µL | 2 | 2 U/µL |
3. Incubation:
-
Mix the components gently but thoroughly.
-
Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield for some templates.[14][15] The reaction mixture may become turbid due to the precipitation of magnesium pyrophosphate, which is an indicator of a successful reaction.[16]
4. DNase I Treatment:
-
To remove the DNA template, add 1 µL of RNase-free DNase I (2 U/µL) to the transcription reaction.
-
Incubate at 37°C for 15-30 minutes.
5. RNA Purification:
Purification is necessary to remove the DNA template, enzymes, and unincorporated nucleotides.[17][18] Several methods can be used depending on the downstream application and RNA size.[13][18]
| Purification Method | Advantages | Disadvantages | Best For |
| LiCl Precipitation | Removes most unincorporated nucleotides and proteins.[18] | Less effective for small RNAs (<300 nt).[18] | Large RNAs (>300 nt).[18] |
| Phenol:Chloroform Extraction & Ethanol Precipitation | Effective at removing proteins.[13] | Does not completely remove free nucleotides.[18] | General purpose purification. |
| Spin Column Purification | Fast and efficient removal of enzymes, salts, and nucleotides.[18] | Columns have size cut-offs and binding capacities.[18] | High-purity RNA for sensitive applications. |
| Denaturing PAGE | Provides the highest purity and size selection.[14] | Labor-intensive and can have lower recovery.[14] | When absolute full-length RNA is required.[13] |
6. Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Integrity: Assess the quality and size of the transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel. A sharp band at the expected size indicates a successful transcription.
Troubleshooting In Vitro Transcription
| Problem | Possible Cause | Suggested Solution |
| No or low RNA yield | Poor quality DNA template (contaminants like salts or ethanol).[1][19] | Re-purify the DNA template.[1][19] |
| RNase contamination.[1][19] | Use an RNase inhibitor; maintain an RNase-free environment.[1][19] | |
| Inactive RNA polymerase. | Use a positive control template to verify enzyme activity.[12] | |
| Incomplete or shorter transcripts | Low nucleotide concentration.[12][19] | Increase rNTP concentration to 20-50 µM.[19] |
| Premature termination due to GC-rich template.[12] | Lower the incubation temperature to 16°C or 4°C.[20] | |
| Longer than expected transcripts | The template was not fully linearized.[12] | Verify complete digestion of the plasmid on an agarose gel.[12] |
| Template has a 3' overhang. | Use a restriction enzyme that produces 5' overhangs or blunt ends.[12] |
Section 2: DMS Probing of RNA Structure
DMS probing is a powerful chemical footprinting technique used to identify single-stranded and accessible regions of an RNA molecule.[5][6] The protocol involves treating the folded RNA with DMS, followed by the identification of modified bases.
Experimental Workflow: DMS Probing
Caption: Workflow for DMS probing of RNA structure.
Protocol: DMS Probing of In Vitro Transcribed RNA
This protocol is designed for the structural analysis of a specific RNA of interest.
1. RNA Folding:
-
In a nuclease-free tube, dilute 1-5 pmol of the purified in vitro transcribed RNA in the desired folding buffer (e.g., 50 mM Na-cacodylate pH 7.5, 5 mM MgCl₂, 100 mM KCl).[21]
-
Denature the RNA by heating at 90°C for 2-3 minutes, followed by snap-cooling on ice for 2 minutes.
-
Allow the RNA to fold at the desired temperature (e.g., 37°C) for 15-30 minutes.
2. DMS Modification:
CAUTION: DMS is a potent carcinogen and must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment.
-
Prepare a fresh 1:10 dilution of DMS in ethanol.
-
Add 1 µL of the diluted DMS to the folded RNA sample. For a negative control, add 1 µL of ethanol.
-
Incubate at the folding temperature for a specific time (e.g., 2-6 minutes). The incubation time should be optimized to ensure, on average, no more than one modification per RNA molecule.[5]
-
Quench the reaction by adding a quenching solution (e.g., β-mercaptoethanol to a final concentration of 20%).[22]
3. Purification of Modified RNA:
-
Purify the DMS-modified RNA to remove DMS and buffer components. This is typically done by ethanol precipitation.[6]
4. Identification of Modified Sites by Primer Extension:
The locations of DMS modifications are identified by reverse transcription using a fluorescently or radioactively labeled primer that is specific to the RNA of interest.[5][6]
-
Primer Annealing: Anneal the labeled primer to the purified, modified RNA.
-
Reverse Transcription: Perform a reverse transcription reaction. Reverse transcriptase will either be blocked by the methylated base, resulting in a truncated cDNA product, or in some protocols (like DMS-MaPseq), a specific reverse transcriptase is used that incorporates a mutation at the site of modification.[5][9][23][24]
-
Analysis: The resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) for traditional methods, or analyzed by next-generation sequencing for high-throughput approaches like DMS-MaPseq.[5][23] The positions of reverse transcription stops or mutations correspond to the single-stranded and accessible adenine and cytosine residues in the original RNA molecule.
Data Interpretation and Quantitative Analysis
The results from a DMS probing experiment are typically visualized as bands on a gel or as reactivity scores from sequencing data. The intensity of a band or the frequency of mutation at a specific nucleotide position is proportional to the accessibility of that nucleotide to DMS modification. By comparing the modification pattern of the native RNA to a denatured control, the secondary and tertiary structure can be inferred.
| Data Output | Interpretation | Quantitative Metric |
| Strong band/High mutation rate at A or C | Nucleotide is in a single-stranded, accessible region. | Normalized reactivity score. |
| No band/Low mutation rate at A or C | Nucleotide is in a double-stranded or protected region. | Reactivity score close to zero. |
| Modification at G (N7) | N7 of guanine (B1146940) is accessible, but not involved in Watson-Crick pairing.[6][8] | Can provide information on tertiary structure.[5] |
By integrating this quantitative data with computational RNA structure prediction algorithms, highly accurate models of RNA secondary structure can be generated.[25]
Conclusion
The combination of in vitro transcription and DMS probing provides a powerful and versatile platform for the detailed structural analysis of RNA. The protocols and data presented here offer a robust framework for researchers to produce high-quality RNA and to elucidate its structural features. These insights are critical for advancing our understanding of RNA biology and for the development of novel RNA-based diagnostics and therapeutics.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 4. In Vitro Transcription | RNA Synthesis Kits | RNA Production [promega.com]
- 5. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ribonode.ucsc.edu [ribonode.ucsc.edu]
- 7. RNA Structure Analysis by Chemical Probing with DMS and CMCT | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Probing RNA Structure with Dithis compound Mutational Profiling with Sequencing In Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Probing RNA Structure with Dithis compound Mutational Profiling with Sequencing In Vitro and in Cells [jove.com]
- 12. go.zageno.com [go.zageno.com]
- 13. neb.com [neb.com]
- 14. karger.com [karger.com]
- 15. Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. promega.jp [promega.jp]
- 18. neb.com [neb.com]
- 19. RNAT7 < Lab < TWiki [barricklab.org]
- 20. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. par.nsf.gov [par.nsf.gov]
- 23. escholarship.org [escholarship.org]
- 24. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 25. academic.oup.com [academic.oup.com]
Application Notes: Primer Extension Analysis of DMS-Modified RNA for High-Throughput Structure Probing
References
- 1. ribonode.ucsc.edu [ribonode.ucsc.edu]
- 2. In Vivo RNA Structure Probing with DMS-MaPseq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing RNA Structure with Dithis compound Mutational Profiling with Sequencing In Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing RNA Structure with Dithis compound Mutational Profiling with Sequencing In Vitro and in Cells [jove.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 8. escholarship.org [escholarship.org]
- 9. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochemistry - what is the princlple of using DMS (Dimethylsulphate) for structural analysis of rRNA? - Biology Stack Exchange [biology.stackexchange.com]
- 11. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. DMS footprinting of structured RNAs and RNA–protein complexes | Semantic Scholar [semanticscholar.org]
- 14. rna-seqblog.com [rna-seqblog.com]
Application Notes and Protocols for Dimethyl Sulfate (DMS) Methylation Utilizing Sodium Bicarbonate as a Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylation is a fundamental chemical transformation in organic synthesis and drug development, crucial for modifying the biological activity, solubility, and metabolic stability of molecules. Dimethyl sulfate (B86663) (DMS) is a potent and widely used methylating agent. The choice of base in these reactions is critical for achieving desired selectivity and yield. Sodium bicarbonate (NaHCO₃), a mild and inexpensive base, offers significant advantages in specific DMS methylation reactions, particularly in achieving high regioselectivity for substrates with multiple reactive sites.
These application notes provide detailed protocols and data for the use of sodium bicarbonate as a base in DMS methylation, with a focus on the highly selective methylation of carboxylic acids in the presence of phenolic hydroxyl groups.
Key Advantages of Using Sodium Bicarbonate
-
High Regioselectivity: Sodium bicarbonate's mild basicity allows for the selective deprotonation of more acidic functional groups, such as carboxylic acids, over less acidic ones like phenolic hydroxyls.[1]
-
Cost-Effectiveness and Availability: As a common and inexpensive laboratory reagent, sodium bicarbonate is an economically viable option for large-scale synthesis.[1]
-
Mild Reaction Conditions: The use of sodium bicarbonate often allows for methylation under milder conditions, which can be beneficial for sensitive substrates.[2][3]
-
Simplified Workup: Reactions with sodium bicarbonate can lead to cleaner reaction profiles and simpler purification procedures.[2][3]
Application 1: Regioselective Methylation of Salicylic (B10762653) Acid
A prime example of the utility of sodium bicarbonate in DMS methylation is the regioselective synthesis of methyl salicylate (B1505791) from salicylic acid. In this reaction, the carboxylic acid group is selectively methylated, while the phenolic hydroxyl group remains untouched.[1][2][3] This method provides a high yield of the desired product under solvent-free conditions.[1][2][3]
Experimental Protocol
This protocol is based on the successful synthesis of methyl salicylate with a 96% yield.[2][3][4]
Materials:
-
Salicylic Acid (SA)
-
Sodium Bicarbonate (NaHCO₃)
-
Dimethyl Sulfate (DMS)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Syringe
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 150 mL round-bottom flask equipped with a reflux condenser, add salicylic acid (20 mmol, 2.76 g) and sodium bicarbonate (20 mmol, 1.68 g).[4]
-
Heat the reaction mixture to 90°C using a heating mantle with magnetic stirring for 30 minutes. This step facilitates the formation of the sodium salicylate salt.[4]
-
Carefully add dithis compound (40 mmol, 2.52 g, 1.92 mL) to the reaction mixture using a syringe.[4]
-
Continue stirring the mixture at 90°C for an additional 90 minutes.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
For workup, the excess DMS can be quenched by washing with water. The DMS is transformed into methanol (B129727) and sulfuric acid. The sulfuric acid can then be neutralized with a base such as sodium hydroxide.[2][3][5]
-
The product, methyl salicylate, can be isolated and purified using standard techniques such as extraction and distillation.
Data Presentation
The following table summarizes the quantitative data for the regioselective methylation of salicylic acid using DMS and sodium bicarbonate.[1][2][3][4]
| Parameter | Value | Reference |
| Substrate | Salicylic Acid | [4] |
| Base | Sodium Bicarbonate | [4] |
| Methylating Agent | Dithis compound | [4] |
| Molar Ratio (SA:NaHCO₃:DMS) | 1 : 1 : 2 | [4] |
| Temperature | 90°C | [4] |
| Reaction Time | 2 hours (30 min pre-heating, 90 min reaction) | [4] |
| Conversion Rate | 100% | [2][3] |
| Isolated Yield | 96% | [2][3][5] |
| Solvent | Solvent-free (DMS acts as both reagent and solvent) | [1] |
Experimental Workflow
General Protocol for Methylation of Other Substrates
While the use of sodium bicarbonate with DMS is well-documented for salicylic acid, its application to other substrates like different phenols or amines is less detailed in the literature. The following protocol provides a general guideline for approaching the methylation of other acidic protons using this system. Note: Optimization of reaction conditions (temperature, time, and stoichiometry) will likely be necessary for each new substrate.
General Considerations
-
Acidity of the Substrate: Sodium bicarbonate is a weak base and will preferentially deprotonate more acidic protons. This makes it ideal for the selective methylation of carboxylic acids over phenols, and potentially for more acidic phenols over less acidic ones. For the N-methylation of amines, stronger bases are typically employed with DMS. However, for certain activated amines or under specific phase-transfer conditions, its use could be explored.
-
Solvent: In the case of salicylic acid, excess DMS serves as the solvent. For other substrates, a non-protic solvent that does not react with DMS may be required.
General Experimental Procedure
-
In a round-bottom flask, dissolve the substrate in a suitable aprotic solvent (e.g., acetone, acetonitrile). If the substrate is a solid, it can be added directly.
-
Add 1.0 to 1.2 equivalents of sodium bicarbonate.
-
Heat the mixture with stirring to a temperature between 50-100°C for 30-60 minutes to facilitate salt formation.
-
Slowly add 1.1 to 2.0 equivalents of dithis compound.
-
Continue stirring at the elevated temperature and monitor the reaction by TLC or another appropriate analytical technique.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to quench excess DMS and remove inorganic salts.
-
Extract the product with a suitable organic solvent and purify by chromatography, distillation, or recrystallization.
Reaction Mechanism and Logic
The regioselectivity of the DMS methylation with sodium bicarbonate is rooted in the difference in acidity between the functional groups on the substrate.
Safety Precautions
Dithis compound is highly toxic, carcinogenic, and corrosive. All manipulations involving DMS must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is crucial to have a quenching solution (e.g., concentrated ammonia (B1221849) or sodium carbonate solution) readily available to neutralize any spills.
Conclusion
The use of sodium bicarbonate as a base in dithis compound methylation reactions offers a powerful and selective method for the modification of molecules containing multiple acidic functional groups. The provided protocols, particularly for the well-established regioselective methylation of salicylic acid, serve as a valuable starting point for researchers in organic synthesis and drug development. The mild conditions, low cost, and high selectivity make this an attractive methodology for various applications. When exploring this method for new substrates, careful optimization and adherence to safety protocols are essential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dithis compound as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Dithis compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithis compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent-Free Methylation Reactions with Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting solvent-free methylation reactions using dimethyl sulfate (B86663) (DMS). This environmentally conscious approach minimizes waste and can lead to higher reaction efficiencies. Dimethyl sulfate is a potent methylating agent for various functional groups, including phenols, carboxylic acids, amines, and thiols.[1] However, due to its high toxicity and potential carcinogenicity, strict safety protocols must be followed.[2][3][4][5]
Introduction
Solvent-free reactions are a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis.[6] By eliminating the need for organic solvents, these methods can decrease hazardous waste, reduce energy consumption, and simplify product purification.[6] Dithis compound is an economical and highly reactive methylating agent, making it a valuable tool in organic synthesis.[1] Its application in solvent-free systems is particularly advantageous for improving the sustainability of methylation processes in research and industrial settings, including pharmaceutical development. The introduction of methyl groups is a critical strategy in drug design, as it can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[7][8][9]
Safety Precautions
Extreme caution must be exercised when handling dithis compound. It is highly toxic, corrosive, and a suspected human carcinogen.[2][3][4][5][10] All work should be conducted in a properly functioning chemical fume hood.[2][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, and impermeable gloves (nitrile gloves are often recommended).[2][3][11] A lab coat and closed-toe shoes are mandatory.
-
Inhalation: Avoid inhaling DMS vapors, which can cause severe damage to the respiratory tract with delayed effects.[2][4]
-
Skin and Eye Contact: Direct contact can cause severe burns.[2] In case of skin contact, immediately wash the affected area with soap and copious amounts of water and remove contaminated clothing.[2] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[2]
-
Spills: In the event of a spill, absorb the material with a spill pillow or other absorbent material, place it in a sealed container, and dispose of it as hazardous waste.[2] Aqueous ammonia (B1221849) can be used to neutralize spills.[11]
-
Waste Disposal: Excess DMS and reaction waste must be quenched, for example with aqueous sodium hydroxide, sodium carbonate, or ammonium (B1175870) hydroxide, and disposed of according to institutional guidelines for hazardous waste.[10]
General Reaction Mechanism
The methylation of various functional groups with dithis compound under basic conditions typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The base deprotonates the substrate (e.g., a phenol (B47542), carboxylic acid, or amine) to form a more potent nucleophile. This nucleophile then attacks one of the electrophilic methyl groups of the dithis compound molecule, leading to the methylated product and a non-toxic sulfate salt as a byproduct.[10][12][13]
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. Dithis compound-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sciencemadness Discussion Board - Dithis compound Fumes and Safety Tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
Quantitative Analysis of DNA Methylation Patterns: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current methodologies for the quantitative analysis of DNA methylation patterns. Detailed protocols for key techniques are included to facilitate experimental design and execution.
Introduction to DNA Methylation Analysis
DNA methylation, the addition of a methyl group to the cytosine residue in a CpG dinucleotide, is a critical epigenetic modification involved in gene regulation, cellular differentiation, and disease development.[1][2] Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer, making them attractive targets for diagnostics and therapeutic intervention.[1][3] The quantitative analysis of these patterns is essential for understanding their biological significance and for the development of novel epigenetic drugs. A variety of techniques are available, each with its own advantages and limitations in terms of resolution, genome coverage, sensitivity, and cost.[4]
Core Methodologies for Quantitative DNA Methylation Analysis
Several key technologies are at the forefront of quantitative DNA methylation analysis. These can be broadly categorized into bisulfite-based methods, enrichment-based methods, and PCR-based methods.
-
Bisulfite Sequencing: This is considered the "gold standard" for DNA methylation analysis, providing single-nucleotide resolution.[5] Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[2] Subsequent sequencing reveals the methylation status of every CpG site.
-
Whole-Genome Bisulfite Sequencing (WGBS): Offers comprehensive, unbiased coverage of all CpG sites in the genome.[2][5][6]
-
Reduced Representation Bisulfite Sequencing (RRBS): Enriches for CpG-rich regions of the genome, such as promoters and CpG islands, by using a methylation-insensitive restriction enzyme (e.g., MspI) to digest the DNA before bisulfite treatment.[1][7][8] This approach is more cost-effective than WGBS.[1][7]
-
-
Enrichment-Based Methods: These methods enrich for methylated DNA fragments, which are then analyzed by sequencing.
-
Methyl-CpG Binding Domain Sequencing (MBD-seq): Utilizes proteins with a high affinity for methylated DNA (Methyl-CpG Binding Domain proteins) to capture and enrich for methylated DNA fragments.[9][10][11][12] MBD-seq provides information on the overall methylation level of a region rather than single-base resolution.[9]
-
-
PCR-Based Methods: These techniques are suitable for analyzing the methylation status of specific genomic regions.
-
Methylation-Specific PCR (MSP): A simple and rapid method that uses two pairs of primers: one specific for the methylated sequence and another for the unmethylated sequence after bisulfite conversion.[13][14][15] The presence of a PCR product indicates the methylation status.[13]
-
Digital PCR (dPCR): Provides absolute quantification of methylated DNA molecules without the need for a standard curve.[16] Droplet digital PCR (ddPCR) is a common platform for this application.[16]
-
Pyrosequencing: A sequencing-by-synthesis method that allows for the quantitative analysis of methylation at individual CpG sites within a short DNA fragment after bisulfite treatment.[17][18][19][20][21]
-
Data Presentation: Comparison of Quantitative DNA Methylation Analysis Methods
| Method | Principle | Resolution | Genome Coverage | Advantages | Limitations |
| Whole-Genome Bisulfite Sequencing (WGBS) | Bisulfite conversion followed by next-generation sequencing.[2][5][6] | Single nucleotide.[5][6] | Whole genome.[5][6] | Comprehensive and unbiased coverage.[5] | High cost and large data output.[5] |
| Reduced Representation Bisulfite Sequencing (RRBS) | MspI digestion to enrich for CpG-rich regions, followed by bisulfite conversion and sequencing.[1][7][8] | Single nucleotide.[7] | CpG islands and promoter regions.[1][7] | Cost-effective for analyzing key regulatory regions.[1][7] | Biased towards CpG-rich regions. |
| Methyl-CpG Binding Domain Sequencing (MBD-seq) | Enrichment of methylated DNA using MBD proteins, followed by sequencing.[9][10][11][12] | Regional (typically ~150 bp).[9][12] | Genome-wide (methylated regions). | Cost-effective for genome-wide screening.[10] | Does not provide single-base resolution.[9] |
| Methylation-Specific PCR (MSP) | PCR with primers specific for methylated or unmethylated DNA after bisulfite conversion.[13][14][15] | Locus-specific. | Specific target regions. | Simple, rapid, and inexpensive.[13][15] | Qualitative or semi-quantitative; susceptible to primer bias. |
| Digital PCR (dPCR) | Absolute quantification of nucleic acid targets by partitioning the sample into thousands of individual reactions.[16] | Locus-specific. | Specific target regions. | High sensitivity and absolute quantification.[16] | Limited to a small number of targets per reaction. |
| Pyrosequencing | Sequencing-by-synthesis that quantitatively monitors nucleotide incorporation in real-time.[18][21] | Single nucleotide.[17] | Short DNA fragments (up to ~100 bp). | Highly quantitative for specific CpG sites.[18][20] | Short read length limits the number of CpG sites analyzed per reaction.[21] |
Experimental Protocols
Whole-Genome Bisulfite Sequencing (WGBS) Protocol
This protocol outlines the key steps for preparing WGBS libraries.
-
DNA Extraction: Extract high-quality genomic DNA from the samples of interest.[22] Ensure the DNA has a minimum mass of 5 μg, a concentration of at least 50 ng/μl, and an OD260/280 ratio between 1.8 and 2.0.[22]
-
DNA Fragmentation: Shear the genomic DNA to a desired size range (e.g., 200-400 bp) using a Covaris sonicator.[23][24]
-
End Repair and A-tailing: Repair the ends of the fragmented DNA to create blunt ends and add a single 'A' nucleotide to the 3' ends.[24]
-
Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments.[23][24] It is crucial to use methylated adapters to prevent their conversion during the bisulfite treatment.[23]
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite to convert unmethylated cytosines to uracils.[22][24][25] This step can lead to significant DNA degradation.[26][27]
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers that anneal to the adapters.[2] This step enriches for fragments that have adapters on both ends.
-
Library Quantification and Sequencing: Quantify the final library and perform sequencing on an Illumina platform.[22]
Reduced Representation Bisulfite Sequencing (RRBS) Protocol
This protocol provides a general workflow for RRBS.
-
Genomic DNA Digestion: Digest 100 ng of genomic DNA with the methylation-insensitive restriction enzyme MspI.[7][28]
-
End Repair and dA-Tailing: Perform end repair and add a single 'A' nucleotide to the 3' ends of the digested fragments.[7][28]
-
Adapter Ligation: Ligate methylated adapters to the DNA fragments.[7][28]
-
Size Selection: Select DNA fragments in the desired size range (e.g., 40-220 bp) using gel electrophoresis or beads.[7][8]
-
Bisulfite Conversion: Perform bisulfite conversion on the size-selected, adapter-ligated DNA.[7][28]
-
PCR Amplification: Amplify the bisulfite-converted DNA library.[28]
-
Library Quality Control and Sequencing: Assess the quality of the library and perform high-throughput sequencing.
Methylation-Specific PCR (MSP) Protocol
This protocol describes the basic steps for MSP analysis.
-
DNA Bisulfite Conversion: Treat genomic DNA with sodium bisulfite.[13]
-
Primer Design: Design two pairs of PCR primers for the target region: one pair specific to the methylated sequence (M primers) and another specific to the unmethylated sequence (U primers).[13] The primers should contain CpG sites to discriminate between methylated and unmethylated DNA.[13]
-
PCR Amplification: Perform two separate PCR reactions for each sample, one with the M primers and one with the U primers.[13]
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a band in the "M" reaction indicates methylation, while a band in the "U" reaction indicates an unmethylated status.[13]
Mandatory Visualizations
References
- 1. Intro to Reduced Representation Bisulfite Sequencing (RRBS) | EpigenTek [epigentek.com]
- 2. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 3. DNA Methylation Analysis | Genome-wide methylation profiling [illumina.com]
- 4. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 6. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced-Representation Bisulfite Sequencing (RRBS) Service - Creative Biolabs [creative-biolabs.com]
- 8. bioinformatics.babraham.ac.uk [bioinformatics.babraham.ac.uk]
- 9. A MBD-seq protocol for large-scale methylome-wide studies with (very) low amounts of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl-CpG-Binding Domain Sequencing: MBD-seq | Springer Nature Experiments [experiments.springernature.com]
- 11. Methyl-CpG-Binding Domain Sequencing: MBD-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl-CpG-Binding Domain (MBD) Sequencing Service, By Analysis Methods | CD BioSciences [epigenhub.com]
- 13. Bisulfite Conversion Based PCR/Methylation Specific PCR (MSP) Protocols [protocol-online.org]
- 14. Methylation-specific PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. geneticeducation.co.in [geneticeducation.co.in]
- 16. DNA Methylation Analysis Using Droplet Digital PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. elearning.unite.it [elearning.unite.it]
- 18. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA Methylation Analysis [qiagen.com]
- 21. tandfonline.com [tandfonline.com]
- 22. What are the basic steps of whole genome bisulfite sequencing (WGBS)? | AAT Bioquest [aatbio.com]
- 23. lfz100.ust.hk [lfz100.ust.hk]
- 24. support.illumina.com [support.illumina.com]
- 25. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]
- 26. Computational Workflow for Genome-Wide DNA Methylation Profiling and Differential Methylation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative DNA Methylation Analysis: The Promise of High-Throughput Epigenomic Diagnostic Testing in Human Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Reduced Representation Bisulfite Sequencing (RRBS) Protocol - CD Genomics [cd-genomics.com]
Application Notes and Protocols for the Synthesis of Methyl Esters Using Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfate (B86663) ((CH₃)₂SO₄ or Me₂SO₄) is a potent and highly efficient methylating agent widely employed in organic synthesis.[1] Its high reactivity and low cost make it a preferred reagent for the methylation of a variety of functional groups, including carboxylic acids, phenols, amines, and thiols.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of methyl esters from carboxylic acids using dimethyl sulfate, with a focus on safety, efficiency, and practical application in research and development settings.
The methylation of carboxylic acids using dithis compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] The reaction involves the deprotonation of the carboxylic acid by a base to form a carboxylate anion, which then acts as a nucleophile, attacking one of the methyl groups of dithis compound.
Safety Precautions
Extreme caution must be exercised when handling dithis compound. It is a highly toxic, corrosive, and probable human carcinogen.[6][7] Exposure can occur through inhalation, ingestion, or skin contact, and its effects may be delayed.[6][8]
-
Engineering Controls : Always handle dithis compound in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE) : Wear impermeable gloves, chemical safety goggles, and a lab coat at all times.[6][9] For large quantities or in case of a spill, a self-contained breathing apparatus may be necessary.[7][9]
-
Handling : Avoid inhalation of vapors and any direct contact with the skin or eyes.[7][8] Keep containers tightly closed when not in use.[7]
-
Spill and Waste Disposal : In case of a spill, neutralize with an appropriate agent like soda ash or slaked lime and absorb the material.[8] All waste containing dithis compound must be disposed of according to institutional and local regulations for hazardous waste.[6][7] Ammonia is a specific antidote that can be used to destroy any accidentally spilled ester.[10]
-
First Aid : In case of skin contact, wash immediately with soap and copious amounts of water and remove contaminated clothing.[6][7] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6][7] If inhaled, move to fresh air and seek immediate medical attention.[6][7] If ingested, rinse the mouth with water and seek immediate medical attention; do not induce vomiting.[7]
Experimental Protocols
Protocol 1: Regioselective Synthesis of Methyl Salicylate (B1505791)
This protocol details the methylation of the carboxylic acid group of salicylic (B10762653) acid in a solvent-free system, yielding methyl salicylate.[3][4][5]
Materials:
-
Salicylic acid (SA)
-
Sodium bicarbonate (NaHCO₃)
-
Dithis compound (DMS)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup
Procedure:
-
To the reaction vessel, add salicylic acid and sodium bicarbonate.
-
Allow the mixture to react for 30 minutes at room temperature.
-
Add dithis compound to the mixture.
-
Heat the reaction mixture to 90°C and stir for 90 minutes.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess dithis compound is hydrolyzed by washing the mixture with water. This process converts it to methanol (B129727) and sulfuric acid.[3][4][5]
-
The sulfuric acid can then be neutralized with a base such as sodium hydroxide (B78521) (NaOH) to form sodium sulfate.[3][4][5]
-
The product, methyl salicylate, can be isolated and purified using standard techniques such as extraction and distillation.
Protocol 2: Synthesis of Trimethylgallic Acid
This protocol describes the methylation of both the hydroxyl and carboxyl groups of gallic acid.[10]
Materials:
-
Gallic acid
-
Sodium hydroxide (NaOH)
-
Dithis compound
-
Dilute hydrochloric acid (HCl)
-
Reaction vessel (e.g., 1-L flask)
-
Reflux condenser
Procedure:
-
Prepare a cold solution of sodium hydroxide in water in the reaction flask.
-
Add gallic acid to the alkaline solution and shake until it is completely dissolved. The flask should be stoppered to prevent air oxidation.[10]
-
Add a portion of dithis compound and shake the flask for 20 minutes, keeping the temperature below 30-35°C by cooling with cold water. Release any pressure by occasionally opening the stopper.[10]
-
Add a second portion of dithis compound and shake for another 10 minutes.
-
Fit the flask with a reflux condenser and boil the mixture for two hours.
-
To saponify any ester by-products, add a concentrated solution of sodium hydroxide and continue boiling for an additional two hours.[10]
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
The precipitated trimethylgallic acid is then collected by suction filtration and washed with cold water.[10]
-
The crude product can be purified by recrystallization from boiling water with decolorizing carbon.[10]
Data Presentation
The following tables summarize quantitative data from the described protocols.
Table 1: Reaction Conditions and Yields for Methyl Ester Synthesis
| Starting Material | Base | Reagent | Temperature | Time | Conversion Rate | Yield | Reference |
| Salicylic Acid | NaHCO₃ | Dithis compound | 90°C | 90 min | 100% | 96% | [3][4][5] |
| Gallic Acid | NaOH | Dithis compound | Boiling | 4 hours | Not Specified | 89-92% (crude) | [10] |
| p-Hydroxybenzoic Acid | NaOH | Dithis compound | 55°C | 4 hours | Not Specified | 96% | [11] |
Visualizations
Reaction Workflow and Mechanism
The following diagrams illustrate the general workflow for the synthesis of methyl esters using dithis compound and the underlying SN2 reaction mechanism.
Caption: General experimental workflow for methyl ester synthesis.
Caption: SN2 reaction mechanism for methylation.
Applications in Research and Drug Development
The synthesis of methyl esters is a fundamental transformation in organic chemistry with broad applications:
-
Protecting Group Chemistry : The methyl ester can serve as a protecting group for the carboxylic acid functionality during multi-step syntheses.
-
Intermediate Synthesis : Methyl esters are often key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[11] For instance, they are used in the production of drugs for diabetes and asthma.[11]
-
Derivatization for Analysis : Carboxylic acids, particularly fatty acids, are often converted to their more volatile methyl esters for analysis by gas chromatography (GC).[12]
-
Fine Chemicals and Materials : Methyl esters are used in the manufacturing of various products such as dyes, perfumes, and polyesters.[2][11]
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. Uses of Dimethyl sulfate_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dithis compound as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. LCSS: DIthis compound [web.stanford.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemstock.ae [chemstock.ae]
- 9. aarti-industries.com [aarti-industries.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters - Google Patents [patents.google.com]
- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethyl Sulfate (DMS) for RNA Probing
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize dimethyl sulfate (B86663) (DMS) concentration for RNA structure probing experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMS, and how does it work for RNA structure probing?
Dimethyl sulfate (DMS) is a chemical probe used to analyze RNA secondary and tertiary structure.[1] It works by methylating the Watson-Crick face of unpaired adenosine (B11128) (A) and cytosine (C) nucleotides.[2] In methods like DMS-MaPseq (mutational profiling with high-throughput sequencing), these modifications are read as mutations during reverse transcription using a specific enzyme, such as thermostable group II intron reverse transcriptase (TGIRT).[2][3][4] The resulting mutation rate at each A and C base indicates its accessibility, revealing whether it is in a single-stranded (unpaired) or double-stranded (paired) region.[2][5]
Q2: What is a typical starting concentration for DMS treatment?
The optimal DMS concentration varies significantly depending on the experimental system (e.g., in vitro, in vivo), cell or tissue type, and the specific protocol.
-
In vivo (e.g., yeast, mammalian cells, plants): Concentrations can range from 1% to 5% (v/v). For example, a study in rice optimized DMS treatment to 1-2% for leaf tissue and 1% for root tissue. In yeast, concentrations as high as 5% have been used to ensure sufficient modification.[4]
-
In vitro (purified RNA): Lower concentrations are often used. For instance, some protocols suggest a final concentration of around 1% DMS in the reaction mixture.[6]
It is highly recommended to perform a DMS titration experiment the first time to determine the optimal concentration for your specific system.[7]
Q3: How do I know if my DMS concentration is too high or too low?
Finding the right balance is critical. The goal is to achieve sufficient modification for a good signal-to-noise ratio without causing excessive RNA degradation.[8]
-
Too High (Over-modification): Leads to significant RNA degradation, which can be visualized on a denaturing agarose (B213101) gel or Bioanalyzer.[8] This compromises library generation, resulting in low-quality sequencing reads with high duplication rates. Paradoxically, severely over-modified samples might show very few mutations in the reads that are successfully sequenced, as these likely originate from the least modified, intact RNA fragments.[8]
-
Too Low (Under-modification): Results in a poor signal-to-noise ratio. The mutation rates at reactive bases will be too low to distinguish them reliably from the background error rate of the reverse transcriptase, making it difficult to infer the RNA structure accurately.[8]
Q4: What factors influence the optimal DMS concentration?
Several factors can affect the ideal DMS concentration and treatment time:
-
Cellular Complexity: In vivo experiments require higher DMS concentrations than in vitro experiments because the chemical must penetrate the cell membrane.[7]
-
Buffer Composition: The buffer system is critical. DMS hydrolysis can lower the pH of the reaction, so a strong buffer (e.g., sodium cacodylate or HEPES at pH 7.0-7.5) is needed to maintain neutrality.[7]
-
Temperature: Reactions are typically performed at a controlled temperature (e.g., 24°C or 30°C), as temperature can influence both the reaction rate and RNA structure.[6][9]
-
Incubation Time: The duration of DMS exposure is as important as its concentration. Typical incubation times range from 3 to 10 minutes.[7] Shorter times may be necessary for higher concentrations to avoid degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High RNA Degradation (Visible as a smear on a gel/Bioanalyzer) | DMS concentration is too high. | Perform a DMS titration experiment, testing a range of lower concentrations (e.g., 0.5%, 1%, 2%). |
| Incubation time is too long. | Reduce the DMS treatment time (e.g., test 3, 5, and 8 minutes).[7] | |
| Inadequate quenching. | Ensure the quenching solution (e.g., β-mercaptoethanol) is added immediately and mixed thoroughly to stop the reaction.[7] | |
| Low Mutation Rates (Signal is not distinguishable from background) | DMS concentration is too low. | Increase the DMS concentration in your titration experiment. |
| Inefficient DMS penetration (in vivo). | For plant tissues, methods like vacuum infiltration may improve DMS delivery compared to simple shaking. For adherent cells, ensure the culture medium is fully removed before adding the DMS-containing buffer. | |
| Suboptimal reverse transcription (RT). | Use a reverse transcriptase specifically suited for mutational profiling, like TGIRT-III, which efficiently reads through DMS modifications to create mutations.[3][7] | |
| Inconsistent Results Between Replicates | Variation in reaction time or temperature. | Standardize all incubation times and temperatures precisely. Keep RNA on ice whenever possible outside of timed incubation steps.[7] |
| Pipetting errors with DMS. | To improve accuracy with small volumes, DMS can be pre-diluted in 100% ethanol (B145695) before being added to the reaction buffer.[7] | |
| Inconsistent cell density or growth phase. | For in vivo experiments, ensure that all cell cultures are at a similar density and growth phase (e.g., exponential phase) at the time of treatment.[4] |
Experimental Protocols & Data
Protocol: DMS Titration for In Vivo RNA Probing
This protocol provides a general framework for optimizing DMS concentration in mammalian cells.
-
Cell Preparation: Grow cells to a consistent density (e.g., 70-80% confluency). Prepare multiple identical plates for each condition to be tested.
-
DMS Dilution Series: Prepare a fresh dilution series of DMS in a suitable buffer (e.g., PBS). Common final concentrations to test are 0.5%, 1%, 2%, and 4%. Also, prepare a "no DMS" control (buffer only).
-
DMS Treatment:
-
Wash cells once with ice-cold PBS.
-
Aspirate PBS and add the DMS-containing buffer to each plate.
-
Incubate for a fixed time, typically 5 minutes, at room temperature.[7]
-
-
Quenching: Stop the reaction by aspirating the DMS buffer and adding a stop buffer containing a quenching agent like β-mercaptoethanol (BME) (e.g., PBS with 30% BME).[7]
-
RNA Extraction: Immediately place cells on ice and proceed with total RNA extraction using a standard method like TRIzol.[3]
-
Quality Control:
-
Assess RNA integrity for each concentration using denaturing agarose gel electrophoresis or a Bioanalyzer. Look for a balance between slight, detectable modification and intact ribosomal RNA bands.
-
Proceed with library preparation and sequencing for the concentrations that show minimal degradation.
-
-
Data Analysis: After sequencing, analyze the mutation rates at A and C bases. The optimal concentration will yield the highest signal-to-noise ratio without excessive RNA decay.[8]
Data: Effect of DMS Concentration on RNA Modification and Integrity
The following table summarizes the expected outcomes from a DMS titration experiment, based on findings from multiple studies.[8]
| DMS Concentration | Expected RNA Integrity | Expected Modification Rate (Signal) | Recommendation |
| 0% (Control) | Intact | Background level | Use as a baseline for background subtraction. |
| Low (e.g., 0.5%) | Intact | Low | Potentially insufficient signal; increase concentration. |
| Optimal (e.g., 1-2%) | Minor, acceptable degradation | High signal-to-noise | Ideal for generating high-quality data. |
| High (e.g., >4%) | Severe degradation/smearing | High, but data quality is poor | Too harsh; reduce concentration or time. |
Visualizations
References
- 1. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing RNA Structure with Dithis compound Mutational Profiling with Sequencing In Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Probing RNA Structure with Dithis compound Mutational Profiling with Sequencing In Vitro and in Cells [jove.com]
- 8. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide probing of RNA structure reveals active unfolding of mRNA structures in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl Sulfate (DMS) Reactions - Quenching and Workup Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching and workup procedures involving dimethyl sulfate (B86663) (DMS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching agents for a reaction involving dimethyl sulfate?
A1: The most common and effective quenching agents for DMS are aqueous solutions of bases. These include:
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M): This is a widely used and effective method for degrading DMS.[1]
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M): A milder base that is also effective for DMS quenching.[1]
-
Ammonium (B1175870) hydroxide (NH₄OH) solution (e.g., 1.5 M): This reagent also effectively destroys DMS.[1]
Concentrated solutions of these bases can be used to hydrolyze minor spills and residues on contaminated equipment.[2]
Q2: How do I choose the appropriate quenching agent for my specific reaction?
A2: The choice of quenching agent depends on the stability of your product and the reaction solvent.
-
If your product is stable to strong bases, aqueous NaOH is a good choice.
-
If your product is base-sensitive, a milder base like sodium carbonate or ammonium hydroxide may be preferable.
-
Even if your reaction solvent is not miscible with water, aqueous base solutions can be used, followed by phase separation.[3]
Q3: What is the general procedure for quenching a DMS reaction?
A3: After the reaction is deemed complete, cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add the chosen aqueous basic solution (e.g., 1 M NaOH) dropwise with vigorous stirring. An excess of the quenching agent should be used to ensure all DMS is destroyed. The hydrolysis of DMS is exothermic, so slow addition and cooling are crucial to control the temperature.
Q4: How can I be sure that all the dithis compound has been quenched?
A4: Due to the high toxicity of DMS, it is critical to ensure its complete destruction. After the initial quench, it is good practice to stir the biphasic mixture vigorously for a period of time to ensure complete reaction. For water-miscible systems, stirring for at least 30 minutes with a large excess of water can help ensure hydrolysis.[3] For certain applications, analytical techniques like GC-MS can be used to confirm the absence of DMS in the reaction mixture.[4][5]
Q5: What are the primary safety precautions when working with and quenching dithis compound?
A5: Dithis compound is extremely toxic, carcinogenic, and a strong alkylating agent.[2] Strict safety protocols must be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and butyl rubber gloves.[3] Standard laboratory gloves may not be sufficient.
-
Fume Hood: All work with DMS, including quenching, must be performed in a well-ventilated fume hood.[3][6]
-
Delayed Toxicity: Be aware that symptoms of exposure can be delayed for 6-24 hours.[2]
-
Spill Management: For small spills in a fume hood, use an absorbent material to soak up the DMS and then treat the absorbent with a dilute sodium hydroxide solution.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete reaction or low yield | Insufficient DMS, reaction time, or temperature. | Optimize reaction conditions. Ensure the quality of the DMS used. |
| Product degradation during workup | The product may be sensitive to the quenching agent or pH. | Use a milder quenching agent like sodium carbonate or ammonium hydroxide. Buffer the aqueous solution if necessary. |
| Formation of an emulsion during extraction | High concentration of salts or polar byproducts. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Dilute the reaction mixture with more organic solvent. |
| Difficulty removing water-soluble byproducts | Insufficient washing of the organic layer. | Perform multiple washes with water and then brine to effectively remove water-soluble impurities.[7] |
| Persistent odor of DMS after workup | Incomplete quenching or residual DMS in the product or glassware. | Re-quench the organic layer with fresh aqueous base. To remove the odor from glassware, rinse with an aqueous solution of sodium hypochlorite (B82951) (bleach).[8] For the product, consider techniques like azeotropic distillation with pentane (B18724) if the product is stable.[8] |
Experimental Protocols
Protocol 1: Standard Quenching and Workup Procedure for a DMS Reaction in a Water-Immiscible Solvent
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0°C using an ice bath.
-
Quenching: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue addition until the aqueous phase is basic (test with pH paper).
-
Stirring: Allow the mixture to stir vigorously for at least 30 minutes at room temperature to ensure complete hydrolysis of any remaining DMS.
-
Separation: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic)
-
Brine (saturated NaCl solution) (1 x volume of organic layer) to aid in drying.[7]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the crude product.
Visualization
Diagram 1: General Workflow for DMS Reaction Quenching and Workup
Caption: A typical workflow for quenching and working up a reaction involving dithis compound.
References
- 1. Validation of techniques for the destruction of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithis compound - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. enovatia.com [enovatia.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Disposal of Dimethyl Sulfate Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe management of dimethyl sulfate (B86663) (DMS) waste. Dimethyl sulfate is a potent methylating agent that is highly toxic, corrosive, and a probable human carcinogen.[1][2][3] Strict adherence to safety protocols is crucial to minimize exposure and prevent accidents.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of dithis compound?
A1: Dithis compound is extremely hazardous due to its high toxicity, even with delayed effects.[4] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5] Vapors are highly irritating, and inhalation can lead to severe respiratory distress, pulmonary edema, and may be fatal.[1][6] DMS is also classified as a probable human carcinogen (IARC Group 2A) and is suspected of causing genetic defects.[2][3]
Q2: What personal protective equipment (PPE) is required when handling dithis compound?
A2: A comprehensive PPE setup is mandatory. This includes a full-face respirator with an appropriate cartridge, a lab coat over chemical-resistant clothing (e.g., Tychem®), and double gloves (e.g., neoprene or Viton/Butyl).[1] All work should be conducted in a certified chemical fume hood.[4]
Q3: How should I store dithis compound?
A3: Store dithis compound in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for corrosives and toxins.[1][3] It should be kept away from moisture, strong oxidizing agents, strong bases, and ammonia (B1221849).[1][3]
Q4: What should I do in case of a small dithis compound spill?
A4: For a small spill (<1 L), trained personnel wearing appropriate PPE can manage the cleanup.[1] Evacuate the immediate area, eliminate ignition sources, and absorb the spill with an inert material like dry sand or vermiculite.[1] The contaminated absorbent must then be placed in a sealed, labeled container for hazardous waste disposal.[1][5]
Q5: What is the proper first aid response for dithis compound exposure?
A5: In case of skin contact, immediately remove contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes.[1][6] For eye contact, flush with copious amounts of water for at least 30 minutes, holding the eyelids open.[1] If inhaled, move the person to fresh air.[6] In all cases of exposure, seek immediate medical attention, as symptoms can be delayed.[1][6]
Troubleshooting Guide
Q1: I've started the neutralization of DMS waste with sodium hydroxide (B78521) solution, but the mixture is getting very hot. What should I do?
A1: The hydrolysis of dithis compound is an exothermic reaction.[7] If the temperature rises significantly, it can indicate that the DMS is being added too quickly or the initial cooling is insufficient. Immediately stop adding the DMS and continue to cool the reaction vessel in an ice bath. Stir the mixture to ensure even heat distribution. Resume the slow, dropwise addition of DMS only after the temperature has stabilized.
Q2: After neutralizing DMS waste, how can I be sure the process is complete?
A2: It is crucial to ensure that all dithis compound has been hydrolyzed. After the recommended reaction time, the solution should be tested to confirm it remains strongly alkaline (pH > 12).[8] For rigorous verification, especially in industrial or large-scale laboratory settings, analytical methods such as gas chromatography (GC) can be used to detect any residual DMS.[9]
Q3: I accidentally used concentrated ammonia to neutralize a DMS spill and noticed a strong reaction. What happened?
A3: Mixing dithis compound with concentrated ammonia can lead to a violent, potentially explosive reaction.[1][7] Only dilute ammonia solutions (e.g., <10%) should be used for neutralization.[1][5] If a violent reaction occurs, evacuate the area immediately and contact your institution's emergency response team.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Dithis compound
| Body Part | Recommended PPE | Material/Standard |
| Respiratory | Full-facepiece, pressure-demand, self-contained breathing apparatus (SCBA) or supplied-air respirator.[1] | NIOSH-approved |
| Hands | Double gloves. | Neoprene, Viton/Butyl, Silver Shield®/4H®.[1] |
| Eyes | Tightly fitting safety goggles and a face shield.[2][10] | Conforming to EN 166 (EU) or NIOSH (US).[2] |
| Body | Chemical-resistant suit. | Tychem® SL, C3, TF, BR, TK, Responder, or equivalent.[1] |
| Feet | Chemical-resistant boots. | --- |
Table 2: Exposure Limits for Dithis compound
| Organization | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 1 ppm (8-hour) |
| NIOSH (REL) | 0.1 ppm (10-hour) |
| ACGIH (TLV) | 0.1 ppm (8-hour) |
| IDLH | 7 ppm |
(Data sourced from NJDOH Hazardous Substance Fact Sheet)[5]
Table 3: Conditions for Neutralization of Dithis compound Waste
| Reagent | Concentration | Reaction Time | Notes |
| Sodium Hydroxide (NaOH) | 1 mol/L | 15 minutes (for undiluted DMS and in water-miscible solvents) | The reaction is exothermic; cooling is required. |
| Sodium Carbonate (Na₂CO₃) | 1 mol/L | 15 minutes (for undiluted DMS and in water-miscible solvents) | A less exothermic alternative to NaOH. |
| Ammonium Hydroxide (NH₄OH) | 1.5 mol/L | 15 minutes (for undiluted DMS and in water-miscible solvents) | Use dilute solutions; concentrated ammonia can react violently.[7] |
(Data based on a study confirming degradation methods)[11] Reaction times may be longer for DMS in certain water-immiscible solvents.[11]
Experimental Protocols
Protocol 1: Neutralization of Liquid Dithis compound Waste
This protocol details the alkaline hydrolysis of dithis compound.
Materials:
-
Dithis compound waste
-
Sodium hydroxide (NaOH) pellets or 1 mol/L solution
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel
-
Reaction flask
-
pH test strips or pH meter
Procedure:
-
Prepare the Alkaline Solution: In a chemical fume hood, prepare a 1 mol/L solution of NaOH by dissolving 40g of NaOH in 1 L of cold water in a flask. Place the flask in an ice bath to cool.[8]
-
Set up the Apparatus: Place the flask with the cold alkaline solution on a stir plate within the ice bath and begin stirring. Fit the flask with a dropping funnel.
-
Add Dithis compound: Carefully transfer the dithis compound waste to the dropping funnel.
-
Slow Addition: Add the dithis compound dropwise to the stirring, cold alkaline solution.[8] Maintain a slow addition rate to control the exothermic reaction and keep the temperature below 20°C.[8]
-
Reaction Time: After all the dithis compound has been added, continue stirring the mixture in the ice bath for at least 30 minutes, then remove the ice bath and stir for an additional hour at room temperature to ensure the reaction is complete.[8]
-
Verify Neutralization: Check the pH of the solution to ensure it is still strongly alkaline (pH > 12).[8]
-
Dispose: The resulting neutralized solution, containing methanol (B129727) and sodium sulfate, can be disposed of in accordance with local regulations.[6][8]
Protocol 2: Decontamination of a Dithis compound Spill
This protocol is for small spills (<1 L) and should only be performed by trained personnel.
Materials:
-
Full PPE (see Table 1)
-
Inert absorbent material (e.g., dry sand, vermiculite, diatomite)[1][12]
-
Sealable, labeled hazardous waste container
-
Dilute (e.g., 3% or <10%) ammonia solution or soda ash.[1][5]
Procedure:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and control entry.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: If possible, confine the spill to a small area.
-
Absorb the Liquid: Cover the spill with an inert absorbent material.[1]
-
Collect Waste: Carefully collect the absorbent material and place it into a designated, sealable hazardous waste container.[1][5]
-
Decontaminate the Surface: Neutralize the spill area by applying a dilute ammonia solution or soda ash.[5] Allow for a sufficient contact time (e.g., at least 1 hour).
-
Final Cleaning: Wash the area with soap and water.[1]
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[6]
Visualizations
Caption: Workflow for Dithis compound Spill Response.
Caption: Decision Tree for DMS Waste Disposal.
Caption: Alkaline Hydrolysis of Dithis compound.
References
- 1. bu.edu [bu.edu]
- 2. aarti-industries.com [aarti-industries.com]
- 3. researchgate.net [researchgate.net]
- 4. Dithis compound - Wikipedia [en.wikipedia.org]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. Dithis compound (EHC 48, 1985) [inchem.org]
- 8. echemi.com [echemi.com]
- 9. osha.gov [osha.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Validation of techniques for the destruction of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
Technical Support Center: Dimethyl Sulfate (DMS) Methylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address common side reactions encountered during dimethyl sulfate (B86663) (DMS) methylation experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during DMS methylation reactions.
Issue 1: Low Yield of Methylated Product and Presence of Starting Material
Possible Cause: Incomplete reaction due to suboptimal conditions or reagent degradation.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the DMS is not hydrolyzed. Use freshly opened or properly stored DMS. Impurities can be checked by analytical methods such as gas chromatography.[1][2][3]
-
Optimize Reaction Temperature: The reaction temperature is crucial. For many reactions, gentle heating is required. For example, in the synthesis of methyl salicylate (B1505791) from salicylic (B10762653) acid using DMS and NaHCO₃, a temperature of 90°C was found to be effective.[4][5][6][7][8] However, for other substrates, lower temperatures may be necessary to prevent side reactions.
-
Adjust Stoichiometry: An insufficient amount of DMS will lead to an incomplete reaction. Depending on the substrate, using a slight excess of DMS can drive the reaction to completion. For the methylation of salicylic acid, a 2:1 molar ratio of DMS to salicylic acid was used.[6]
-
Ensure Proper pH Control: The presence of a suitable base is critical for many DMS methylations, particularly for phenols and thiols, to deprotonate the substrate and facilitate nucleophilic attack.[9] For phenolic hydroxyl groups, bases like sodium hydroxide (B78521) or sodium bicarbonate are commonly used.[4][5][6][7][8][9] The amount of base should be stoichiometric to the substrate. An excess of alkali generally does not increase the extent of methylation.[9]
-
Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[4][5][6][7][8]
Issue 2: Presence of Monomethyl Sulfate and Methanol (B129727) in the Reaction Mixture
Possible Cause: Hydrolysis of dithis compound.
Troubleshooting Steps:
-
Minimize Water Content: DMS readily hydrolyzes in the presence of water to form monothis compound and methanol.[10][11][12][13] Therefore, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
-
Control Reaction Temperature: The rate of hydrolysis increases with temperature. Running the reaction at the lowest effective temperature can help minimize this side reaction.[12]
-
pH Control: Hydrolysis is catalyzed by both acidic and basic conditions. Maintaining a controlled pH can help manage the rate of hydrolysis.
-
Work-up Procedure: Unreacted DMS and its hydrolysis products can be removed during the work-up. Quenching the reaction with an aqueous solution (e.g., dilute sodium hydroxide or ammonia) will hydrolyze the remaining DMS.[4][5][6][7][8][14] Subsequent extraction and washing steps can then remove the water-soluble byproducts.[15]
Issue 3: Formation of Quaternary Ammonium (B1175870) Salts in Amine Methylation
Possible Cause: Over-methylation of primary or secondary amines.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of DMS to the amine. Using a limited amount of DMS can favor the formation of the desired tertiary amine over the quaternary salt.
-
Slow Addition of DMS: Add the dithis compound dropwise to the reaction mixture, preferably at a low temperature, to maintain a low concentration of the methylating agent and reduce the likelihood of multiple methylations.
-
Choice of Base: The choice and amount of base can influence the outcome. A weaker base or a stoichiometric amount of a strong base can help to avoid excessive deprotonation and subsequent over-methylation.
-
Solvent Selection: The reaction solvent can influence the reaction rate and selectivity. A solvent-free approach at high temperatures has been used for the quaternization of tertiary amines, suggesting that solvent choice can be critical in controlling the extent of methylation.[16][17][18]
Issue 4: Competing O-methylation vs. N-methylation in Substrates with Both Hydroxyl and Amine Groups
Possible Cause: Similar nucleophilicity of the hydroxyl and amine groups under the reaction conditions.
Troubleshooting Steps:
-
pH Control: The pH of the reaction medium can be adjusted to selectively protonate one functional group, thereby reducing its nucleophilicity. For instance, in an acidic medium, the amine group will be protonated and less likely to be methylated, favoring O-methylation. Conversely, in a basic medium, the hydroxyl group will be deprotonated to the more nucleophilic phenoxide, potentially favoring O-methylation.
-
Protecting Groups: If pH control is not sufficient, consider using a protecting group strategy to temporarily block one of the functional groups while the other is being methylated.
-
Choice of Methylating Agent and Conditions: While DMS is a strong methylating agent, exploring "harder" methylating agents like methyl triflate (MeOTf) in combination with specific bases (e.g., Cs₂CO₃) might enhance O-selectivity.[19]
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of dithis compound?
A1: The most common side reactions are:
-
Hydrolysis: DMS reacts with water to form monothis compound and methanol. This reaction is accelerated by heat and both acidic and basic conditions.[10][11][12][13]
-
Reaction with Alcohols: In the presence of an alcohol solvent like methanol, DMS can react to form monothis compound and dimethyl ether.[10][11][13]
-
Over-methylation: Particularly with amines, DMS can lead to the formation of quaternary ammonium salts if the reaction is not carefully controlled.[20]
Q2: How can I safely handle and quench dithis compound?
A2: Dithis compound is highly toxic and carcinogenic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. To quench unreacted DMS at the end of a reaction, you can carefully add a solution of sodium hydroxide, sodium carbonate, or ammonium hydroxide.[14] The reaction can be exothermic, so slow addition and cooling are recommended.
Q3: How do I remove unreacted DMS and its byproducts after the reaction?
A3: A typical work-up procedure involves:
-
Quenching: Carefully add an aqueous base (e.g., NaOH or NH₄OH solution) to hydrolyze any remaining DMS.[14]
-
Extraction: Extract the product into an organic solvent.
-
Washing: Wash the organic layer with water and then with brine to remove water-soluble byproducts like monothis compound and salts.[15]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and then remove the solvent under reduced pressure.[15]
Q4: What analytical methods can be used to detect residual DMS and its side products?
A4: Several analytical techniques can be employed:
-
Gas Chromatography (GC): GC with a flame photometric detector (FPD) or a mass spectrometer (MS) is commonly used to detect residual DMS.[1][2][3][10]
-
Ion Chromatography: This method can be used to detect the hydrolysis product, monothis compound.[21]
-
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive method for detecting trace amounts of DMS, often involving derivatization.[22]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to DMS methylation side reactions and optimal conditions.
Table 1: Kinetic Data for DMS Side Reactions at 65°C
| Reaction | Rate Constant (k) | Conditions | Reference |
| Hydrolysis | 1.3 x 10⁻⁴ L/mol·s | In a mixture of DMS and methanol with varying water content | [10][11] |
| Methanolysis | 3.1 x 10⁻⁶ L/mol·s | In dry methanol | [11] |
Table 2: Example of O-Methylation Yields
| Substrate | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Salicylic Acid | Methyl Salicylate | NaHCO₃ | DMS (solvent-free) | 90 | 1.5 | 96 | [4][5][6][7][8] |
| Phenol | Anisole | NaOH | Water | Not specified | Not specified | ~70 | [9] |
Experimental Protocols
Protocol 1: O-Methylation of a Phenol (Salicylic Acid) [6]
-
To a round-bottom flask equipped with a reflux condenser, add salicylic acid (1.0 eq) and sodium bicarbonate (1.0 eq).
-
Heat the mixture to 90°C for 30 minutes.
-
Add dithis compound (2.0 eq) dropwise to the reaction mixture.
-
Stir the mixture at 90°C for 90 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction and carefully quench with water to hydrolyze excess DMS.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: N-Methylation of an Amine [20]
-
Dissolve the amine substrate in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Add a base such as sodium bicarbonate (2.0-3.0 eq).
-
Cool the mixture in an ice bath and slowly add dithis compound (1.1-2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by adding aqueous ammonia.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or distillation as needed.
Visualizations
Caption: Main reaction pathway and common side reactions in DMS methylation.
Caption: General experimental workflow for a DMS methylation reaction.
References
- 1. Determination of dimethyl and diethyl sulfate in air by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osha.gov [osha.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dithis compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dithis compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dithis compound as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 9. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 10. enovatia.com [enovatia.com]
- 11. researchgate.net [researchgate.net]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. colab.ws [colab.ws]
- 14. Validation of techniques for the destruction of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 17. CA2149815A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 18. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. CN113848279A - Method for detecting residual reagent dithis compound in medicine - Google Patents [patents.google.com]
- 22. [Determination of dithis compound genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor signal in DMS footprinting experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Dimethyl Sulfate (DMS) footprinting experiments. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guides
This section addresses specific issues that can lead to poor signal or ambiguous results in DMS footprinting experiments.
Question: Why is the overall signal in my DMS footprinting gel weak or absent?
Answer:
Weak or no signal is a common issue that can stem from several factors throughout the experimental workflow. Below is a systematic guide to troubleshoot this problem.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Supporting Evidence/Notes |
| RNA Degradation | Ensure all solutions are RNase-free. Use RNase inhibitors if necessary. Handle samples with gloves at all times.[1] Bake glassware and use certified RNase-free plasticware.[1] | RNase contamination is a primary cause of poor RNA quality, leading to smeared or absent bands on the gel.[1] |
| Inefficient DMS Modification | Optimize DMS concentration and incubation time. A good starting point is to test a range of DMS concentrations (e.g., 0.1% to 1% v/v) and incubation times (e.g., 1 to 10 minutes).[1][2] | The goal is to achieve a low level of modification, ideally less than one modification per RNA molecule, to ensure single-hit kinetics.[1] |
| Low RNA Concentration | Use an appropriate amount of RNA. A typical concentration is 2 µM.[1] For lower concentrations, consider using carrier RNA during ethanol (B145695) precipitation to improve recovery.[1] | Sufficient starting material is crucial for generating a detectable signal. |
| Inefficient Primer Extension | Verify primer integrity and concentration. Design primers that are 18-25 nucleotides long with minimal self-complementarity or complementarity to other regions of the target RNA.[1][2] Use multiple primers for long RNAs (>150 nucleotides).[1][2] | Poor primer annealing or extension by reverse transcriptase will directly result in a weak signal. |
| Poor Radiolabeling of Primer | Use high specific activity [γ-³²P]ATP for 5'-end labeling of the primer.[1] Purify the labeled primer to remove unincorporated nucleotides. | Inefficient labeling leads to a lower signal-to-noise ratio. |
| Ineffective Quenching of DMS Reaction | Ensure the quenching solution (e.g., containing β-mercaptoethanol) is fresh and used at the correct concentration to effectively stop the DMS reaction.[2] | An ineffective quench can lead to continued modification under non-ideal conditions, potentially affecting subsequent steps.[2] |
Troubleshooting Workflow for Weak/No Signal:
Caption: Troubleshooting logic for weak or no signal in DMS footprinting.
Question: My DMS footprinting gel appears smeared. What could be the cause?
Answer:
A smeared gel is often indicative of RNA degradation or incomplete denaturation.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Supporting Evidence/Notes |
| RNA Degradation | As mentioned previously, strict adherence to RNase-free techniques is critical.[1] | Degraded RNA will appear as a continuous smear rather than discrete bands. A gel showing a smear instead of distinct bands indicates the experiment should be repeated.[3] |
| Incomplete Denaturation | Ensure the denaturing polyacrylamide gel is properly prepared and run under denaturing conditions (e.g., with urea). Heat samples in formamide-based loading buffer before loading.[4] | Secondary structures in the cDNA products can cause them to migrate aberrantly, resulting in smears or diffuse bands. |
| Over-drying of Pellet | Avoid over-drying the RNA pellet after ethanol precipitation, as this can make it difficult to resuspend.[4] | An incompletely resuspended pellet can lead to sample loss and smearing upon loading. |
| Excess Salt | Ensure complete removal of salts during ethanol precipitation and washing steps. | High salt concentrations can interfere with sample migration in the gel. |
Question: I see bands in my 'No DMS' control lane. How should I interpret this?
Answer:
The presence of bands in the 'No DMS' control lane indicates reverse transcriptase pausing or RNA degradation at specific sites, independent of DMS modification.
Interpretation and Action:
-
Reverse Transcriptase Pauses: Reverse transcriptase can naturally pause at certain RNA secondary structures. These will appear as bands in both the control and experimental lanes.
-
RNA Degradation: Spontaneous RNA cleavage can also produce bands.
-
Interpretation: Bands should only be considered significant if their intensity is substantially higher in the DMS-treated lanes compared to the 'No DMS' control.[1][2] Quantitative analysis is essential to differentiate true DMS modification signals from background.
Data Normalization Strategies:
| Method | Description |
| Total Lane Intensity | Divide the intensity of each band by the sum of all measured band intensities in that lane.[2] |
| Full-Length Product | Normalize the intensity of each band to the intensity of the full-length, un-terminated product at the top of the lane.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal level of DMS modification?
A1: The ideal level of modification is less than one DMS-induced cut per RNA molecule.[1] This "single-hit kinetics" ensures that the observed footprint is from a single modification event and not influenced by prior modifications on the same molecule.[1] In practice, a balance is struck to have enough modification for a detectable signal.[2]
Q2: How far from the primer can I get reliable footprinting data?
A2: Typically, a single primer provides quantitative information for up to 100-200 nucleotides downstream.[1][2] For larger RNAs, multiple primers spaced approximately 100 nucleotides apart are recommended for comprehensive and quantitative analysis.[1][2]
Q3: Can DMS modify bases other than adenosine (B11128) and cytidine?
A3: DMS primarily methylates the N1 of adenosine and the N3 of cytidine, which blocks reverse transcription. It also methylates the N7 of guanosine, but this modification does not typically block reverse transcriptase and is therefore "silent" in these experiments.[1][2]
Q4: How do I choose the right DMS concentration and incubation time?
A4: These parameters need to be empirically determined for each RNA-protein complex. A good starting point is to perform a titration experiment, varying the DMS concentration over a 5- to 10-fold range (e.g., 0.1% to 1% v/v) and the incubation time from 1 to 10 minutes at room temperature.[2]
Experimental Protocols
Key Experiment: DMS Modification of RNA
This protocol is a generalized procedure and may require optimization for specific applications.
-
RNA Preparation and Folding:
-
Resuspend the RNA in an appropriate buffer at a final concentration of approximately 2 µM.[1]
-
To ensure a homogenous starting structure, heat the RNA to 90°C for 2-3 minutes, then cool slowly to the desired folding temperature (e.g., room temperature or 37°C).[1][5]
-
Add any necessary ions (e.g., MgCl₂) or proteins and incubate to allow the RNA to fold or form the desired complex.
-
-
DMS Modification:
-
Prepare a fresh dilution of DMS in ethanol.[5]
-
Add the diluted DMS to the RNA sample to the desired final concentration (e.g., 0.5%).
-
Incubate for a predetermined time (e.g., 2-5 minutes) at the folding temperature.
-
Prepare a "No DMS" control sample by adding the same volume of buffer without DMS.
-
-
Quenching the Reaction:
-
RNA Purification:
Key Experiment: Primer Extension Analysis
-
Primer Annealing:
-
Resuspend the DMS-modified RNA pellet.
-
Add a 5'-radiolabeled DNA primer complementary to a region of the RNA.
-
Heat the mixture to denature the RNA, then cool slowly to allow the primer to anneal.
-
-
Reverse Transcription:
-
Add a reverse transcription master mix containing reverse transcriptase, dNTPs, and the appropriate buffer.
-
Incubate at the optimal temperature for the reverse transcriptase. The enzyme will synthesize cDNA until it encounters a DMS-modified base, at which point it will terminate.
-
-
Analysis by Denaturing PAGE:
-
Stop the reverse transcription reaction and purify the cDNA products.
-
Resuspend the cDNA in a denaturing loading buffer (e.g., containing formamide).
-
Separate the cDNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualize the bands using autoradiography or a phosphorimager.
-
General DMS Footprinting Workflow:
Caption: Overview of the DMS footprinting experimental workflow.
References
Technical Support Center: Removal of Excess Dimethyl Sulfate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective removal of excess dimethyl sulfate (B86663) (DMS) from a reaction mixture. DMS is a potent methylating agent that is also highly toxic and a suspected carcinogen, necessitating careful quenching and removal after a reaction is complete.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess dimethyl sulfate from my reaction?
A1: Dithis compound is extremely hazardous due to its lack of warning properties and delayed toxic effects.[1] It is a strong alkylating agent, a probable human carcinogen, and can cause severe burns to the skin, eyes, and respiratory tract.[1][2] Leaving residual DMS in your product can pose significant health risks and may interfere with downstream processes or the purity of the final compound.
Q2: What are the most common methods for quenching excess dithis compound?
A2: The most common and effective methods for quenching excess DMS involve reaction with nucleophilic reagents to degrade it into less harmful substances. These include:
-
Alkaline Hydrolysis: Using aqueous solutions of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).[3][4] This process hydrolyzes DMS to methanol (B129727) and sodium sulfate.
-
Ammonolysis: Using aqueous ammonium (B1175870) hydroxide (NH₄OH).[3][4][5] This reaction yields methylamines (mono-, di-, and trimethylamine) and methanol.[3][4]
Q3: How do I choose the best quenching method for my specific reaction?
A3: The choice of quenching agent depends on the stability of your product and the solvent system.
-
If your product is stable in the presence of a strong base, alkaline hydrolysis with NaOH is a rapid and efficient option.
-
If your product is sensitive to strong bases, a milder base like sodium carbonate can be used.[3][4]
-
Ammonium hydroxide is also an effective quenching agent.[5]
-
The miscibility of the reaction solvent with the aqueous quenching solution is also a key consideration. For water-miscible solvents, the reaction is generally fast. For water-immiscible solvents, vigorous stirring is required to ensure complete reaction, which may take longer.[3]
Q4: What are the signs of an incomplete quench?
A4: An incomplete quench can be dangerous as unreacted DMS may remain. Signs of an incomplete quench can include a persistent two-phase mixture (if the solvent is immiscible), or an organic layer that has not been sufficiently washed. It is crucial to follow validated procedures and ensure sufficient reaction time and reagent quantity. Analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the absence of DMS in the final product.
Q5: What safety precautions should I take when working with dithis compound?
A5: Due to its high toxicity, all work with dithis compound must be conducted in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including impermeable gloves (butyl rubber is recommended), safety goggles, and a lab coat, must be worn at all times.[1][6] An ammonia (B1221849) solution should be kept nearby as a specific antidote to neutralize any accidental spills.[5] In case of skin contact, immediately wash the affected area with soap and water.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Two distinct layers remain after quenching a reaction in a water-immiscible solvent. | Insufficient mixing or reaction time. | Increase the stirring speed to create a fine emulsion and prolong the reaction time. Gentle heating (if the product is stable) can also increase the rate of hydrolysis.[7] |
| The pH of the aqueous layer is not strongly basic after adding NaOH or NH₄OH. | Insufficient amount of quenching agent added. | Add more of the basic solution until the pH is confirmed to be >12 with pH paper or a pH meter. A strongly alkaline environment is necessary for rapid hydrolysis.[7] |
| The desired product is degrading during the quenching process. | The product is sensitive to the strong base used for quenching. | Consider using a milder base like sodium carbonate or a phosphate (B84403) buffer. Alternatively, a carefully controlled addition of the quenching agent at a lower temperature can mitigate product degradation. |
| An emulsion has formed during the work-up, making separation difficult. | Vigorous shaking during extraction with immiscible solvents. | Add a saturated brine solution to help break the emulsion. Alternatively, the mixture can be filtered through a pad of celite or allowed to stand for an extended period. |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis with Sodium Hydroxide
This protocol is suitable for quenching excess DMS in reactions where the product is stable to strong bases.
Methodology:
-
Cool the reaction mixture: After the primary reaction is complete, cool the reaction vessel to 0-5°C in an ice bath. This is crucial to control the exothermic quenching reaction.
-
Prepare the quenching solution: Prepare a 1-2 M solution of sodium hydroxide (NaOH) in water.
-
Slow addition of quenching solution: Slowly add the NaOH solution to the cooled and stirred reaction mixture. The rate of addition should be controlled to maintain the temperature below 20°C.[7]
-
Ensure basic conditions: After the addition is complete, check the pH of the aqueous layer to ensure it is strongly alkaline (pH > 12).[7] If not, add more NaOH solution.
-
Stir thoroughly: Continue stirring the mixture vigorously for at least one hour to ensure complete hydrolysis of the DMS.[7] For reactions in water-immiscible solvents, a longer stirring time (up to 24 hours) may be necessary.[3]
-
Work-up: Proceed with the standard aqueous work-up to isolate the product. This typically involves separating the organic layer, washing it with water and brine, drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removing the solvent under reduced pressure.
Protocol 2: Quenching with Ammonium Hydroxide
This protocol is an alternative to alkaline hydrolysis and is effective for degrading DMS.
Methodology:
-
Cool the reaction mixture: Cool the reaction vessel to 0-5°C using an ice bath.
-
Prepare the quenching solution: Use a commercially available solution of ammonium hydroxide (NH₄OH), typically 1.5 M.[3]
-
Slow addition of quenching solution: Slowly add the ammonium hydroxide solution to the stirred reaction mixture while maintaining a low temperature.
-
Stir thoroughly: Stir the mixture for a minimum of one hour after the addition is complete. As with alkaline hydrolysis, longer reaction times may be needed for biphasic mixtures.[3]
-
Work-up: Isolate the product using a standard aqueous work-up procedure as described in Protocol 1.
Data Presentation
The following table summarizes the reaction times for the complete destruction of dithis compound using different quenching agents in various solvents.
| Quenching Agent (Concentration) | Solvent | Reaction Time |
| Sodium Hydroxide (1 mol/L) | Undiluted DMS | 15 minutes (after homogeneity) |
| Sodium Hydroxide (1 mol/L) | Methanol, Ethanol, DMSO, DMF | 15 minutes |
| Sodium Hydroxide (1 mol/L) | Acetone | 1 hour |
| Sodium Hydroxide (1 mol/L) | Acetonitrile | 3 hours |
| Sodium Hydroxide (1 mol/L) | Toluene, p-Xylene, Benzene, 1-Pentanol, Ethyl Acetate, Chloroform, Carbon Tetrachloride | 1 day |
| Sodium Carbonate (1 mol/L) | (Similar to Sodium Hydroxide) | (Similar to Sodium Hydroxide) |
| Ammonium Hydroxide (1.5 mol/L) | (Similar to Sodium Hydroxide) | (Similar to Sodium Hydroxide) |
Table adapted from data presented in a study on the validation of techniques for the destruction of dithis compound.[3]
Visualizations
Experimental Workflow for DMS Quenching
Caption: Workflow for quenching and removing excess dithis compound.
Signaling Pathway of DMS Degradation
Caption: Degradation pathways of dithis compound with common quenching agents.
References
- 1. LCSS: DIthis compound [web.stanford.edu]
- 2. aarti-industries.com [aarti-industries.com]
- 3. Validation of techniques for the destruction of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Handling Dimethyl Sulfate Hydrolysis in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl sulfate (B86663) (DMS) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dimethyl sulfate hydrolysis?
A1: The hydrolysis of dithis compound in aqueous solutions can proceed through two primary mechanisms. The reaction typically involves the cleavage of the carbon-oxygen bond, consistent with a bimolecular nucleophilic substitution (SN2) mechanism where water or hydroxide (B78521) ions act as the nucleophile.[1][2] There is also evidence for a unimolecular (SN1) pathway involving the scission of the sulfur-oxygen bond, which becomes more significant at higher temperatures.[1]
Q2: What are the products of dithis compound hydrolysis?
A2: The hydrolysis of dithis compound initially yields monothis compound (MMS) and methanol.[3] The hydrolysis of the first methyl group is significantly faster than the second. Over a longer period, monothis compound can further hydrolyze to sulfuric acid and another molecule of methanol.
Q3: How does pH affect the rate of dithis compound hydrolysis?
A3: The hydrolysis of dithis compound is catalyzed by both acidic and basic conditions. In alkaline solutions (e.g., using sodium hydroxide), the rate of hydrolysis is significantly increased due to the presence of the more nucleophilic hydroxide ion.[1][4][5]
Q4: How does temperature influence the hydrolysis rate?
A4: The rate of dithis compound hydrolysis increases with temperature.[1] At higher temperatures, the unimolecular pathway involving sulfur-oxygen bond scission becomes more prominent.[1]
Q5: My reaction is complete. How do I quench the remaining dithis compound?
A5: Unreacted dithis compound can be effectively quenched by adding a basic solution. Common quenching agents include sodium hydroxide (1 M), sodium carbonate (1 M), and ammonium (B1175870) hydroxide (1.5 M).[4] The choice of quenching agent may depend on the reaction solvent and downstream processing. For non-water miscible systems, an aqueous solution of sodium hydroxide or ammonia (B1221849) can still be used, followed by phase separation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete reaction or slow reaction rate. | Insufficient temperature. | Increase the reaction temperature, keeping in mind that higher temperatures also accelerate hydrolysis. |
| Incorrect pH. | Ensure the pH of the reaction medium is suitable for the desired methylation reaction. Note that DMS hydrolysis is faster under both acidic and basic conditions. | |
| Precipitate formation during quenching. | The reaction product or intermediates may be insoluble in the quenching solution. | Consider using a different quenching agent or adjusting the solvent system. |
| Exothermic reaction during quenching. | The hydrolysis of dithis compound is exothermic. | Add the quenching solution slowly while cooling the reaction mixture in an ice bath to control the temperature.[6] |
| Residual dithis compound detected after quenching. | Insufficient quenching time or amount of quenching agent. | Ensure an excess of the quenching agent is used and allow for adequate reaction time. Refer to the Quantitative Data on Hydrolysis and Quenching table for guidance. |
| Poor mixing in biphasic systems. | Vigorously stir the reaction mixture during quenching to ensure proper contact between the dithis compound and the aqueous quenching solution. |
Quantitative Data on Hydrolysis and Quenching
Table 1: Hydrolysis Rate of Dithis compound
| Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Reference |
| 25 | 7 | 1.66 x 10⁻⁴ s⁻¹ | 1.1 hours | |
| 65 | Not Specified | 1.3 x 10⁻⁴ L/mol·s | Not Specified | [7] |
Table 2: Recommended Quenching Times for Complete Destruction of Dithis compound
| Quenching Agent | Solvent | Recommended Time | Reference |
| 1 M NaOH, 1 M Na₂CO₃, or 1.5 M NH₄OH | Undiluted DMS (after achieving homogeneity) | 15 minutes | [4] |
| Methanol, Ethanol, DMSO, DMF | 15 minutes | [4] | |
| Acetone | 1 hour | [4] | |
| Acetonitrile | 3 hours | [4] | |
| Toluene, p-Xylene, Benzene, 1-Pentanol, Ethyl Acetate, Chloroform, Carbon Tetrachloride | 1 day | [4] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Residual Dithis compound
-
Cooling: At the end of the reaction, cool the reaction vessel in an ice-water bath to manage the exothermic nature of the hydrolysis.
-
Slow Addition: Slowly add an excess of the chosen quenching solution (e.g., 1 M sodium hydroxide) to the reaction mixture with vigorous stirring. For larger quantities, addition via a dropping funnel is recommended.
-
Temperature Monitoring: Monitor the internal temperature of the reaction to ensure it does not rise excessively.
-
Stirring: Continue to stir the mixture vigorously for the recommended quenching time (see Table 2) to ensure complete hydrolysis.
-
Verification (Optional but Recommended): After the quenching period, a sample can be carefully taken and analyzed by a suitable method (e.g., GC-MS) to confirm the absence of dithis compound.[8][9]
Protocol 2: Monitoring Dithis compound Hydrolysis by GC-MS
Due to the reactivity of dithis compound, in-process testing can be challenging.[8] A gas chromatography-mass spectrometry (GC-MS) method can be employed for the determination of DMS in reaction intermediates.[8][9]
-
Sample Preparation: A liquid-liquid extraction procedure is often necessary to isolate the DMS from the reaction matrix.
-
GC-MS Analysis: The extracted sample is then injected into a GC-MS system. Detection can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[8]
-
Quantification: A calibration curve prepared with known concentrations of dithis compound is used to quantify the amount of residual DMS in the sample. A practical quantitation limit of 1.0 ppm has been reported for such methods.[8]
Protocol 3: Monitoring Hydrolysis via Monothis compound Detection by Ion Chromatography
An alternative to directly measuring DMS is to quantify its primary hydrolysis product, monothis compound (MMS), as DMS is unstable and readily hydrolyzes.[3]
-
Sample Preparation: The sample containing the hydrolyzed DMS is dissolved in a suitable solvent, such as a dilute sodium hydroxide solution.[3]
-
Solid Phase Extraction: The solution is passed through a solid phase extraction (SPE) column to remove interfering substances.[3]
-
Ion Chromatography: The eluent is then analyzed by ion chromatography to determine the concentration of monothis compound.[3]
Visualizations
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. organic chemistry - How does dithis compound react with water to produce methanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. CN113848279A - Method for detecting residual reagent dithis compound in medicine - Google Patents [patents.google.com]
- 4. Validation of techniques for the destruction of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. enovatia.com [enovatia.com]
- 8. Determination of low ppm levels of dithis compound in an aqueous soluble API intermediate using liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling of Dimethyl Sulfate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) for handling dimethyl sulfate (B86663). Dimethyl sulfate is a potent methylating agent and is extremely hazardous due to its high toxicity and lack of immediate warning properties.[1] Adherence to strict safety protocols is paramount to prevent severe health effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of dithis compound?
A1: Dithis compound is a corrosive and highly toxic substance that can cause severe burns to the skin, eyes, and respiratory tract upon contact with the liquid or its vapor.[1] It is readily absorbed through the skin and can lead to systemic toxic effects on the nervous system, heart, liver, and kidneys.[2] Notably, the toxic effects of overexposure may have a delayed onset.[1] It is also classified as a probable human carcinogen.[1]
Q2: What is the minimum required PPE for handling dithis compound?
A2: All work with dithis compound should be conducted in a certified chemical fume hood to prevent inhalation exposure.[1] The minimum required PPE includes:
-
Gloves: Appropriate impermeable gloves are essential.[1]
-
Eye Protection: Tightly fitting safety goggles and a face shield should be worn.[3][4]
-
Body Protection: A lab coat, and for larger quantities or operations with a higher risk of splashing, a chemical-resistant apron or a full-body suit is necessary.[5][6]
Q3: How do I select the correct gloves for handling dithis compound?
A3: The choice of glove material is critical due to the high permeability of many common lab gloves to dithis compound. Always consult the manufacturer's glove compatibility chart for specific breakthrough times. Recommended materials often include Neoprene, Viton/Butyl, and Silver Shield®/4H®.[5] It is also advisable to wear two pairs of gloves (double-gloving).
Q4: What type of respiratory protection is needed?
A4: Work with dithis compound must be performed in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[7] If the concentration of dithis compound is unknown or exceeds the occupational exposure limit, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[5] For concentrations immediately dangerous to life and health (IDLH), a self-contained breathing apparatus (SCBA) is necessary.[5]
Q5: What should I do in case of accidental skin or eye contact?
A5: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[1][8] For eye contact, flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[8] In both cases, seek immediate medical attention, as symptoms can be delayed.[1][9]
Q6: How should I handle a dithis compound spill?
A6: In the event of a spill, evacuate the area immediately and alert others. Only personnel trained in hazardous material cleanup and wearing appropriate full-body protective clothing and respiratory protection should address the spill.[7] The spill should be absorbed with an inert material like vermiculite (B1170534) or sand, placed in a sealed container, and disposed of as hazardous waste.[1]
Troubleshooting Guides
Problem: I am unsure if my current gloves provide adequate protection.
Solution:
-
Check the manufacturer's chemical resistance guide: Look for specific data on dithis compound.
-
Consult the quantitative data table below: Compare the breakthrough time of your glove material with the recommended options.
-
When in doubt, choose a more protective option: If you cannot find specific data for your gloves, select a glove material known to have a high resistance to dithis compound, such as Butyl rubber or a laminate like Silver Shield®/4H®.
-
Always double-glove: This provides an additional layer of protection.
Problem: I can smell a faint onion-like odor while working with dithis compound in the fume hood.
Solution:
-
Cease work immediately and secure the container.
-
Evacuate the area. The odor indicates a potential exposure, and dithis compound has poor warning properties.
-
Ensure the fume hood is functioning correctly: Check the sash height and the airflow monitor.
-
Report the incident to your institution's environmental health and safety department. Do not re-enter the area until it has been deemed safe.
Quantitative Data: Glove Compatibility
The following table summarizes the breakthrough times for various glove materials when in contact with dithis compound. Breakthrough time is the time it takes for the chemical to permeate the glove material and be detected on the inside. A longer breakthrough time indicates better protection.
| Glove Material | Thickness (mil) | Breakthrough Time (minutes) | Reference |
| Butyl Rubber | 8 | >480 | SHOWA Chemical Resistance Guide |
| Neoprene | 15 | 32 | SHOWA Chemical Resistance Guide |
| Nitrile | 8 | 25 | SHOWA Chemical Resistance Guide |
| Nitrile | 5 | 15 | SHOWA Chemical Resistance Guide |
| Natural Rubber | - | Not Recommended | - |
| PVC | - | Not Recommended | - |
Note: This data is for general guidance. Always refer to the specific glove manufacturer's data for the most accurate information, as performance can vary between brands and models.[10]
Experimental Protocols
Methodology for Determining Chemical Permeation Resistance of Protective Clothing Materials (Based on ASTM F739)
This protocol outlines the general procedure for testing the resistance of protective clothing materials to permeation by a hazardous liquid chemical like dithis compound under conditions of continuous contact.
1. Principle: A specimen of the protective material is placed in a permeation test cell, dividing it into a challenge side and a collection side. The challenge side is exposed to dithis compound. A collection medium (gas or liquid) on the other side is continuously monitored for the presence of the chemical that has permeated the material.
2. Apparatus:
-
Permeation Test Cell: A two-chamber cell designed to hold the material specimen as a barrier between the challenge chemical and the collection medium.
-
Challenge Chemical Delivery System: To introduce and maintain contact of dithis compound with the outer surface of the material.
-
Collection System: To circulate a collection medium (e.g., dry air, nitrogen, or a specific liquid) on the inner surface of the material.
-
Analytical Instrument: A sensitive analytical device (e.g., gas chromatograph, mass spectrometer) to detect and quantify the concentration of the permeated dithis compound in the collection medium.
3. Procedure:
-
Cut a circular specimen from the protective clothing material to be tested.
-
Securely clamp the specimen in the permeation test cell, ensuring a leak-proof seal.
-
Introduce the challenge chemical (dithis compound) into the challenge chamber of the cell.
-
Simultaneously, start the flow of the collection medium through the collection chamber.
-
Continuously monitor the collection medium for the presence of dithis compound using the analytical instrument.
-
Record the time at which the chemical is first detected (breakthrough time) and the rate of permeation over time. The "normalized breakthrough time" is the time at which the permeation rate reaches 0.1 µg/cm²/min.[9]
4. Data Analysis: The primary results are the breakthrough detection time and the steady-state permeation rate. These values are used to assess the effectiveness of the material as a barrier to the specific chemical.
Visualizations
Caption: Workflow for selecting appropriate PPE for handling dithis compound.
Caption: Emergency response plan for accidental exposure to dithis compound.
References
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. dupont.co.kr [dupont.co.kr]
- 3. showagroup.com [showagroup.com]
- 4. fishersci.com [fishersci.com]
- 5. matestlabs.com [matestlabs.com]
- 6. testinglab.com [testinglab.com]
- 7. A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109) | NIOSH | CDC [cdc.gov]
- 8. Recommendations for Chemical Protective Clothing | NIOSH | CDC [archive.cdc.gov]
- 9. physics.purdue.edu [physics.purdue.edu]
- 10. labfriendcoredataprod.blob.core.windows.net [labfriendcoredataprod.blob.core.windows.net]
Technical Support Center: Dimethyl Sulfate Spill Emergency Procedures
This guide provides emergency procedures, troubleshooting, and frequently asked questions for handling dimethyl sulfate (B86663) spills in a research and development environment.
Frequently Asked Questions (FAQs)
Q1: What are the immediate first steps to take after a dimethyl sulfate spill?
A1: Immediately evacuate the spill area and alert all personnel.[1][2] If possible, without endangering yourself, remove all ignition sources.[1] Secure and control access to the contaminated zone.[1] Anyone potentially exposed should seek immediate medical advice and treatment, as symptoms can be delayed.[2][3]
Q2: What are the critical health hazards of dithis compound exposure?
A2: Dithis compound is extremely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[2][4] It is a suspected human carcinogen and can cause severe chemical burns.[2][5] Symptoms of exposure, such as respiratory distress, may be delayed for several hours.[2][3]
Q3: What personal protective equipment (PPE) is required for handling a dithis compound spill?
A3: A full chemical-resistant suit (e.g., Tychem®), neoprene or butyl rubber gloves, chemical safety goggles, a face shield, and a self-contained breathing apparatus (SCBA) are mandatory.[1][6][7] Standard laboratory coats and nitrile gloves are not sufficient.
Q4: How do I handle a small spill (less than 1 liter)?
A4: If you are trained and equipped with the proper PPE, you can manage a small spill.[4] Confine the spill using an inert absorbent material like dry sand, earth, or vermiculite.[1][2] Do not use combustible materials. Once absorbed, collect the material in a sealable, labeled container for hazardous waste disposal.[2]
Q5: What is the procedure for a large spill (greater than 1 liter)?
A5: For large spills, immediately evacuate the area and call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EH&S) department.[4] Isolate the spill area and prevent entry.[8]
Q6: How should I decontaminate the spill area after cleanup?
A6: The spill area should be neutralized with a suitable agent. A 3% ammonia (B1221849) solution or a slurry of soda ash can be applied to the area.[9] After neutralization, the area should be washed with large amounts of water.
Q7: What is the first aid procedure for skin or eye contact with dithis compound?
A7: For skin contact, immediately remove all contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes.[1][8] For eye contact, flush the eyes with copious amounts of lukewarm water for at least 15-30 minutes, holding the eyelids open.[1][8] Seek immediate medical attention in both cases.[1]
Q8: What should I do if someone inhales dithis compound?
A8: Move the individual to fresh air immediately.[8] If they are not breathing, begin artificial respiration.[1] Medical observation is crucial as pulmonary edema can be delayed.[1]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Odor is not detected after a suspected spill. | Dithis compound has poor warning properties and may be odorless or have a faint onion-like smell.[1][3] | Do not rely on odor to determine the presence of a spill. If a spill is suspected, assume it has occurred and follow emergency procedures. |
| Skin irritation is not immediately apparent after contact. | The effects of dithis compound on the skin can be delayed.[3] | Treat any suspected skin contact as a serious exposure. Immediately begin decontamination procedures and seek medical attention. |
| Uncertain about the appropriate neutralizing agent. | Different spills may require different approaches. | For dithis compound, a weak basic solution is recommended. A 3% ammonia solution or a soda ash slurry are effective options.[9] |
| Contaminated clothing needs to be removed. | Secondary contamination of other personnel is a risk.[3] | Carefully remove contaminated clothing, avoiding contact with the skin. Double-bag the clothing in labeled, sealed plastic bags for disposal.[3][4] |
Quantitative Data Summary
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) | 1 ppm (8-hour TWA) | [1] |
| NIOSH Recommended Exposure Limit (REL) | 0.1 ppm (10-hour TWA) | [1] |
| ACGIH Threshold Limit Value (TLV) | 0.1 ppm (8-hour TWA) | [1] |
| Immediately Dangerous to Life or Health (IDLH) | 7 ppm | [1] |
| Small Spill Isolation Distance | 30 meters (100 feet) | [1] |
| Large Spill Isolation Distance | 60 meters (200 feet) | [1] |
| Neutralizing Solution Concentration (Ammonia) | 3% | [9] |
Experimental Protocols
Protocol 1: Preparation of 3% Ammonia Solution for Decontamination
Objective: To prepare a 3% ammonia solution for neutralizing dithis compound spills.
Materials:
-
Concentrated ammonia solution (typically 25-35%)
-
Distilled water
-
Graduated cylinders
-
A large, clean container (e.g., a carboy)
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
Procedure:
-
Work in a well-ventilated area, preferably a fume hood.
-
Determine the required volume of 3% ammonia solution.
-
Calculate the volume of concentrated ammonia needed. For example, to make 1 liter of a 3% solution from a 25% stock solution, use the formula C1V1 = C2V2: (25%) * V1 = (3%) * 1000 mL V1 = (3 * 1000) / 25 = 120 mL
-
Measure the calculated volume of concentrated ammonia solution using a graduated cylinder.
-
Measure the required volume of distilled water. In this example, 1000 mL - 120 mL = 880 mL.
-
Slowly add the concentrated ammonia to the distilled water in the large container. Never add water to concentrated ammonia.
-
Gently stir the solution to ensure it is well mixed.
-
Label the container clearly as "3% Ammonia Solution".
Protocol 2: Preparation of Soda Ash Slurry for Neutralization
Objective: To prepare a soda ash (sodium carbonate) slurry for neutralizing dithis compound spills.
Materials:
-
Soda ash (sodium carbonate, Na₂CO₃)
-
Water
-
A bucket or other suitable container
-
A stirring rod or paddle
Procedure:
-
Put on appropriate PPE (gloves and goggles).
-
Add a layer of soda ash to the bottom of the container.
-
Gradually add water while continuously stirring.
-
Continue adding water and stirring until the slurry reaches a consistency similar to a thick paste or pancake batter. The exact ratio is not critical, but the slurry should be thick enough to apply to the spill area without running off immediately.
-
The slurry is now ready for application to the spill area for neutralization.
Visualizations
Caption: Emergency workflow for a dithis compound spill.
References
- 1. Clean with Ammonia - Create your own solution [dutchchems.com]
- 2. m.youtube.com [m.youtube.com]
- 3. vittaeducation.com [vittaeducation.com]
- 4. m.youtube.com [m.youtube.com]
- 5. petroarkancompany.com [petroarkancompany.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. scribd.com [scribd.com]
- 8. How to Make Soapy Ammonia Cleaning Solution (with Pictures) [wikihow.com]
- 9. An Ultimate Guide To Soda Ash | Niran Chemical [niranchemical.com]
Technical Support Center: Detection of Trace Dimethyl Sulfate (DMS) Impurities
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of trace levels of dimethyl sulfate (B86663) (DMS), a potential genotoxic impurity (PGI).
Frequently Asked Questions (FAQs)
Q1: What is dimethyl sulfate (DMS) and why is it a concern in pharmaceuticals?
A1: Dithis compound is a potent methylating agent frequently used in the synthesis of pharmaceuticals, dyes, and pesticides.[1] It is classified as a probable human carcinogen (Group B2) by the EPA and is considered a genotoxic and mutagenic compound.[2] Due to its potential to damage DNA, regulatory agencies require strict control of its levels in active pharmaceutical ingredients (APIs) and drug products, often down to parts-per-million (ppm) levels.[3]
Q2: What are the main analytical techniques for detecting trace levels of DMS?
A2: The most common and sensitive techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] Given DMS's high reactivity, lack of a UV chromophore, and volatility, these methods provide the necessary selectivity and sensitivity. Derivatization techniques are often employed to enhance detection and chromatographic performance.[6][7][8]
Q3: What is derivatization in the context of DMS analysis, and why is it used?
A3: Derivatization is a chemical reaction used to convert the analyte (DMS) into a more stable, less volatile, or more easily detectable compound. For DMS, this is often done to improve its chromatographic properties and sensitivity. Common derivatization agents include tertiary amines (like pyridine (B92270) or triethylamine), thiols (like pentafluorobenzenethiol), or other nucleophiles that react with DMS to form a stable product suitable for GC-MS or LC-MS analysis.[1][6][8] For instance, reacting DMS with pyridine forms an N-methylpyridinium derivative that can be analyzed by LC-MS.[6]
Q4: What are the regulatory limits for DMS impurities?
A4: Regulatory limits for genotoxic impurities like DMS are typically based on the Threshold of Toxicological Concern (TTC), which is 1.5 µg per day.[4][5] The permissible concentration in an API depends on the maximum daily dose of the drug. For example, for a drug with a maximum daily dose of 35.6 mg, the limit for DMS would be around 40 ppm.[3]
Troubleshooting Guide
Problem 1: I am detecting a DMS peak in my sample, but process chemistry suggests it should not be present. What could be the cause?
Answer: This is a common issue often caused by the thermal decomposition of monothis compound (MMS) in the hot GC injection port. MMS, a related and less toxic impurity, can break down to form DMS and sulfuric acid, leading to a false positive or an overestimation of the DMS content.[9]
Troubleshooting Steps:
-
Analyze an MMS Standard: Inject a standard of pure monothis compound using your current GC-MS method. If you observe a DMS peak, this confirms that on-instrument decomposition is occurring.
-
Lower the GC Inlet Temperature: Reduce the temperature of the GC injector. This can minimize the thermal decomposition of MMS. However, be mindful that this may affect the volatilization of DMS and impact peak shape and sensitivity.
-
Use an Alternative Method: Switch to an LC-MS/MS method. Since LC-MS operates at lower temperatures, it avoids the issue of thermal decomposition of MMS in the injection port.[4][5]
-
Derivatization: Employ a derivatization method. Derivatizing the sample before injection converts DMS into a more stable compound, distinguishing it from any DMS formed during analysis.
Problem 2: My DMS peak shape is poor (e.g., broad, tailing, or split). How can I improve it?
Answer: Poor peak shape for DMS can result from its high polarity and reactivity, interactions with the analytical column, or issues with the injection technique.
Troubleshooting Steps:
-
Check for Column Activity: DMS can interact with active sites in the GC column or liner. Consider using a deactivated liner and a column specifically designed for polar or reactive compounds, such as a mid-polar stationary phase (e.g., 6% Cyanopropylphenyl / 94% dimethyl polysiloxane).
-
Optimize Flow Rate and Temperature Program: Adjust the carrier gas flow rate and the oven temperature program to ensure DMS moves through the column efficiently without excessive band broadening.
-
Use a Solvent Focusing Technique: Ensure your injection parameters (e.g., splitless injection) are optimized for trace analysis of a polar analyte.
-
Consider Derivatization: As mentioned previously, converting DMS to a less polar and more stable derivative can significantly improve peak shape and chromatographic performance.[6][8]
Problem 3: I am struggling to achieve the required Limit of Quantification (LOQ) for DMS.
Answer: Low sensitivity is a frequent challenge due to the low concentration limits required for DMS.
Troubleshooting Steps:
-
Switch to a More Sensitive Detector/Mode: If using GC-MS, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode rather than full scan mode.[10] This significantly enhances sensitivity by focusing only on the characteristic ions of DMS. For even higher sensitivity, a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is recommended for LC-MS/MS methods.[1]
-
Increase Sample Concentration: If possible, prepare the sample at a higher concentration (e.g., 50 mg/mL) to increase the amount of DMS injected.[11] However, be cautious of matrix effects.
-
Perform Sample Extraction: Use a liquid-liquid extraction (LLE) step to remove the API and other matrix components that can interfere with the signal and cause ion suppression. Methyl tert-butyl ether (MTBE) is a common extraction solvent for DMS.[4][12][13]
-
Use a Derivatization Agent: Derivatization can create a product with much higher ionization efficiency in the mass spectrometer source, leading to a significant boost in signal intensity.[1][8]
Experimental Protocols and Workflows
General Analytical Workflow
The diagram below outlines a typical workflow for the analysis of DMS impurities in a pharmaceutical sample.
Caption: General workflow for DMS impurity analysis.
Troubleshooting Decision Tree
Use this logical diagram to troubleshoot common issues encountered during DMS analysis.
Caption: Troubleshooting logic for DMS analysis.
Method 1: GC-MS with Liquid-Liquid Extraction (for APIs)
This method is suitable for determining DMS in drug substances, particularly when matrix interference is a concern.[4][13]
1. Sample Preparation:
-
Accurately weigh approximately 60 mg of the API into a 5 mL centrifuge tube.
-
Add 3.0 mL of 0.1 M NaCl solution to dissolve the sample.
-
If an internal standard is used, spike the solution with deuterated DMS (d6-DMS).
-
Add 1.0 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex the tube for 5 minutes to ensure thorough mixing.
-
Centrifuge to separate the layers.
-
Carefully transfer approximately 100 µL of the upper organic layer (MTBE) into a GC vial.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-624 or Rtx-624 (30 m x 0.32 mm ID, 1.8 µm film thickness).[13]
-
Injector: Splitless mode, 200°C (or lower to prevent MMS decomposition).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 240°C at 20°C/min, and hold for 2 minutes.
-
MS System: Agilent 5977A or equivalent single quadrupole MS.
-
Ion Source: Electron Impact (EI), 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 95 and 96 for DMS.[14]
Method 2: UHPLC-MS/MS with Derivatization (for Tertiary Amine Drugs)
This method uses the drug substance itself (if it's a tertiary amine) or another agent as a derivatizing reagent to improve stability and sensitivity.[1]
1. Sample and Standard Preparation:
-
Prepare a stock solution of DMS in a suitable solvent like acetonitrile.
-
Create a series of calibration standards by diluting the stock solution. The linear range can be approximately 1 to 8 ng/mL.[1]
-
Weigh the drug sample and dissolve it in water. If the drug is not the derivatizing agent, add a reagent like aminophenazone.
-
Allow the reaction to proceed at 40°C to form the stable methylated product.
2. UHPLC-MS/MS Conditions:
-
UHPLC System: Waters ACQUITY or equivalent.
-
Column: Waters Atlantis HILIC C18 (100 mm x 2.1 mm, 3.0 µm).[1]
-
Mobile Phase: Isocratic elution with 50:50 (v/v) 10 mmol/L ammonium (B1175870) acetate (B1210297) in water : 0.1% formic acid in methanol.[1]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) mode, monitoring the specific transition of the derivatized product.
Performance Data for Analytical Methods
The following tables summarize quantitative data from various published methods for DMS detection, providing a reference for expected performance.
Table 1: GC-MS Methods for DMS Detection
| Method Type | LOQ | LOD | Linearity Range | Average Recovery (%) | Reference |
| Direct Injection (in presence of MMS) | 0.48 µg/g | 0.24 µg/g | 0.48 - 208.6 µg/g | 96.5 | [9] |
| LLE-GC-MS | 1.0 ppm | 0.3 ppm | 1.0 - 60 ppm | 102.1 - 108.5 | [13] |
| Direct Injection (Tipiracil HCl) | 0.6 µg/g | 0.2 µg/g | 0.6 - 29.9 µg/g | 97.1 | |
| Derivatization (HS-GC-MS) | 1.69 ppm | 0.50 ppm | 1.69 - 8.40 ppm | 106.8 - 113.5 | [11] |
| Derivatization (Headspace) | 0.776 ng/mL (0.16 ppm) | - | - | - | [10] |
Table 2: LC-MS & LC-MS/MS Methods for DMS Detection
| Method Type | LOQ | LOD | Linearity Range | Average Recovery (%) | Reference |
| UHPLC-MS/MS (Derivatization) | 1.15 ng/mL | 0.50 ng/mL | 0.99 - 7.95 ng/mL | 94.9 - 106.4 | [1] |
| LC-MS (Derivatization) | 0.05 µg/mL | - | Up to 10 µg/mL | >85 (at 1-2 ppm) | [6][8] |
| LC-MS/MS (Ion-Pair) | 2 µg/mL | - | 2 - 64 µg/mL | Good | [4][5] |
References
- 1. [Determination of dithis compound genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-p ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01217A [pubs.rsc.org]
- 4. Determination of genotoxic impurities monothis compound and dithis compound in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of genotoxic impurities monothis compound and dithis compound in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Assay at low ppm level of dithis compound in starting materials for API synthesis using derivatization in ionic liquid media and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay at low ppm level of dithis compound in starting materials for API synthesis using derivatization in ionic liquid media and LC-MS. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of trace levels of dithis compound in the presence of monothis compound by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN111505182A - Method for measuring dithis compound in medicine by derivatization gas chromatography-mass spectrometry - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of low ppm levels of dithis compound in an aqueous soluble API intermediate using liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN107966507A - Detect the GC-MS methods of dithis compound ester content in industrial wastes - Google Patents [patents.google.com]
stability of dimethyl sulfate under different storage conditions
This technical support center provides guidance on the stability of dimethyl sulfate (B86663) under various storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for dimethyl sulfate?
A1: Dithis compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] It is crucial to keep containers tightly sealed to prevent exposure to moisture, as it readily hydrolyzes.[3][4] Storage in a designated corrosives area, under an inert atmosphere, is also recommended.
Q2: How does water affect the stability of dithis compound?
A2: Dithis compound reacts with water, leading to its decomposition. The primary hydrolysis products are sulfuric acid and methanol (B129727).[5][6] This reaction is exothermic and can be slow in cold water but is more rapid in warm water or in the presence of acids or bases.[5] Due to its sensitivity to moisture, dithis compound is considered moisture-sensitive, and exposure to moist air can lead to the formation of corrosive sulfuric acid.[3][7]
Q3: What are the signs of dithis compound decomposition?
A3: Signs of decomposition may not always be visually apparent. However, pressure buildup in the container can be an indicator of gas formation due to decomposition. Discoloration of the normally colorless, oily liquid could also suggest the presence of impurities. The most reliable way to assess the purity of dithis compound is through analytical testing, such as Gas Chromatography-Mass Spectrometry (GC-MS).
Q4: Can I use dithis compound that has been stored for a long time?
A4: While dithis compound is stable at room temperature when stored under appropriate conditions, its purity should be verified if it has been stored for an extended period, especially if the container has been opened previously.[7] A quantitative analysis is recommended to ensure it meets the required specifications for your experiment, as the presence of hydrolysis products like sulfuric acid and methanol can interfere with reactions.
Q5: What materials are incompatible with dithis compound?
A5: Dithis compound is incompatible with strong oxidizing agents, strong acids, strong bases (such as sodium hydroxide (B78521) and potassium hydroxide), and ammonia.[3][7] It can react violently with concentrated ammonia.[4] In the presence of moisture, it becomes corrosive to most metals.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the use of dithis compound that may be related to its stability.
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts or low yield | Decomposition of dithis compound due to improper storage (exposure to moisture or heat). | Verify the purity of the dithis compound using an appropriate analytical method (see Experimental Protocols). If purity is compromised, use a fresh, unopened container of the reagent. |
| Incompatibility with reaction solvent or other reagents. | Review the chemical compatibility of all reaction components. Ensure the solvent is anhydrous if the reaction is sensitive to water. | |
| Pressure buildup in the storage container | Decomposition of dithis compound, leading to the formation of gaseous byproducts. | Handle the container with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Slowly vent the container to release pressure. Consider disposing of the material according to safety guidelines if significant decomposition is suspected. |
| Inconsistent reaction results between different batches of dithis compound | Variation in the purity of the dithis compound batches. | Qualify each new batch of dithis compound by analytical testing before use to ensure consistency. |
| Visible discoloration of the dithis compound | Presence of impurities due to decomposition or contamination. | Do not use the discolored reagent. Dispose of it according to your institution's hazardous waste disposal procedures. |
Data on Dithis compound Stability
The stability of dithis compound is significantly influenced by the presence of water and the temperature. The following table summarizes quantitative data on the hydrolysis and methanolysis of dithis compound at 65 °C.
| Reaction | Water Concentration (mol %) | Rate Constant (k) at 65 °C (L/mol·s) | Notes |
| Hydrolysis | 14.3 | 1.3 x 10⁻⁴ (±20% RSD) | The hydrolysis rate was determined by spiking water into a mixture of dithis compound and methanol.[8] |
| 18.1 | |||
| 21.9 | |||
| Methanolysis | - | 3.1 x 10⁻⁵ (±10% RSD) | This reaction regenerates monothis compound and forms dimethyl ether.[8] |
Experimental Protocols
Protocol: Determination of Dithis compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the determination of dithis compound purity and the detection of its primary decomposition product, methanol. This method is intended as a starting point and may require optimization for specific instrumentation and samples.
1. Objective: To quantify the amount of dithis compound and detect the presence of methanol in a sample using GC-MS.
2. Materials:
-
Dithis compound sample
-
Anhydrous acetone (B3395972) (reagent grade)
-
Methanol (for standard preparation)
-
Helium (carrier gas)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)
3. Standard Preparation:
-
Prepare a stock solution of dithis compound in anhydrous acetone at a known concentration (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with anhydrous acetone to cover the expected concentration range of the samples.
-
Prepare a separate standard solution of methanol in anhydrous acetone.
4. Sample Preparation:
-
In a fume hood, carefully transfer a known weight of the dithis compound sample into a volumetric flask.
-
Dilute the sample with anhydrous acetone to a final concentration within the calibration range.
5. GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/minute to 240 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (e.g., m/z 30-200) or Selected Ion Monitoring (SIM) for target ions (dithis compound: m/z 126, 95, 65; methanol: m/z 31, 29).
6. Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Integrate the peak areas for dithis compound and methanol.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of dithis compound and the presence of methanol in the sample by comparing their peak areas to the calibration curve.
7. Data Interpretation:
-
A decrease in the expected concentration of dithis compound and the presence of a methanol peak are indicative of hydrolysis.
Visualizations
Caption: Troubleshooting decision tree for dithis compound stability issues.
Caption: Simplified hydrolysis pathway of dithis compound.
References
- 1. chemstock.ae [chemstock.ae]
- 2. Dithis compound (HSG 29, 1989) [inchem.org]
- 3. nj.gov [nj.gov]
- 4. DIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. organic chemistry - How does dithis compound react with water to produce methanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Dithis compound - Sciencemadness Wiki [sciencemadness.org]
- 7. Dithis compound | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
Technical Support Center: Minimizing Methylation of Non-Target Sites
Welcome to the Technical Support Center for minimizing off-target DNA methylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during DNA methylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems related to off-target DNA methylation in various experimental contexts.
Section 1: Bisulfite and Enzymatic Conversion
Q1: I'm observing incomplete bisulfite conversion. What could be the cause and how can I fix it?
A1: Incomplete bisulfite conversion is a common issue that can lead to false-positive methylation signals. Here are the primary causes and troubleshooting steps:
-
Poor DNA Quality: Contaminants in the DNA sample can inhibit the conversion reaction. Ensure your DNA is high quality and free of contaminants.
-
Insufficient Denaturation: Bisulfite conversion requires single-stranded DNA. Ensure complete denaturation by following the recommended temperature and incubation times in your protocol.[1] Inefficient denaturation can be caused by insufficient heating or the presence of salt in the DNA sample.
-
Incorrect DNA Input: Using too much DNA can lead to incomplete conversion. Adhere to the recommended DNA input amounts for your specific kit or protocol.
-
Suboptimal Reaction Conditions: Ensure the bisulfite solution is freshly prepared and at the correct pH. The incubation temperature and time are also critical; prolonged incubation can lead to DNA degradation, while insufficient time will result in incomplete conversion. An optimized rapid bisulfite conversion method suggests a 30-minute deamination at 70°C can achieve high recovery and complete conversion.[2][3]
Q2: My DNA is severely degraded after bisulfite conversion. How can I minimize this?
A2: DNA degradation is an inherent drawback of bisulfite treatment due to the harsh chemical and temperature conditions. Here's how you can mitigate it:
-
Start with High-Quality DNA: Begin with high molecular weight, intact DNA. Avoid multiple freeze-thaw cycles.
-
Use a Commercial Kit: Many commercial kits are optimized to balance conversion efficiency with minimizing DNA degradation.
-
Consider Enzymatic Conversion: Enzymatic Methyl-seq (EM-seq™) is a less harsh alternative that minimizes DNA damage, resulting in higher quality libraries and more accurate methylation data with fewer sequencing reads.[4] This method uses TET2 and APOBEC enzymes for conversion.[5]
Q3: What are the advantages of enzymatic conversion over bisulfite sequencing for minimizing off-target concerns?
A3: Enzymatic conversion offers several advantages over traditional bisulfite sequencing in terms of data quality and accuracy, which indirectly helps in minimizing concerns about off-target-like artifacts:
-
Reduced DNA Damage: Enzymatic methods are much gentler on DNA, leading to less fragmentation and higher library yields.[6][7][8]
-
Higher Data Quality: EM-seq has been shown to result in a higher fraction of aligned bases with a quality score greater than 30 and higher average genome coverage compared to bisulfite sequencing.[9]
-
Better Coverage of GC-Rich Regions: Enzymatic conversion can provide better coverage of regions with high GC content.[6]
-
Fewer Artifacts: Bisulfite treatment can lead to artifacts in extreme cytosine-rich contexts, which can be misinterpreted as off-target methylation. Enzymatic methods avoid these biases.[5]
Section 2: Targeted DNA Methylation (CRISPR-dCas9 based)
Q1: I'm using a dCas9-DNMT3A fusion protein for targeted methylation, but I'm seeing significant off-target methylation. Why is this happening?
A1: Off-target methylation with dCas9-DNMT3A is a known challenge and can occur due to several factors:
-
sgRNA-Independent DNMT3A Activity: The DNMT3A enzyme itself has inherent, non-specific activity and can methylate sites across the genome independently of where the dCas9 is targeted.[10][11] Studies have shown that expression of the DNMT3A catalytic domain alone can lead to global methylation changes.
-
dCas9 Off-Target Binding: While dCas9 is targeted by the sgRNA, it can still bind to other genomic locations that have sequence similarity to the target site, leading to methylation at these unintended locations.
-
Expression Levels: High expression levels of the dCas9-DNMT3A fusion protein can increase the likelihood of off-target methylation.
Q2: How can I optimize my sgRNA design to minimize off-target methylation?
A2: Proper sgRNA design is crucial for minimizing off-target effects. Here are key considerations:
-
Use Design Tools: Utilize online sgRNA design tools that predict on-target activity and potential off-target sites. These tools can help you select sgRNAs with the highest predicted specificity.[12][13][14]
-
GC Content: Aim for a GC content between 40% and 60% in your sgRNA sequence.[15]
-
Avoid Overlapping CpG Sites: The sgRNA sequence should not overlap with CpG sites within the target region, as this can prevent their methylation.[16]
-
Target Length: The optimal protospacer length for SpCas9 is typically 20 base pairs. Shorter guides (17-18 bp) can sometimes reduce off-target effects but may also decrease on-target efficiency.[14]
Q3: Are there alternative dCas9-based strategies to improve specificity?
A3: Yes, several strategies have been developed to enhance the specificity of targeted DNA methylation:
-
High-Fidelity Cas9 Variants: Engineered Cas9 variants, such as SpCas9-HF1, have been designed to have reduced non-specific DNA contacts, significantly decreasing off-target events while maintaining high on-target activity.[17][18]
-
dCas9-SunTag System: This approach involves recruiting multiple DNMT3A domains to the target site via a SunTag system, which can reduce non-specific methylation compared to direct fusion proteins.[10]
-
Chimeric dCas9-Dnmt3a-Dnmt3L: Fusing both Dnmt3a and its co-factor Dnmt3L to dCas9 has been shown to lead to more efficient and widespread methylation at the target site, potentially allowing for lower concentrations of the fusion protein and thus reducing off-target effects.[19][20]
Section 3: DNA Methyltransferase (DNMT) Inhibitors
Q1: I'm using a DNMT inhibitor, but I'm concerned about its off-target effects. How specific are these inhibitors?
A1: DNMT inhibitors, particularly nucleoside analogs like 5-azacytidine (B1684299) and decitabine, are known to have off-target effects. Their primary mechanism involves incorporation into DNA, which can lead to cytotoxicity and trigger the DNA damage response.[21] Non-nucleoside inhibitors are being developed to offer greater specificity. The specificity of an inhibitor is typically assessed by comparing its IC50 value against different DNMTs and other methyltransferases.
Q2: How can I assess the off-target effects of a DNMT inhibitor in my experiments?
A2: A comprehensive assessment of off-target effects should include:
-
Genome-wide Methylation Analysis: Techniques like whole-genome bisulfite sequencing (WGBS) or enzymatic methyl-seq (EM-seq) can provide a global view of methylation changes, revealing unintended alterations across the genome.
-
Gene Expression Analysis: RNA-sequencing can identify unintended changes in gene expression that result from off-target hypomethylation or hypermethylation.
-
Cytotoxicity Assays: Comparing the cytotoxic effects of the inhibitor on cancer cells versus healthy cells can provide insights into its therapeutic window and off-target toxicity.
Quantitative Data Summary
Table 1: Comparative Cytotoxicity (IC50) of DNMT Inhibitors in HCT-116 Colon Cancer Cells
| DNMT Inhibitor | IC50 (µM) | Time Point |
| 5-azacytidine | 2.18 ± 0.33 | 24h |
| Decitabine | 0.29 ± 0.04 | 24h |
| Zebularine | 89.2 ± 7.6 | 24h |
| Guadecitabine | 0.11 ± 0.01 | 72h |
| Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary. Comprehensive, directly comparable IC50 data for Dihydro-5-azacytidine is limited in current literature.[21] |
Table 2: On-Target Activity of High-Fidelity SpCas9-HF1 Variant Compared to Wild-Type SpCas9
| Target Type | Number of sgRNAs Tested | Percentage with ≥70% of Wild-Type Activity |
| EGFP | 24 | 83% |
| Endogenous Human Genes | 13 | 92% |
| Overall | 37 | 86% |
| SpCas9-HF1 retains comparable on-target activity to wild-type SpCas9 for the majority of sgRNAs tested.[17] |
Experimental Protocols
Protocol 1: Optimized Enzymatic Conversion of DNA for Methylation Analysis (EM-seq)
This protocol is adapted from the NEBNext® Enzymatic Methyl-seq Kit.
Materials:
-
NEBNext® Enzymatic Methyl-seq Kit
-
Purified genomic DNA (10 ng - 200 ng)
-
Nuclease-free water
-
Magnetic rack
Procedure:
-
DNA Fragmentation and Library Preparation:
-
Fragment DNA to the desired size (e.g., ~350 bp) using mechanical shearing (e.g., Covaris).
-
Prepare sequencing libraries using the NEBNext® Ultra™ II DNA Library Prep Kit for Illumina® following the manufacturer's instructions. This includes end repair, A-tailing, and ligation of methylated adaptors.
-
-
Enzymatic Conversion:
-
Oxidation:
-
To the adaptor-ligated DNA, add the Oxidation Reaction Buffer, TET2 enzyme, and other components as specified in the kit manual.
-
Incubate to allow for the oxidation of 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC).
-
-
Deamination:
-
Add the Deamination Reagent (containing APOBEC enzyme) to the reaction.
-
Incubate to deaminate unmodified cytosines to uracils.
-
-
-
Cleanup and PCR Amplification:
-
Purify the converted DNA using magnetic beads.
-
Amplify the library using the provided PCR master mix and primers. The number of PCR cycles should be optimized based on the input DNA amount.
-
-
Final Cleanup and Quality Control:
-
Perform a final purification of the amplified library using magnetic beads.
-
Assess the library quality and concentration using a Bioanalyzer and Qubit fluorometer before sequencing.
-
Protocol 2: Genome-wide Off-Target Analysis using GUIDE-seq (Adapted for dCas9-DNMT3A)
This protocol outlines a conceptual adaptation of GUIDE-seq to identify off-target methylation sites.
Principle: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) typically detects off-target cleavage by capturing double-stranded oligodeoxynucleotides (dsODNs) at break sites.[22][23][24][25] To adapt this for methylation, a methylation-sensitive restriction enzyme could be used to create breaks at off-target methylated sites, which are then captured.
Procedure Outline:
-
Cell Transfection:
-
Transfect cells with the dCas9-DNMT3A expression vector, the specific sgRNA, and a dsODN tag.
-
-
Genomic DNA Isolation:
-
After a suitable incubation period for methylation to occur, isolate high-quality genomic DNA.
-
-
Methylation-Sensitive Restriction Digest:
-
Digest the genomic DNA with a methylation-sensitive restriction enzyme that cuts only unmethylated sites within its recognition sequence. This will leave off-target methylated sites intact.
-
Subsequently, use a methylation-dependent restriction enzyme that cleaves at methylated recognition sites to generate DSBs at off-target methylated loci.
-
-
Library Preparation:
-
Shear the digested DNA to an appropriate size.
-
Perform end-repair and A-tailing.
-
Ligate adaptors, including a unique molecular identifier (UMI).
-
Use nested PCR to enrich for fragments containing the integrated dsODN tag.
-
-
Sequencing and Analysis:
-
Sequence the prepared library on an Illumina platform.
-
Use a bioinformatics pipeline to map the reads and identify the genomic locations of dsODN integration, which correspond to the off-target methylated sites.
-
Visualizations
Caption: Workflow for targeted methylation and off-target analysis.
Caption: Troubleshooting guide for incomplete bisulfite conversion.
Caption: Strategies to mitigate off-target effects in CRISPR-based methylation editing.
References
- 1. Whole Genome Methylation Sequencing via Enzymatic Conversion (EM-seq): Protocol, Data Processing, and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. An optimized protocol to detect high-throughput DNA methylation from custom targeted sequences protocol v1 [protocols.io]
- 3. CIRCLE-seq for interrogation of off-target gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Increasing Specificity of Targeted DNA Methylation Editing by Non-Enzymatic CRISPR/dCas9-Based Steric Hindrance [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 14. idtdna.com [idtdna.com]
- 15. tandfonline.com [tandfonline.com]
- 16. epibrain.info [epibrain.info]
- 17. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. Efficient targeted DNA methylation with chimeric dCas9–Dnmt3a–Dnmt3L methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. vedtopkar.com [vedtopkar.com]
- 23. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. avancebio.com [avancebio.com]
- 25. GUIDE-Seq [illumina.com]
Technical Support Center: Chromatographic Purification of Products from DMS Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic purification of products from Dimethyl Sulfate (B86663) (DMS) reactions.
Frequently Asked Questions (FAQs)
Q1: How do I safely and effectively quench residual Dimethyl Sulfate (DMS) in my reaction mixture before purification?
A1: Quenching unreacted DMS is a critical safety step, as DMS is highly toxic and can interfere with purification. The choice of quenching agent depends on the stability of your product. Common methods involve nucleophilic attack on the DMS molecule. Solutions of sodium hydroxide (B78521), sodium carbonate, or ammonium (B1175870) hydroxide are often used.[1] For water-miscible systems, aqueous ammonia (B1221849) or sodium hydroxide solutions are preferred.[2] The reaction should be allowed to proceed for a sufficient time to ensure complete degradation of the DMS.[1]
Q2: My methylated product appears to be degrading or getting stuck on my silica (B1680970) gel column. Why is this happening and what can I do?
A2: Silica gel is acidic and can cause degradation of acid-sensitive compounds.[3] Furthermore, highly polar functional groups, such as carboxylic acids or amines, can bind irreversibly to the silica, preventing elution.[4]
Troubleshooting Steps:
-
Deactivate the Silica: Add a small percentage of a basic modifier like triethylamine (B128534) or ammonia to your eluent to neutralize the acidic sites on the silica gel. For acidic products, adding a small amount of acetic or formic acid can improve elution by keeping the compound protonated.[4]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or switch to reverse-phase chromatography.
-
2D-TLC Test: To confirm if your compound is degrading on silica, you can perform a two-dimensional TLC. Spot your sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in a new mobile phase. If a new spot appears or the original spot streaks, degradation is likely occurring.[4]
Q3: I am observing poor peak shape (broadening, tailing) for my purified N-methylated product in RP-HPLC. What is the cause?
A3: Poor peak shape in HPLC can stem from several issues. A common cause is the use of an inappropriate sample solvent.[5] If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure DMSO or ACN in a high aqueous mobile phase), it can lead to peak distortion.[5][6] Another possibility is the buildup of contaminants on the column frit or head, which can be mitigated by using a guard column and ensuring proper sample filtration.[6] Secondary interactions between the analyte and the silica backbone of the stationary phase can also cause tailing, especially with basic compounds. Adding a competing base (like triethylamine) to the mobile phase or using a base-deactivated column can help.
Q4: My methylated product is co-eluting with my starting material. How can I improve the separation?
A4: Methylation typically increases the hydrophobicity (in reverse-phase) or reduces the polarity (in normal-phase) of a molecule.[7] However, this change can sometimes be subtle, leading to poor separation.
Strategies for Improved Resolution:
-
Optimize the Gradient (HPLC): Switch to a shallower gradient around the elution point of your compounds of interest. This increases the separation window.[7]
-
Change Mobile Phase Selectivity (Normal Phase): Switch one of the solvents in your eluent system to a different solvent class while maintaining similar solvent strength (e.g., replace ethyl acetate/hexane with dichloromethane/methanol).
-
Change Stationary Phase: A different stationary phase may offer alternative selectivity. For example, a column with a phenyl or cyano stationary phase in RP-HPLC can provide different interactions compared to a standard C18 column.
Q5: How can I confirm that all residual DMS has been removed from my final purified product?
A5: Due to the genotoxic nature of DMS, it is crucial to verify its absence in the final product, especially for pharmaceutical applications.[8][9] Trace-level detection of DMS often requires sensitive analytical methods. A common approach is headspace gas chromatography-mass spectrometry (HS-GC-MS).[9][10] Another sensitive method involves derivatizing the DMS, for example with pyridine (B92270) or dibenzazepine, and then analyzing the resulting charged derivative by LC-MS/MS.[8][9]
Data & Protocols
Data Presentation
Table 1: Comparison of Common DMS Quenching Agents
| Quenching Agent | Typical Concentration | Reaction Time | Advantages | Disadvantages |
| Ammonium Hydroxide | 1.5 M Aqueous | 15 min - 1 day[1] | Effective; products are volatile amines and methanol.[1] | Can form multiple methylated amine byproducts.[1] May not be suitable for base-sensitive products. |
| Sodium Hydroxide | 1 M Aqueous | 15 min - 1 day[1] | Simple, inexpensive; product is methanol.[1] | Highly basic, may cause hydrolysis of esters or other sensitive functional groups. |
| Sodium Carbonate | 1 M Aqueous | 15 min - 1 day[1] | Milder base than NaOH, less likely to degrade sensitive products. | Slower reaction compared to strong bases. |
| Sodium Hypochlorite | Dilute Aqueous (Bleach) | Variable | Oxidizes DMS, removing its odor.[11] | Can oxidize sensitive functional groups in the target molecule.[11] |
Table 2: General Chromatography Method Selection Guide
| Product Characteristic | Recommended Technique | Common Stationary Phase | Typical Mobile Phase System |
| Non-polar to Moderately Polar | Normal-Phase Chromatography | Silica Gel, Alumina | Hexanes/Ethyl Acetate, Dichloromethane/Methanol[12] |
| Polar, Water-Soluble | Reverse-Phase Chromatography (RP-HPLC) | C18, C8 | Water/Acetonitrile, Water/Methanol (often with 0.1% TFA or Formic Acid) |
| Charged (Acidic/Basic) | Ion-Exchange Chromatography | Anion or Cation Exchange Resin | Aqueous buffers with an increasing salt gradient |
| Contains Aromatic Groups | Reverse-Phase Chromatography (RP-HPLC) | Phenyl-Hexyl | Water/Acetonitrile |
Experimental Protocols
Protocol 1: General Procedure for Quenching DMS with Ammonium Hydroxide
-
Cool the reaction vessel in an ice bath to control any potential exotherm.
-
Slowly add an excess of aqueous ammonium hydroxide solution (e.g., 1.5 M) to the reaction mixture with vigorous stirring. A 5-10 fold molar excess relative to the initial amount of DMS is recommended.
-
Allow the mixture to stir at room temperature. The required time can range from 15 minutes for miscible solvents to several hours for immiscible systems.[1]
-
After quenching, proceed with the standard aqueous work-up to extract the product.
-
Test the aqueous layer for any remaining DMS if a highly pure product is required.
Protocol 2: Sample Preparation for RP-HPLC Purification
-
Dissolution: After work-up and evaporation of the extraction solvent, dissolve the crude product in a minimal amount of a suitable solvent. For RP-HPLC, this is often DMSO, DMF, or the mobile phase itself.[7]
-
Dilution: If a strong solvent like DMSO was used, dilute the sample with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile) to reduce the solvent strength.[5] A high organic concentration in the sample can cause peak distortion.[5]
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[7][13]
-
Injection: Inject the filtered sample onto the equilibrated HPLC column.
Visualizations
Experimental & Purification Workflow
Caption: General workflow from DMS reaction to isolated pure product.
Troubleshooting Logic for Poor Chromatographic Results
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
Principle of Separation by Polarity Change
Caption: Polarity change upon methylation, the basis for separation.
References
- 1. Validation of techniques for the destruction of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Silica gel - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. halocolumns.com [halocolumns.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. Assay at low ppm level of dithis compound in starting materials for API synthesis using derivatization in ionic liquid media and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 13. organomation.com [organomation.com]
Validation & Comparative
A Comparative Guide to N-Methylation: Dimethyl Sulfate vs. Methyl Iodide
For researchers, scientists, and professionals in drug development, the selection of an appropriate methylating agent is a critical decision that can significantly impact reaction efficiency, yield, and safety. This guide provides an objective comparison of two common N-methylating agents: dimethyl sulfate (B86663) (DMS) and methyl iodide (MeI). We will delve into their performance, supported by available experimental data, and provide detailed experimental protocols.
Executive Summary
Dimethyl sulfate and methyl iodide are both highly effective reagents for N-methylation.[1][2][3] DMS is often favored in industrial settings due to its high reactivity and lower cost, while MeI is a staple in laboratory research for its high reactivity and versatility.[1] However, both reagents are hazardous and require careful handling.[2][4] The choice between them often depends on the scale of the reaction, the nature of the substrate, cost considerations, and the safety protocols in place.
Performance Comparison
Table 1: General Properties and Cost Comparison
| Feature | Dithis compound (DMS) | Methyl Iodide (MeI) |
| Formula | (CH₃)₂SO₄ | CH₃I |
| Molar Mass | 126.13 g/mol | 141.94 g/mol |
| Boiling Point | 188 °C (decomposes) | 42.4 °C |
| Reactivity | High | High |
| Cost | Generally lower, especially for bulk quantities[1] | Higher[1] |
| Toxicity | Highly toxic, corrosive, and a suspected carcinogen[1] | Highly toxic and a suspected carcinogen[2] |
Table 2: N-Methylation Performance Comparison
| Substrate Type | Reagent | Typical Reaction Conditions | Reported Yield | Selectivity and Remarks |
| Primary Amines (e.g., Aniline) | Dithis compound | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Ether, Water) | Generally high | Can lead to mixtures of mono- and di-methylated products.[5] |
| Methyl Iodide | Base (e.g., K₂CO₃), Solvent (e.g., CH₂Cl₂) | Good to high | Can also produce mixtures of methylated products. Over-methylation to quaternary ammonium (B1175870) salts is a common side reaction.[6] | |
| Secondary Amines | Dithis compound | Base, elevated temperatures may be required for hindered amines.[6] | Moderate to high | Efficient for a broad range of secondary amines. |
| Methyl Iodide | Base, room temperature or gentle heating. | Good to high | Highly reactive, but risk of over-methylation to quaternary ammonium salts.[6] | |
| Amino Acid Derivatives | Dithis compound | NaH, cat. H₂O | High | Efficient for N-methylation of amino acid derivatives.[7] |
| Methyl Iodide | Not as commonly reported for this specific application compared to DMS. | - | - | |
| Heterocyclic Amines | Dithis compound | Various conditions | Good to high | Effective for a range of heterocyclic amines. |
| Methyl Iodide | Various conditions | Good to high | Also widely used for methylation of N-heterocycles. |
Experimental Protocols
General N-Methylation Workflow
The following diagram illustrates a typical workflow for an N-methylation reaction.
Caption: A generalized workflow for N-methylation of amines.
Protocol 1: N-Methylation of a Secondary Amine using Dithis compound
This protocol is a general guideline for the N-methylation of a secondary amine.[8]
Materials:
-
Secondary amine
-
Dithis compound (DMS)
-
Anhydrous ether (or other suitable solvent)
-
Ice-salt bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the secondary amine (1 molar equivalent) in anhydrous ether.
-
Cool the flask in an ice-salt bath.
-
Slowly add a solution of dithis compound (1 molar equivalent) in anhydrous ether to the cooled amine solution in several portions. Maintain the temperature during the addition.
-
After the addition is complete, stir the reaction mixture for 30 minutes.
-
A viscous product may form. Wash the product repeatedly with ether.
-
Dry the product in vacuo.
Protocol 2: N-Methylation of a Secondary Amine using Methyl Iodide
This protocol describes a general procedure for the N-methylation of a secondary amine using methyl iodide.[6]
Materials:
-
Secondary amine (1.0 eq)
-
Methyl iodide (excess)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous NaCl (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the secondary amine (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add the base (e.g., potassium carbonate).
-
Add methyl iodide (excess) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Reagent Selection Guide
The choice between dithis compound and methyl iodide depends on several factors. The following flowchart provides a logical guide for selecting the appropriate reagent.
Caption: A decision-making flowchart for selecting between DMS and MeI.
Safety and Handling
Both dithis compound and methyl iodide are highly toxic and are considered potential carcinogens.[1][2]
-
Dithis compound (DMS): It is a potent alkylating agent that can methylate DNA. It is readily absorbed through the skin and mucous membranes, and its toxic effects may be delayed.[1] Strict safety protocols, including the use of personal protective equipment (gloves, goggles, lab coat) and working in a well-ventilated fume hood, are mandatory.
-
Methyl Iodide (MeI): It is also a toxic and carcinogenic compound.[2] Due to its high volatility, it poses a significant inhalation risk. All manipulations should be performed in a fume hood with appropriate personal protective equipment.
Conclusion
Dithis compound and methyl iodide are powerful and versatile reagents for N-methylation. Dithis compound's high reactivity and cost-effectiveness make it a preferred choice for industrial applications, provided that stringent safety measures are in place.[1] Methyl iodide, while more expensive, is a highly effective and widely used reagent in laboratory settings.[1] The ultimate choice between these two reagents will depend on a careful evaluation of the specific reaction requirements, scale, budget, and, most importantly, the available safety infrastructure. For many applications, the risk of over-methylation to form quaternary ammonium salts is a significant consideration, particularly with the highly reactive methyl iodide.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Comparative Guide to Methylating Agents: Methyl Triflate vs. Dimethyl Sulfate
In the realm of organic synthesis, the precise introduction of a methyl group is a fundamental transformation. For researchers, scientists, and professionals in drug development, the choice of methylating agent is critical to the success, efficiency, and safety of their synthetic endeavors. Among the myriad of options, methyl triflate (MeOTf) and dimethyl sulfate (B86663) (DMS) are two prominent and powerful reagents. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate agent for a given application.
Executive Summary
Methyl triflate is a highly reactive and potent methylating agent, capable of methylating even weakly nucleophilic substrates. Its high reactivity, however, is accompanied by high cost and extreme toxicity. Dimethyl sulfate, on the other hand, is a more cost-effective and widely used methylating agent in industrial processes. While still highly toxic and carcinogenic, it is generally less reactive than methyl triflate. The choice between these two reagents often represents a trade-off between reactivity, cost, and safety considerations.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these two agents is essential for their safe and effective use.
| Property | Methyl Triflate (MeOTf) | Dithis compound (DMS) |
| Molecular Formula | CF₃SO₃CH₃ | (CH₃)₂SO₄ |
| Molecular Weight | 164.10 g/mol | 126.13 g/mol |
| Appearance | Colorless liquid | Colorless, oily liquid |
| Boiling Point | 95-99 °C | 188 °C (decomposes)[1] |
| Density | ~1.5 g/mL | ~1.33 g/mL[1] |
| Solubility | Reacts with water. Soluble in many organic solvents. | Slightly soluble in water (hydrolyzes), soluble in ether, acetone, and aromatic hydrocarbons.[2] |
Reactivity and Performance
The primary distinction between methyl triflate and dithis compound lies in their reactivity. Methyl triflate is recognized as one of the most powerful methylating agents available.[3] This is attributed to the triflate anion (CF₃SO₃⁻), which is an exceptionally good leaving group, making the methyl group highly susceptible to nucleophilic attack.
One source suggests that methyl triflate undergoes methylation more than 100 times faster than dithis compound.[4] This high reactivity allows for the methylation of a wide range of functional groups, including those that are poor nucleophiles, such as amides and nitriles.[3]
Dithis compound is also a potent methylating agent, widely used for the methylation of phenols, amines, and thiols.[1] Its reactivity is generally sufficient for many common methylation reactions, and it is often favored in industrial settings due to its lower cost.[1]
Illustrative Reaction Pathway: O-Methylation of a Phenol (B47542)
The O-methylation of a phenol to form an anisole (B1667542) derivative is a common transformation where both reagents can be employed. The general mechanism is an Sₙ2 reaction where the phenoxide ion acts as the nucleophile.
Experimental Data: A Comparative Look
| Substrate Type | Methylating Agent | Base/Conditions | Yield | Reference |
| Salicylic (B10762653) Acid | Dithis compound | NaHCO₃, 90°C | 96% | [5][6][7] |
| Gallic Acid | Dithis compound | NaOH, water, reflux | 89-92% | [2] |
| Quinocarcin Precursor (N-methylation) | Methyl Triflate | Proton Sponge®, CH₂Cl₂, 0°C | Not specified | [8] |
| Amino Acid Derivatives (N-methylation) | Dithis compound | NaH, cat. H₂O | Good yields | [9] |
It is important to note that reaction conditions, including solvent, temperature, and base, significantly impact the yield and reaction time.
Experimental Protocols
The following are representative experimental protocols for the methylation of a phenolic compound, providing a framework for laboratory application.
Protocol 1: O-Methylation of Salicylic Acid using Dithis compound
This protocol is adapted from a study on the regioselective synthesis of methyl salicylate.[5][6]
Materials:
-
Salicylic acid
-
Sodium bicarbonate (NaHCO₃)
-
Dithis compound (DMS)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid and sodium bicarbonate.
-
After approximately 30 minutes, add dithis compound to the mixture.
-
Heat the reaction mixture to 90°C and stir for 90 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by carefully adding water.
-
Neutralize the excess DMS and sulfuric acid by-product by adding a sodium hydroxide solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Protocol 2: N-Methylation of a Quinocarcin Precursor using Methyl Triflate
This protocol is based on a method used in the total synthesis of a natural product.[8]
Materials:
-
Quinocarcin precursor (or other amine substrate)
-
Proton Sponge® (1,8-bis(dimethylamino)naphthalene)
-
Methyl triflate (MeOTf)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the amine substrate and Proton Sponge® in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add methyl triflate dropwise via syringe over 5-10 minutes.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety and Handling
Both methyl triflate and dithis compound are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.
Methyl Triflate:
-
Hazards: Highly toxic, corrosive, volatile, and flammable.[8] Fatal if inhaled and toxic if swallowed or in contact with skin.
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work under an inert atmosphere as it is moisture-sensitive.[8]
Dithis compound:
-
Hazards: Highly toxic, carcinogenic, mutagenic, and corrosive.[1] Can cause severe burns and delayed respiratory effects.
-
Precautions: Handle in a certified chemical fume hood. Wear impermeable gloves (e.g., butyl rubber), safety goggles, and a face shield. Double-gloving is recommended.
Cost-Effectiveness
A significant advantage of dithis compound over methyl triflate is its lower cost, which makes it a more viable option for large-scale industrial applications. Methyl triflate's high price is a limiting factor for its use in bulk chemical production, despite its superior reactivity.
Conclusion
The selection between methyl triflate and dithis compound as a methylating agent is a nuanced decision that depends on the specific requirements of the synthesis.
-
Methyl triflate is the reagent of choice for methylating poorly reactive substrates or when very fast reaction times are required. Its high cost and extreme toxicity necessitate its use in smaller-scale, high-value applications where its potent reactivity is indispensable.
-
Dithis compound offers a balance of good reactivity and cost-effectiveness, making it a workhorse for many standard methylation reactions, particularly on an industrial scale. However, its high toxicity and carcinogenicity demand stringent safety protocols.
Ultimately, a thorough risk-benefit analysis, considering the substrate's reactivity, the scale of the reaction, budget constraints, and, most importantly, safety, will guide the prudent chemist to the optimal choice.
References
- 1. [PDF] A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. CN112782303B - Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine - Google Patents [patents.google.com]
- 4. Dithis compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dithis compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Green Methylation: A Comparative Guide to Safer Alternatives for Dimethyl Sulfate
For researchers, scientists, and professionals in drug development, the quest for safer, more sustainable chemical processes is paramount. Dimethyl sulfate (B86663) (DMS), a widely used methylating agent, is effective but poses significant health and environmental risks due to its high toxicity and carcinogenicity. This guide provides a comprehensive comparison of greener alternatives to DMS, focusing on performance, safety, and experimental data to support the adoption of more benign methodologies in your research and development endeavors.
This comparative guide delves into the performance of leading green alternatives to dimethyl sulfate (DMS), with a primary focus on dimethyl carbonate (DMC). Other alternatives such as methyl iodide (MeI) and trimethyloxonium (B1219515) tetrafluoroborate (B81430) are also discussed. The comparison highlights key performance indicators such as reaction efficiency, selectivity, and safety profiles, supported by experimental data from peer-reviewed literature.
Executive Summary
Dimethyl carbonate (DMC) emerges as a front-runner in green methylation, offering a non-toxic and biodegradable profile.[1][2][3] While its reactivity is lower than that of DMS, this can be overcome by adjusting reaction conditions, such as temperature and the use of catalysts, often leading to higher selectivity.[4][5][6] Methyl iodide is a highly reactive alternative but shares toxicity concerns with DMS and is more expensive.[6] Trimethyloxonium tetrafluoroborate is a powerful methylating agent suitable for specific applications but is highly sensitive to moisture.[7]
Performance Comparison
The following tables summarize quantitative data on the performance of DMS alternatives in various methylation reactions.
O-Methylation of Phenols and Flavonoids
| Substrate | Methylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Phenol | Dimethyl carbonate | K2CO3/PEG 6000 | DMC | 180 | - | High | High for mono-methylation | [5] |
| p-Cresol | Dimethyl carbonate | K2CO3/TBAB | DMC | 90-100 | 5 | 99 | - | [3] |
| Flavonoids | Dimethyl carbonate | DBU | DMC | 90 | 12-72 | High | High for O-methylation | [8][9][10] |
| Eugenol | Dimethyl carbonate | K2CO3 | DMC | 155 | 6 | 96.16 | - | [11] |
| Vanillin | Dimethyl carbonate | Base/PTC | DMC | Mild | a few | 95-96 | Selective | [3] |
| Phenols | Dimethyl carbonate | Cs2CO3 | DMC | 120-160 | - | Good | - | [12] |
| 2,4-Dihydroxybenzophenone | Dimethyl carbonate | K2CO3/TBAB | - | - | - | Good | Regioselective for 4-OH | [13] |
N-Methylation of Anilines and Heterocycles
| Substrate | Methylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Selectivity | Reference |
| Aniline (B41778) | Dimethyl carbonate | Y- and X-type zeolites | DMC | 120-150 | 195 | 94 (conversion) | 92-98% for mono-N-methylation | [14] |
| Aniline | Dimethyl carbonate | DBU | NMP | 250 | 12 | 88 | Selective for mono-N-methylation | [15] |
| Primary Aromatic Amines | Dimethyl carbonate | Faujasite-type zeolites | DMC | 120-150 | - | 72-93 (conversion) | 92-98% for mono-N-methylation | [14] |
| 4,4'-Methylenedianiline | Dimethyl carbonate | NaY zeolite | DMC | 190 | 6 (h) | 97 | High for full N,N-methylation | [16] |
| Benzimidazoles, etc. | Iodoalkanes/Methyl tosylate | Engineered Methyltransferases | - | - | - | up to 99 | up to >99% regioselectivity | [17][18] |
C-Methylation of Active Methylene Compounds
| Substrate | Methylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Arylacetonitriles | Dimethyl carbonate | K2CO3 | DMC | 180-210 | - | 77-92 | >99% for mono-C-methylation | [5][19][20] |
| Arylacetoesters | Dimethyl carbonate | K2CO3 | DMC | 180-210 | - | Good | >99% for mono-C-methylation | [5] |
| Benzylaryl/Alkylaryl sulfones | Dimethyl carbonate | K2CO3 | DMC | 180-210 | - | 77-92 | >99% for mono-C-methylation | [5][20] |
Methylation of Carboxylic Acids
| Substrate | Methylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Notes | Reference |
| Carboxylic Acids | Dimethyl carbonate | K2CO3 or KHCO3 | DMSO | 90 | - | High | Tolerates unprotected phenols and epimerizable centers | [21][22] |
| Carboxylic Acids | Dimethyl carbonate | K2CO3/TBACl | - | 130-190 | 12 (h) | up to 89 | PTC acts as solvent | [23] |
| Carboxylic Acids | Trimethyloxonium tetrafluoroborate | - | - | - | - | - | Useful when acid-catalyzed methods fail | [7] |
Experimental Protocols
General Procedure for O-Methylation of Flavonoids with Dimethyl Carbonate
This protocol is adapted from the work of Bernini et al.[8][9][10]
-
Reaction Setup: A solution of the flavonoid (1 equivalent) in a large excess of dimethyl carbonate (DMC) is prepared in a reaction vessel equipped with a condenser.
-
Addition of Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added in a stoichiometric amount relative to the flavonoid.
-
Reaction Conditions: The reaction mixture is heated to reflux (90 °C) and stirred for 12 to 72 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent (DMC) is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica (B1680970) gel to afford the methylated flavonoid.
General Procedure for Selective Mono-N-Methylation of Anilines in Continuous Flow
This protocol is based on the methodology developed for continuous flow synthesis.[15]
-
Stream Preparation: Three separate streams are prepared: the aniline substrate (2 M in NMP), dimethyl carbonate (6 M in NMP), and DBU (3 M in NMP).
-
Flow Reaction: The streams are introduced into a stainless steel reactor coil (10 mL) using a flow chemistry system.
-
Reaction Conditions: The reactor is heated to 250 °C, and the flow rates are adjusted to achieve a residence time of 12 minutes.
-
Collection and Analysis: The output from the reactor is collected, and the product distribution is analyzed by gas chromatography (GC) and high-resolution mass spectrometry.
General Procedure for the Preparation of Trimethyloxonium Tetrafluoroborate
This procedure is a summary of the method described in Organic Syntheses.[24][25]
-
Reaction Setup: In a dry three-necked flask equipped with a stirrer, condenser, and gas-inlet tube, place anhydrous dichloromethane (B109758) and boron trifluoride diethyl etherate under a nitrogen atmosphere.
-
Addition of Dimethyl Ether: Cool the flask in an ice bath and pass a measured amount of dry dimethyl ether into the solution.
-
Addition of Epichlorohydrin (B41342): Add epichlorohydrin dropwise with vigorous stirring over 15 minutes.
-
Reaction and Crystallization: Stir the mixture overnight under a nitrogen atmosphere. The crystalline trimethyloxonium tetrafluoroborate will precipitate.
-
Isolation and Washing: Remove the supernatant liquid via a filter stick under nitrogen. Wash the crystals with anhydrous dichloromethane and then with sodium-dried diethyl ether.
-
Drying: Dry the salt under a stream of nitrogen to yield the final product.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction mechanisms and experimental workflows.
Caption: Reaction pathways for dimethyl carbonate methylation.
Caption: Workflow for O-methylation of flavonoids using DMC.
Conclusion
The transition to greener methylating agents is a critical step towards more sustainable chemical synthesis. Dimethyl carbonate stands out as a highly attractive alternative to dithis compound, offering a significantly improved safety profile and high selectivity, particularly for mono-methylation. While reaction conditions may need to be optimized to achieve comparable reactivity to DMS, the benefits in terms of environmental impact and worker safety are substantial. For applications requiring higher reactivity, other alternatives exist, each with its own set of advantages and disadvantages. This guide provides the necessary data and protocols to empower researchers and drug development professionals to make informed decisions and implement greener methylation strategies in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unive.it [iris.unive.it]
- 6. nbinno.com [nbinno.com]
- 7. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 8. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A convenient and safe O-methylation of flavonoids with dimethyl carbonate (DMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 13. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 14. iris.unive.it [iris.unive.it]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. scholarworks.smith.edu [scholarworks.smith.edu]
- 22. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
Validating DMS-Seq Data: A Comparative Guide to Enzymatic Probing
For researchers, scientists, and drug development professionals navigating the landscape of RNA structure analysis, the validation of high-throughput data is a critical checkpoint. This guide provides an objective comparison between dimethyl sulfate (B86663) sequencing (DMS-seq) and enzymatic probing methods, principally SHAPE-MaP, for the validation of RNA secondary structure predictions. We delve into the experimental data, detailed methodologies, and fundamental principles that differentiate these powerful techniques.
At the heart of understanding RNA function lies the intricate architecture of its secondary structure. High-throughput methods like DMS-seq, and its successor DMS-MaPseq, have revolutionized our ability to probe these structures on a massive scale. However, the validation of these findings is paramount for accurate biological interpretation. Enzymatic and chemical probing techniques, such as SHAPE-MaP, offer a robust framework for such validation, providing complementary information that strengthens structural models.
Performance Face-Off: DMS-MaPseq vs. SHAPE-MaP
A key aspect of validating RNA structure probing data is to assess its accuracy against known structures. Quantitative metrics such as the False Negative Rate (FNR) and False Discovery Rate (FDR) are invaluable for this purpose. A study comparing DMS-guided and SHAPE-guided secondary structure modeling on a set of six non-coding RNAs with known crystal structures revealed a notable difference in performance.[1]
DMS-guided modeling demonstrated a lower FNR and FDR, suggesting a higher accuracy in identifying true base pairs and a lower propensity for predicting incorrect pairings in this specific study.[1] It is important to note that performance can be context-dependent, and the choice of method may be influenced by the specific RNA and biological question.
| Method | False Negative Rate (FNR) | False Discovery Rate (FDR) |
| DMS-guided Modeling | 9.5% | 11.6% |
| SHAPE-guided Modeling | 17% | 21% |
Table 1: Comparison of structure modeling accuracy for DMS-guided and SHAPE-guided methods on a benchmark set of non-coding RNAs.[1]
The Probing Principle: A Tale of Two Targets
The fundamental difference between DMS-based and SHAPE-based probing lies in their chemical reactivity and the information they consequently provide.
DMS (Dimethyl Sulfate) is a small, cell-permeable chemical that methylates the Watson-Crick face of unpaired adenine (B156593) (at the N1 position) and cytosine (at the N3 position) bases.[2] This specificity for the base-pairing face makes DMS a direct reporter of whether a nucleotide is engaged in canonical base pairing. Its small size also allows for high spatial resolution.[2]
SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagents, on the other hand, are a family of electrophiles that acylate the 2'-hydroxyl group of the ribose sugar in a nucleotide-independent manner.[2] The reactivity of a nucleotide to a SHAPE reagent is correlated with its local flexibility. Unpaired or flexible nucleotides are more reactive, while those constrained by base pairing or protein binding are less reactive. This makes SHAPE a powerful tool for probing the conformational dynamics of the RNA backbone.
A key distinction arises in their sensitivity to RNA-protein interactions. DMS-based techniques are generally less sensitive to RNA-binding proteins unless the protein directly contacts the Watson-Crick face of an adenine or cytosine.[2] In contrast, many types of RNA-protein interactions can shield the RNA backbone from SHAPE reagents, providing a broader footprint of protein binding.[2]
Experimental Workflows: From Cell to Sequence
The advent of mutational profiling (MaP) has streamlined the readout of both DMS and SHAPE probing experiments, eliminating biases associated with traditional reverse transcription stop-based methods. In MaP-based approaches (DMS-MaPseq and SHAPE-MaP), the chemical modifications on the RNA template lead to the incorporation of mutations during reverse transcription, which are then identified by high-throughput sequencing.
References
Comparative Guide to LC-MS/MS Analysis of Monomethyl and Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantitative analysis of monomethyl sulfate (B86663) (MMS) and dimethyl sulfate (DMS), two potential genotoxic impurities of significant concern in the pharmaceutical industry.
Introduction
Monothis compound (MMS) and dithis compound (DMS) are reactive compounds that can act as alkylating agents, posing a genotoxic risk. Their monitoring at trace levels in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of ensuring patient safety. Due to its high polarity and reactivity, the analysis of DMS, in particular, presents analytical challenges, often necessitating derivatization to improve chromatographic retention and sensitivity. This guide compares a direct analytical approach for MMS with several common derivatization strategies for DMS, providing key performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the matrix, the required sensitivity, and the available instrumentation. Below is a summary of the quantitative performance of different LC-MS/MS methods.
| Analyte | Method | Derivatizing Agent | Chromatography | Linearity Range | Limit of Quantification (LOQ) | Recovery | Reference |
| MMS | Direct Analysis | None (Ion-Pairing) | Reversed-Phase C18 | 2 - 64 µg/mL | 2 µg/mL | Not Reported | [1][2] |
| DMS | Derivatization | Triethylamine (B128534) | HILIC | 0.2 - 20 ppm | ~0.2 ppm | >85% at 1-2 ppm | [3][4] |
| DMS | Derivatization | Dibenzazepine | Reversed-Phase | up to 10 µg/mL | 0.05 µg/mL | Not Reported | [5] |
| DMS | Derivatization | Pyridine (B92270) | HILIC | up to 10 µg/mL | 0.05 µg/mL | Not Reported | [5] |
| DMS | Derivatization | Aminophenazone | UHPLC HILIC C18 | 0.99 - 7.95 ng/mL | 1.15 ng/mL | 94.9% - 106.4% | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Direct Analysis of Monothis compound (MMS) by Ion-Pair LC-MS/MS[1][2]
This method allows for the direct quantification of the highly polar and charged MMS without the need for derivatization.
-
Sample Preparation:
-
Weigh 50 mg of the API sample.
-
Dissolve in 1 mL of the initial mobile phase.
-
For calibration standards, spike the API solution with MMS to achieve concentrations ranging from 2 to 64 ppm.
-
Transfer approximately 100 µL of the solution into an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase ion-pair liquid chromatography.
-
Column: C18 column.
-
Ion-Pairing Agent: Tributylamine in the mobile phase.
-
Detection: Tandem mass spectrometry (MS/MS).
-
Run Time: 5 minutes.
-
Analysis of Dithis compound (DMS) by Triethylamine Derivatization and HILIC-MS/MS[3][4]
This method involves the derivatization of DMS with triethylamine to form a more polar and readily analyzable quaternary ammonium (B1175870) salt.
-
Derivatization and Sample Preparation:
-
Prepare a stock solution of the API sample at 5 mg/mL in a suitable solvent.
-
To 100 µL of the sample or standard solution in an HPLC vial, add 100 µL of the triethylamine derivatizing agent.
-
Tightly cap the vial, vortex, and heat at 50-60 °C for 60 minutes.
-
Cool the vial to room temperature before direct analysis by LC-MS/MS.
-
-
LC-MS/MS Conditions:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Detection: Tandem mass spectrometry (MS/MS) monitoring the transition for the methyl triethyl ammonium derivative.
-
Analysis of Dithis compound (DMS) by Dibenzazepine/Pyridine Derivatization[5]
This approach offers two alternative derivatization reagents for the analysis of DMS.
-
Derivatization and Sample Preparation (General):
-
Dibenzazepine Derivatization: The reaction can be significantly accelerated by using ionic liquids as the reaction medium. The resulting N-methyl derivative is analyzed by reversed-phase LC-MS/MS.
-
Pyridine Derivatization: The derivatization is carried out with pyridine in acetonitrile. The resulting N-methylpyridinium derivative is analyzed by HILIC-MS.
-
-
LC-MS/MS Conditions:
-
Dibenzazepine Derivative:
-
Chromatography: Reversed-Phase.
-
Detection: ESI-MS/MS.
-
-
Pyridine Derivative:
-
Chromatography: HILIC.
-
Detection: ESI-MS (in SIM mode).
-
-
Analysis of Dithis compound (DMS) by Aminophenazone Derivatization and UHPLC-MS/MS[6]
This method utilizes aminophenazone as a derivatizing agent, offering a rapid reaction at a moderate temperature.
-
Derivatization and Sample Preparation:
-
The derivatization reaction between aminophenazone and DMS is carried out in an aqueous solution at 40 °C.
-
-
UHPLC-MS/MS Conditions:
-
Column: Waters Atlantis HILIC C18 (100 mm × 2.1 mm, 3.0 µm).
-
Mobile Phase: Isocratic elution with 10 mmol/L ammonium acetate (B1210297) solution and 0.1% formic acid in methanol (B129727) (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection: Electrospray positive ionization (ESI+) in multiple reaction monitoring (MRM) mode.
-
Experimental Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of dithis compound genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111505182A - Method for measuring dithis compound in medicine by derivatization gas chromatography-mass spectrometry - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay at low ppm level of dithis compound in starting materials for API synthesis using derivatization in ionic liquid media and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
A Comparative Guide to the Genotoxicity of Methylating Agents: MMS, MNNG, and DMS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic profiles of three commonly used methylating agents: Methyl Methanesulfonate (MMS), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), and Dimethyl Sulfate (DMS). This document summarizes their mechanisms of action, comparative genotoxicity based on available experimental data, and detailed protocols for key genotoxicity assays.
Introduction to Methylating Agents and their Genotoxicity
Methylating agents are electrophilic compounds that can transfer a methyl group to nucleophilic sites on cellular macromolecules, including DNA. This alkylation of DNA is the primary mechanism behind their genotoxic effects, which can include point mutations, chromosomal aberrations, and, ultimately, carcinogenesis.[1][2] While all three agents methylate DNA, their reactivity, the specific DNA adducts they form, and their biological consequences differ significantly.
Methyl Methanesulfonate (MMS) is a monofunctional alkylating agent that primarily methylates nitrogen atoms in DNA bases, with the major adduct being 7-methylguanine (B141273) (N7-MeG), accounting for approximately 82% of DNA methylation.[3] It also produces a smaller amount of 3-methyladenine (B1666300) (N3-MeA) and a very low level of O6-methylguanine (O6-MeG).[3] MMS is considered a direct-acting mutagen and is active across a wide range of in-vivo and in-vitro test systems.[1]
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is another potent, direct-acting methylating agent.[4] Unlike MMS, MNNG produces a significantly higher proportion of O-alkylation products, particularly O6-methylguanine (O6-MeG), which constitutes about 7% of its DNA adducts, in addition to N7-MeG (around 67%).[3] O6-MeG is a highly miscoding lesion that can lead to G:C to A:T transition mutations if not repaired.[5] This difference in adduct profile is believed to contribute to the higher mutagenic and carcinogenic potency of MNNG compared to MMS.[3]
Dithis compound (DMS) is a strong methylating agent used in industrial settings and as a laboratory reagent.[6] Similar to MMS, it is an SN2 alkylating agent that predominantly methylates nitrogen atoms in nucleic acids.[7] It is a potent genotoxic agent, inducing mutations, chromosomal aberrations, and other genetic alterations in a variety of organisms.[6] DMS is considered a probable human carcinogen.[6]
Comparative Genotoxicity Data
Direct quantitative comparisons of the genotoxic potency of MMS, MNNG, and DMS across multiple assays in a single study are limited in the publicly available literature. However, by compiling data from various sources, a comparative assessment can be made. In general, the genotoxic potency of these agents follows the order: MNNG > DMS > MMS .
The following table summarizes available quantitative data from different genotoxicity assays. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions (e.g., cell type, exposure time).
| Genotoxicity Assay | Methylating Agent | Test System | Endpoint | Result | Citation |
| Ames Test | MMS | Salmonella typhimurium TA100 | Lowest Effective Concentration (LEC) | ~10 µ g/plate | [8] |
| MNNG | Salmonella typhimurium | Mutagenicity | Potent mutagen | [9] | |
| DMS | Not specified | Mutagenicity | Positive | [6] | |
| Comet Assay | MMS | Human lymphocytes | % Tail DNA | Dose-dependent increase | [10] |
| MNNG | RTL-W1 cells | % Tail DNA | Clear concentration-response relationship | [11] | |
| DMS | Not specified | DNA Damage | Positive | [6] | |
| Micronucleus Assay | MMS | L5178Y mouse lymphoma cells | Micronuclei Induction | Doubling dose: 66 µM | [12] |
| MNNG | V79 cells | Micronuclei Induction | More potent than MMS | [13] | |
| DMS | Not specified | Chromosomal Aberrations | Positive | [6] |
Note: This table is a compilation of data from different studies and is intended for comparative purposes. The absence of a specific value indicates that directly comparable quantitative data was not found in the initial search.
Experimental Protocols
Detailed methodologies for three key genotoxicity assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[2][14][15][16]
Principle: The assay utilizes several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to a mutation in the gene responsible for its synthesis. The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a medium lacking that amino acid.
Detailed Methodology:
-
Strain Preparation: Prepare overnight cultures of the selected tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and/or E. coli WP2 uvrA).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism.
-
Exposure (Plate Incorporation Method):
-
To 2 mL of molten top agar (B569324) (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the test substance solution at various concentrations.
-
For tests with metabolic activation, add 0.5 mL of the S9 mix to the top agar.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.[1][4][9][17][18]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The slides are then subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Detailed Methodology:
-
Cell Preparation and Treatment:
-
Culture cells to an appropriate density and treat with the test substance at various concentrations for a defined period.
-
Harvest the cells and resuspend them in a low-melting-point agarose solution at 37°C.
-
-
Slide Preparation:
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify on a cold surface.
-
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
-
Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
-
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[5][19][20][21][22][23]
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis. Their presence indicates that the test substance may have clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate mammalian cells (e.g., CHO, V79, TK6, or human lymphocytes) and expose them to the test substance at various concentrations, with and without metabolic activation (S9).
-
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis (cell division) without inhibiting nuclear division. This results in the accumulation of binucleated cells, making it easier to identify micronuclei that have formed during the preceding mitosis.
-
Harvesting and Slide Preparation:
-
Harvest the cells after an appropriate incubation period (typically 1.5-2 normal cell cycles).
-
Use a hypotonic treatment to swell the cells, followed by fixation.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange).
-
Scoring:
-
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
Signaling Pathways and Experimental Workflows
DNA Damage Response to Methylating Agents
Methylating agents trigger a complex cellular response aimed at repairing the DNA damage and maintaining genomic integrity. The specific pathway activated depends on the type of DNA adduct formed.
This diagram illustrates that N-methylated purines are primarily repaired by the Base Excision Repair (BER) pathway. O6-methylguanine can be directly repaired by the O6-methylguanine-DNA methyltransferase (MGMT) protein. If O6-MeG is not repaired before DNA replication, it can mispair with thymine, leading to a mismatch that is recognized by the Mismatch Repair (MMR) system, which can trigger cell cycle arrest or apoptosis.[7][8][10][11][24][25][26][27] Unrepaired O6-MeG can lead to mutations.
General Experimental Workflow for In Vitro Genotoxicity Testing
The following diagram outlines a typical workflow for assessing the genotoxicity of a test compound using in vitro assays.
This workflow begins with a dose-range finding study to determine the appropriate concentrations of the test compound for the definitive assays. The compound is then evaluated in a battery of genotoxicity tests, such as the Ames test, comet assay, and micronucleus assay, often including metabolic activation (S9). The data from these assays are then analyzed to determine the genotoxic potential of the compound.
Conclusion
MMS, MNNG, and DMS are all potent methylating agents with significant genotoxic potential. Their primary mode of action is through the alkylation of DNA, leading to various forms of genetic damage. The key differentiator in their genotoxic potency lies in the profile of DNA adducts they produce, with MNNG's higher propensity to form the highly mutagenic O6-methylguanine adduct contributing to its greater genotoxicity compared to MMS and DMS. The choice of which agent to use as a positive control or for research purposes should be guided by the specific type of DNA damage and cellular response being investigated. The experimental protocols provided in this guide offer a starting point for researchers to design and conduct robust genotoxicity assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of using comet assay and gammaH2AX foci formation in the detection of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. youtube.com [youtube.com]
- 14. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A genetic sensor for strong methylating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the repeated-dose liver micronucleus assay using N-nitrosomorpholine in young adult rats: report on collaborative study by the Collaborative Study Group for the Micronucleus Test (CSGMT)/Japanese Environmental Mutagen Society (JEMS)-Mammalian Mutagenicity Study (MMS) Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. DNA methylation alterations in response to pesticide exposure in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a Reference Method and Materials for Quantitative Measurement of UV-Induced DNA Damage in Mammalian Cells: Comparison of Comet Assay and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 25. Mutagenesis by nitrosoguanidine, ethyl methanesulfonate, and mutator gene mutH in continuous cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo and In Vitro RNA Probing: Unveiling the Cellular RNA Structurome
For researchers, scientists, and drug development professionals, understanding the intricate structures of RNA within a cellular context is paramount. This guide provides a quantitative comparison of in vivo and in vitro RNA probing results, offering insights into how the cellular environment shapes RNA folding and function. Detailed experimental protocols and workflow visualizations are included to support the design and interpretation of RNA structure-function studies.
The structure of an RNA molecule is intrinsically linked to its function, influencing everything from gene regulation to catalytic activity. While in vitro methods have been foundational in elucidating RNA secondary structures, the advent of in vivo probing techniques has revealed a more complex and dynamic RNA structurome within the living cell. This guide delves into the quantitative differences observed between these two approaches, highlighting the impact of the cellular milieu—replete with proteins, metabolites, and other RNAs—on RNA conformation.
Quantitative Comparison of In Vivo and In Vitro RNA Probing
Significant disparities are often observed when comparing RNA structures probed inside a living cell versus those determined in a test tube. These differences, quantifiable through various metrics, underscore the critical role of the cellular environment in shaping RNA architecture.
One of the key quantitative measures used to compare probing datasets is the Pearson Correlation Coefficient (PCC). A high PCC value indicates a strong similarity between the probing patterns, suggesting comparable structures. Conversely, a low PCC points to significant structural dissimilarities.
Studies have consistently shown that while different in vitro probing experiments on the same RNA molecule yield highly reproducible results, the correlation between in vitro and in vivo data can be remarkably low. For instance, DMS (dimethyl sulfate) probing of the 5.8S ribosomal RNA (rRNA) revealed a very strong correlation between two different in vitro measurements (PCC = 0.87), but an exceptionally weak correlation when comparing in vitro results to those obtained in vivo (PCC = 0.14).[1] This stark difference is attributed to the extensive network of RNA-RNA and RNA-protein interactions that stabilize the 5.8S rRNA within the ribosome inside the cell.
Similarly, icSHAPE (in vivo click selective 2'-hydroxyl acylation and profiling experiment) studies have shown that RNAs are generally more folded or "crowded" in vivo, resulting in lower overall icSHAPE reactivity scores compared to in vitro experiments.[2][3] However, the high reproducibility of in vivo methods themselves has been demonstrated, with a high correlation (PCC = 0.93) observed between traditional gel-based readouts and deep sequencing data for icSHAPE.[4]
The following tables summarize key quantitative comparisons between in vivo and in vitro RNA probing results using different techniques.
Table 1: Quantitative Comparison of DMS Probing Results
| RNA Molecule | Comparison | Metric | Value | Reference |
| 5.8S rRNA | In Vitro (T7 transcription) vs. In Vitro (total RNA) | PCC | 0.87 | [1] |
| 5.8S rRNA | In Vitro (T7 transcription) vs. In Vivo | PCC | 0.14 | [1] |
| 18S rRNA | In Vivo Replicates (DMS-MaPseq) | PCC | 0.98 | [5] |
| Global mRNA | In Vivo vs. In Vitro (ATP-depleted cells) | PCC | 0.54 | [6] |
Table 2: Quantitative Comparison of SHAPE Probing Results
| RNA Molecule | Comparison | Metric | Value | Reference |
| 5S rRNA (E. coli) | In Vitro Replicates (SHAPE-Seq v2.0 vs. v2.1) | PCC | 0.97 | [7] |
| Adenine (B156593) Riboswitch | In Vitro Replicates (SHAPE-Seq v2.0 vs. v2.1) | PCC | 0.99 | [7] |
| 18S & 28S rRNA | In Vivo (icSHAPE gel vs. deep sequencing) | PCC | 0.93 | [4] |
| Global mRNA | In Vivo vs. In Vitro (icSHAPE) | Qualitative | Lower scores in vivo | [2][3] |
Experimental Protocols
The following sections provide detailed methodologies for key in vivo and in vitro RNA probing experiments.
In Vivo RNA Probing with DMS-MaPseq
Dimethyl sulfate (B86663) mutational profiling with sequencing (DMS-MaPseq) is a powerful technique for probing RNA structure within living cells. DMS methylates the Watson-Crick face of unpaired adenine and cytosine residues. These modifications are then read out as mutations during reverse transcription, allowing for a quantitative, nucleotide-resolution view of RNA structure.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells to the desired density under optimal conditions.
-
Treat the cells directly in their culture medium with DMS. The final concentration and incubation time should be optimized for the specific cell type and experimental goals.[8][9]
-
Quench the DMS reaction rapidly, for example, with a solution containing β-mercaptoethanol.
-
-
RNA Extraction:
-
Immediately harvest the cells and lyse them using a method that preserves RNA integrity.
-
Perform total RNA extraction using a standard protocol, such as TRIzol reagent, followed by isopropanol (B130326) precipitation.
-
-
Reverse Transcription with Mutational Profiling:
-
Perform reverse transcription using a reverse transcriptase that reads through DMS-modified bases and introduces mutations, such as the thermostable group II intron reverse transcriptase (TGIRT).[10]
-
Use either random primers for transcriptome-wide analysis or gene-specific primers for targeted studies.
-
-
Library Preparation and Sequencing:
-
Generate sequencing libraries from the resulting cDNA. This typically involves second-strand synthesis, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing on a platform such as Illumina.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Identify and quantify the mutation rates at each nucleotide position.
-
Normalize the mutation rates to calculate DMS reactivity scores, which reflect the accessibility of each base.
-
In Vitro RNA Probing with SHAPE-MaP
Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) provides quantitative, single-nucleotide resolution information on RNA structure by measuring the flexibility of the RNA backbone. Electrophilic SHAPE reagents acylate the 2'-hydroxyl group of flexible nucleotides, and these adducts are subsequently detected as mutations during reverse transcription.
Detailed Protocol:
-
In Vitro Transcription and RNA Folding:
-
Synthesize the RNA of interest via in vitro transcription using a T7 RNA polymerase system.[11]
-
Purify the transcribed RNA.
-
Fold the RNA in a buffer that mimics physiological conditions (e.g., appropriate salt concentrations and pH). This step is crucial for obtaining a structurally homogeneous population of RNA molecules.
-
-
SHAPE Modification:
-
Reverse Transcription with Mutational Profiling:
-
Perform reverse transcription on the modified and control RNAs using a reverse transcriptase that can read through the SHAPE adducts and introduce mutations.
-
Use gene-specific primers for the RNA of interest.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the cDNA.
-
Perform deep sequencing of the libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the reference sequence of the RNA.
-
Calculate the mutation frequency at each nucleotide position for both the SHAPE-treated and control samples.
-
Subtract the background mutation rate (from the control sample) from the mutation rate of the treated sample to obtain the SHAPE reactivity for each nucleotide.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships described in this guide.
Caption: Workflow for in vivo RNA structure probing using DMS-MaPseq.
Caption: Workflow for in vitro RNA structure probing using SHAPE-MaP.
Caption: Factors differentiating in vivo from in vitro RNA structures.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In Vivo and In Vitro Genome-Wide Profiling of RNA Secondary Structures Reveals Key Regulatory Features in Plasmodium falciparum [frontiersin.org]
- 3. In Vivo and In Vitro Genome-Wide Profiling of RNA Secondary Structures Reveals Key Regulatory Features in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Genome-wide probing of RNA structure reveals active unfolding of mRNA structures in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genome-wide DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 9. Target-specific DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 10. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of RNA Structure with In Vitro SHAPE Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate RNA Structure Mapping with SHAPE-MaP | eSHAPE [eclipsebio.com]
A Comparative Guide to the Efficiency of Dimethyl Sulfate (DMS) Quenching Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various quenching agents for dimethyl sulfate (B86663) (DMS), a potent methylating agent widely used in organic synthesis. Due to its high toxicity and carcinogenic nature, effective quenching of residual DMS is a critical safety and regulatory concern in research and pharmaceutical development. This document summarizes quantitative data, details experimental protocols for evaluating quenching efficiency, and provides visual representations of reaction mechanisms and workflows to aid in the selection of the most appropriate quenching strategy.
Introduction to Dimethyl Sulfate and the Imperative for Quenching
Dithis compound ((CH₃)₂SO₄) is a powerful and cost-effective methylating agent.[1] However, its utility is overshadowed by its extreme toxicity, carcinogenicity, and mutagenicity.[1] Accidental exposure can have severe and delayed health consequences. Therefore, any unreacted DMS in a reaction mixture must be completely neutralized or "quenched" to ensure the safety of personnel and the purity of the final product. The selection of a suitable quenching agent depends on several factors, including the reaction solvent, the chemical stability of the desired product, and the desired reaction time.
Commonly Employed Quenching Agents: A Comparative Analysis
The most frequently used quenching agents for DMS are nucleophiles that readily react with it to form less toxic products. This guide focuses on the most common and well-documented agents: sodium hydroxide (B78521) (NaOH), ammonium (B1175870) hydroxide (NH₄OH), and sodium carbonate (Na₂CO₃), along with hydrolysis by water.
Data Presentation: A Quantitative Comparison
| Quenching Agent | Reaction Conditions | Rate Constant (L·mol⁻¹·s⁻¹) | Comments |
| Water (Hydrolysis) | Methanol (B129727)/Water Mixture (various ratios) at 65°C | 1.3 x 10⁻⁴ | Rate determined by monitoring DMS consumption via NMR.[2] |
| Methanol (Methanolysis) | Methanol at 65°C | 3.1 x 10⁻⁵ | Slower than hydrolysis, but often present in large excess.[2] |
Table 1: Reaction Rate Constants for DMS Quenching. This table provides available kinetic data for the reaction of DMS with water and methanol.
| Quenching Agent | Concentration | Solvent System | Time for Complete Destruction |
| Sodium Hydroxide | 1 mol/L | Undiluted DMS | 15 minutes (after homogeneity) |
| Methanol, Ethanol, DMSO, DMF | 15 minutes | ||
| Acetone | 1 hour | ||
| Acetonitrile | 3 hours | ||
| Toluene, Xylene, Benzene, etc. | 1 day | ||
| Ammonium Hydroxide | 1.5 mol/L | Undiluted DMS | 15 minutes (after homogeneity) |
| Methanol, Ethanol, DMSO, DMF | 15 minutes | ||
| Acetone | 1 hour | ||
| Acetonitrile | 3 hours | ||
| Toluene, Xylene, Benzene, etc. | 1 day | ||
| Sodium Carbonate | 1 mol/L | Undiluted DMS | 15 minutes (after homogeneity) |
| Methanol, Ethanol, DMSO, DMF | 15 minutes | ||
| Acetone | 1 hour | ||
| Acetonitrile | 3 hours | ||
| Toluene, Xylene, Benzene, etc. | 1 day |
Table 2: Time Required for Complete DMS Destruction by Various Quenching Agents. This data is based on a study confirming the degradation of DMS and provides a practical measure of quenching time in different solvent systems.[3][4] It is important to note that "complete destruction" was verified, but these are not kinetically derived rate constants.
Reaction Mechanisms and Byproducts
The quenching of DMS by these agents proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][5] The nucleophile attacks one of the methyl groups of DMS, displacing the this compound anion.
Sodium Hydroxide and Sodium Carbonate
Both sodium hydroxide and sodium carbonate provide a source of hydroxide ions (or generate them in the case of carbonate through hydrolysis) which act as the nucleophile. The reaction with DMS yields methanol and the this compound anion. The primary byproduct is methanol.[3]
Figure 1: Reaction pathway for DMS quenching with hydroxide.
Ammonium Hydroxide
Ammonium hydroxide provides ammonia (B1221849) (NH₃) as the nucleophile. The reaction with DMS can lead to the formation of a mixture of methylamine, dimethylamine, trimethylamine, and methanol.[3] The successive methylation of the amine can be a drawback if a single, well-defined byproduct is desired.
Figure 2: Reaction pathway for DMS quenching with ammonia.
Experimental Protocols for Evaluating Quenching Efficiency
To quantitatively assess the efficiency of a quenching agent, it is essential to monitor the concentration of DMS over time. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficiency of a DMS quenching agent.
Figure 3: Experimental workflow for quenching efficiency evaluation.
Detailed GC-MS Protocol for DMS Quantification
This protocol is a composite based on established methods for the determination of residual DMS.
1. Sample Preparation:
-
At specified time points after the addition of the quenching agent, withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable organic solvent (e.g., a solvent in which DMS is soluble but the quenching agent is not, to halt the reaction) and an internal standard.
2. GC-MS Analysis:
-
Instrumentation: Agilent 7890N GC with a 5975C MS detector or equivalent.
-
Column: ZB-Waxplus capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 200°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp to 200°C at 20°C/min.
-
Hold at 200°C for 5 minutes.
-
-
MS Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
3. Quantification:
-
Monitor for the characteristic ions of DMS.
-
Create a calibration curve using standards of known DMS concentrations.
-
Calculate the concentration of DMS in the samples based on the peak area relative to the internal standard and the calibration curve.
Conclusion and Recommendations
The choice of a quenching agent for DMS is a critical decision that impacts safety, product purity, and process efficiency.
-
Sodium hydroxide and sodium carbonate are effective and produce a simple byproduct profile (methanol). They are a good choice for aqueous and water-miscible solvent systems where the product is stable to base.
-
Ammonium hydroxide is also highly effective but produces a mixture of methylated amines, which may complicate product purification.
-
Water (hydrolysis) is a viable quenching agent, but its reaction rate is generally slower than that of the basic quenching agents. Its effectiveness is highly dependent on temperature and the presence of other nucleophiles.
For rapid and effective quenching, particularly in water-miscible solvents, 1 M sodium hydroxide solution is a robust and recommended choice. For non-aqueous systems, a two-phase quench with aqueous sodium hydroxide can be effective, but requires vigorous stirring to ensure efficient mass transfer. The provided experimental workflow and GC-MS protocol offer a reliable method for validating the chosen quenching strategy and ensuring the complete removal of residual DMS. It is imperative to perform a risk assessment and validate the quenching process for each specific application.
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. enovatia.com [enovatia.com]
- 3. Validation of techniques for the destruction of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of techniques for the destruction of dithis compound (Journal Article) | OSTI.GOV [osti.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
A Head-to-Head Comparison: Bisulfite Sequencing vs. Enzymatic Methylation Sequencing for DNA Methylation Analysis
For researchers, scientists, and drug development professionals navigating the complexities of epigenetic analysis, the accurate detection of 5-methylcytosine (B146107) (5mC) is a critical objective. For many years, bisulfite sequencing has been the established gold standard. However, the emergence of enzymatic-based methods presents a compelling alternative. This guide offers an objective, data-driven comparison of these two leading methodologies to inform the selection of the most suitable technique for your research endeavors.
At the heart of both techniques is the goal of distinguishing between methylated and unmethylated cytosines at single-base resolution. This is accomplished by inducing a chemical or enzymatic change in unmethylated cytosines, converting them to a base that is read as thymine (B56734) during sequencing, while 5-methylcytosines remain unchanged and are read as cytosines. A comparison of the resulting sequence with a reference genome reveals the methylation status of each cytosine.
Bisulfite Sequencing: The Long-Standing Gold Standard
Bisulfite sequencing has been the cornerstone of DNA methylation analysis for decades.[1][2] The process involves treating genomic DNA with sodium bisulfite, which deaminates unmethylated cytosines to uracils.[1][2] Subsequent PCR amplification converts these uracils to thymines. Methylated cytosines are resistant to this conversion and are sequenced as cytosines.[1][2] While powerful, the harsh chemical treatment inherent in this method can lead to significant DNA degradation and fragmentation.[3][4]
Enzymatic Methylation Sequencing: A Gentler Approach
Enzymatic Methyl-seq (EM-seq) has emerged as a robust alternative that circumvents the harsh chemical treatment of bisulfite sequencing.[1] This method employs a series of enzymatic reactions.[1][5] First, the TET2 enzyme and an oxidation enhancer work to protect 5mC and 5-hydroxymethylcytosine (B124674) (5hmC) from deamination.[1][5] Subsequently, the APOBEC3A enzyme specifically deaminates the unprotected, unmethylated cytosines to uracils.[1][5] Similar to bisulfite sequencing, the DNA is then amplified and sequenced, with the uracils being read as thymines. This gentler approach results in less DNA damage and can lead to higher quality sequencing data.[3][6]
Quantitative Performance Metrics: A Side-by-Side Comparison
The choice between bisulfite and enzymatic methods often hinges on a trade-off between established, well-documented protocols and the promise of higher-quality data with less damage to the sample. The following table summarizes key performance metrics based on comparative studies.
| Performance Metric | Bisulfite Sequencing (e.g., WGBS) | Enzymatic Methyl-Seq (e.g., EM-seq) | Advantage of Enzymatic Method |
| DNA Damage | High, due to harsh chemical treatment leading to significant DNA fragmentation and loss.[3] | Minimal, as the enzymatic reactions are gentler, preserving DNA integrity.[3][6] | Preserves sample integrity, leading to more reliable and comprehensive sequencing data. |
| Library Yield | Lower, particularly with low-input or fragmented DNA samples.[3] | Significantly higher library yields from the same amount of starting material.[3] | More efficient use of precious or limited samples. |
| GC Bias | Prone to GC bias, with lower coverage in GC-rich regions due to DNA fragmentation.[3] | More uniform GC coverage, as the enzymatic treatment is less biased.[5] | More accurate representation of methylation patterns across the entire genome. |
| Duplicate Reads | Higher rates of duplicate reads.[3] | Significantly fewer duplicate reads.[3] | More efficient capture of unique methylation events. |
| Input DNA Amount | Typically requires higher DNA input (though methods for low-input exist).[7] | Compatible with low DNA inputs, as low as 10 ng.[5] | Enables analysis of a wider range of sample types, including those with limited material. |
| Data Concordance with Bisulfite Seq | N/A (Is the standard) | Highly concordant with bisulfite sequencing data.[3][8] | Provides a reliable alternative with improved data quality metrics. |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the key steps in both bisulfite and enzymatic methylation sequencing workflows.
Caption: Experimental workflow for bisulfite sequencing.
Caption: Experimental workflow for enzymatic methylation sequencing.
Detailed Experimental Protocols
Whole-Genome Bisulfite Sequencing (WGBS) Protocol Outline
-
DNA Extraction and Fragmentation: Isolate high-quality genomic DNA. Fragment the DNA to the desired size range (e.g., 200-500 bp) using sonication or enzymatic methods.
-
End Repair and A-tailing: Repair the ends of the fragmented DNA to create blunt ends and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments.
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. This step converts unmethylated cytosines to uracils. Commercial kits are widely available for this step.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers that are complementary to the ligated adapters. This step enriches the library and converts uracils to thymines.
-
Library Quantification and Sequencing: Quantify the final library and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and call methylation status for each cytosine based on the C-to-T conversion rate.
Enzymatic Methyl-Seq (EM-seq) Protocol Outline
-
DNA Extraction and Fragmentation: Isolate high-quality genomic DNA and fragment it to the desired size range.
-
End Repair and A-tailing: Prepare the DNA fragments for adapter ligation by repairing the ends and adding an 'A' tail.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
Enzymatic Conversion:
-
Protection of Methylated Cytosines: Incubate the DNA with TET2 enzyme and an oxidation enhancer to protect 5mC and 5hmC.
-
Deamination of Unmethylated Cytosines: Treat the DNA with APOBEC3A enzyme to convert unmethylated cytosines to uracils.
-
-
PCR Amplification: Amplify the enzymatically converted DNA to generate the final library for sequencing.
-
Library Quantification and Sequencing: Quantify the library and perform high-throughput sequencing.
-
Data Analysis: The data analysis pipeline is compatible with existing tools developed for bisulfite sequencing data.[5] Align reads to a reference genome and determine methylation status based on C-to-T conversion.
Conclusion: Choosing the Right Method for Your Research
While bisulfite sequencing remains a valid and widely used technique, the harsh chemical treatment can introduce biases and lead to the degradation of precious samples. Enzymatic methylation sequencing has emerged as a superior alternative in several key performance areas, offering a gentler approach that yields higher quality data, especially from challenging, low-input samples. The choice of method will ultimately depend on the specific research question, the nature and availability of the samples, and the desired balance between data quality, workflow familiarity, and cost. For researchers prioritizing sample integrity and data quality, particularly with limited or degraded DNA, EM-seq presents a compelling and advantageous alternative to traditional bisulfite sequencing.
References
- 1. Treat Your Sample Gently - Enzymatic Methyl-Sequencing vs. Bisulfite Methyl-Sequencing [cegat.com]
- 2. WGBS vs. EM-seq: Key Differences in Principles, Pros, Cons, and Applications - CD Genomics [cd-genomics.com]
- 3. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. Comparison of current methods for genome-wide DNA methylation profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying DNA Methylation Adducts: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of DNA methylation adducts is paramount for unraveling epigenetic regulation in health and disease. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with its more advanced counterpart, Liquid Chromatography-Mass Spectrometry (LC-MS), and other common alternatives, supported by experimental data to inform your selection of the most suitable analytical method.
The addition of a methyl group to DNA, a fundamental epigenetic modification, plays a critical role in gene expression, cellular differentiation, and genome stability. Aberrant methylation patterns are a hallmark of many diseases, including cancer, making the reliable measurement of methylation adducts, such as 5-methylcytosine (B146107) (5-mC), a key focus in diagnostics and therapeutic development. While various techniques exist, HPLC-based methods have long been a cornerstone for their robustness and quantitative power.
Performance Comparison: HPLC vs. LC-MS/MS vs. ELISA
The choice of analytical technique for quantifying methylation adducts hinges on a balance of sensitivity, specificity, accuracy, precision, and throughput. Here, we compare the performance of HPLC with UV detection, LC-tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | ~0.301 - 0.482 ng/mL[1] | 0.06 - 0.19 fmol[2] | ~2.336 ng/mL[3] |
| Limit of Quantification (LOQ) | ~1.0 - 1.6 ng/mL[1] | 0.20 - 0.64 fmol | ~7.78 ng/mL |
| **Linearity (R²) ** | >0.999[1] | >0.997 | Typically >0.98 |
| Precision (CV%) | <2% (within-assay)[4] | <15% (relative SD)[2] | <20% (inter-assay)[5] |
| Accuracy (Recovery %) | ~101-102%[1] | <15.8% (relative error)[2] | 80-120% |
| Specificity | Moderate to High | Very High | Moderate |
| Throughput | Moderate | High (with automation) | High |
| Cost | Moderate | High | Low |
| DNA Input | ~3-50 µg[1][4] | As low as 500 ng[6] | ~100 ng |
Key Takeaways:
-
LC-MS/MS stands out as the "gold standard" for its exceptional sensitivity and specificity, allowing for the detection of very low abundance adducts from minimal DNA input.[7][8] Its ability to perform multiple reaction monitoring (MRM) ensures high confidence in adduct identification and quantification.[9][10]
-
HPLC-UV offers a robust and cost-effective alternative with excellent precision and accuracy for global DNA methylation analysis.[4] However, it requires significantly more starting material and has a higher limit of detection compared to LC-MS/MS.[7]
-
ELISA provides a high-throughput and relatively inexpensive method suitable for rapid screening of global methylation changes.[3][11] Its main limitations are lower specificity and potential for cross-reactivity, making it less suitable for precise quantification of individual methylation adducts.[12]
Experimental Workflows and Signaling Pathways
To aid in understanding the practical application of these techniques, the following diagrams illustrate a typical experimental workflow for DNA adduct analysis and the DNA methylation signaling pathway.
Caption: A generalized experimental workflow for the quantification of DNA methylation adducts using HPLC-based methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantification of 5-methylcytosine and 5-hydroxymethylcytosine in genomic DNA from hepatocellular carcinoma tissues by capillary hydrophilic-interaction liquid chromatography/quadrupole TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Global DNA methylation measurement by HPLC using low amounts of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eag.com [eag.com]
- 6. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 11. ELISA-Based Quantitation of Global 5hmC Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Dimethyl Sulfate in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of a methylating agent in large-scale synthesis is a critical decision, balancing efficiency, cost, and safety. Dimethyl sulfate (B86663) (DMS), a powerful and cost-effective reagent, has long been an industry workhorse. However, its significant toxicity necessitates a thorough evaluation against safer, albeit often more expensive or less reactive, alternatives. This guide provides an objective comparison of dimethyl sulfate with its primary industrial competitors, methyl iodide (MeI) and dimethyl carbonate (DMC), supported by available data and experimental insights.
Dithis compound's primary advantage lies in its high reactivity and economic favorability, making it a go-to choice for various methylation reactions, including the synthesis of pharmaceuticals, agrochemicals, dyes, and perfumes.[1][2][3] Despite its effectiveness, its handling is governed by stringent safety protocols due to its carcinogenic, mutagenic, and highly toxic nature.[4][5][6] This guide will delve into a comparative analysis of DMS, MeI, and DMC, focusing on cost, performance, and safety to aid in informed decision-making for large-scale synthetic applications.
Cost Comparison: A Per-Mole Perspective
While market prices fluctuate, a general cost comparison reveals the economic incentive behind the widespread use of dithis compound. The following table provides an estimated cost analysis based on available bulk pricing.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Price Range (USD/kg) | Estimated Cost (USD/mol) |
| Dithis compound (DMS) | (CH₃)₂SO₄ | 126.13 | 2.30 - 2.80[7][8] | 0.29 - 0.35 |
| Methyl Iodide (MeI) | CH₃I | 141.94 | 3.00 - 8.50[9][10] | 0.43 - 1.21 |
| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | 90.08 | 0.61 - 2.59[4][11] | 0.06 - 0.23 |
Note: Prices are estimates based on available online data for industrial/bulk quantities and are subject to change. The cost per mole is calculated for comparison purposes.
From a purely reagent cost perspective, dimethyl carbonate is the most economical option, followed by dithis compound. Methyl iodide is consistently the most expensive of the three. However, the total cost of a process is influenced by factors beyond the reagent price, including reaction efficiency, throughput, and the cost of safety measures and waste disposal.
Performance in Methylation Reactions: A Comparative Overview
The choice of a methylating agent significantly impacts reaction conditions, yield, and selectivity. Here, we compare the performance of DMS, MeI, and DMC in the context of two common large-scale methylation reactions: O-methylation of phenols and N-methylation of anilines.
O-Methylation of Phenol
The methylation of phenols to produce aryl methyl ethers is a crucial transformation in the synthesis of fragrances, pharmaceuticals, and other fine chemicals.
| Reagent | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Dithis compound (DMS) | Aqueous NaOH or K₂CO₃, 60-100°C[12][13] | >90 | High reactivity, fast reaction times, high yields.[14] | Highly toxic, requires stringent safety protocols, generates inorganic salt waste.[4][5] |
| Methyl Iodide (MeI) | Base (e.g., K₂CO₃, NaH) in an organic solvent (e.g., acetone, DMF), room temp. to reflux[15] | >90 | High reactivity, milder conditions than DMS in some cases. | High cost, toxic, generates iodide waste.[14][16] |
| Dimethyl Carbonate (DMC) | High temperatures (120-200°C), catalyst (e.g., K₂CO₃, zeolites), often in an autoclave.[2][17][18] | >90 | "Green" reagent, low toxicity, biodegradable.[19] | Lower reactivity, requires harsher conditions (higher temp/pressure), may require specific catalysts.[14] |
N-Methylation of Aniline (B41778)
The N-methylation of anilines is a fundamental step in the synthesis of numerous dyes, polymers, and active pharmaceutical ingredients.
| Reagent | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Dithis compound (DMS) | Aqueous solution with a base (e.g., NaOH) below 10°C.[20] | High | High reactivity, efficient methylation.[14] | Risk of over-methylation, highly toxic, generates sulfate waste.[4][5] |
| Methyl Iodide (MeI) | In the presence of a base (e.g., NaHCO₃, Li₃N) in a solvent like DMF, often at room temperature.[21][22] | Variable, can be high | Effective for mono- or di-methylation depending on conditions. | High cost, potential for quaternization, toxic.[14][16] |
| Dimethyl Carbonate (DMC) | High temperatures (120-190°C), often with a catalyst (e.g., zeolites, DBU) and can be performed in continuous flow.[2][23][24] | High (for mono- or di-methylation depending on catalyst and conditions) | "Green" and selective methylation is possible, low toxicity.[19] | Requires high temperatures and sometimes high pressure, catalyst may be required.[14] |
Experimental Protocols: N-Methylation of Aniline
To provide a practical context, the following are generalized experimental protocols for the N-methylation of aniline using each of the three reagents, based on literature procedures.
Protocol 1: N-Methylation of Aniline with Dithis compound[20]
-
Reaction Setup: A stirred reactor is charged with aniline and water. The mixture is cooled to below 10°C.
-
Addition of DMS: Dithis compound is added dropwise to the cooled mixture while maintaining the temperature below 10°C. The reaction is stirred for 1 hour.
-
Basification: A 30% sodium hydroxide (B78521) solution is added dropwise to neutralize the reaction mixture.
-
Workup: The organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., benzene). The organic layers are combined, and the solvent is removed to yield a mixture of N-methylaniline and N,N-dimethylaniline.
-
Purification: Further purification is required to separate the desired product from unreacted aniline and the dimethylated by-product.
Protocol 2: N-Methylation of Aniline with Methyl Iodide[21]
-
Reaction Setup: To a solution of aniline in a suitable solvent such as dimethylformamide (DMF), a solid inorganic base (e.g., lithium nitride) is added.
-
Addition of MeI: Methyl iodide is introduced into the reaction mixture.
-
Reaction: The reaction is agitated, for example by ultrasonication, at room temperature for a specified time (e.g., 10 minutes).
-
Workup and Analysis: The reaction mixture is then analyzed to determine the yield of the N-methylated product.
Protocol 3: N-Methylation of Aniline with Dimethyl Carbonate[2]
-
Reaction Setup: Aniline, dimethyl carbonate, and a catalyst (e.g., KY zeolite) are charged into an autoclave.
-
Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 130°C) for a set duration.
-
Workup: After cooling, the catalyst is filtered off.
-
Purification: The excess dimethyl carbonate is removed by distillation, and the product, N-methylaniline, is purified.
Safety and Environmental Considerations
The significant differences in toxicity and environmental impact among these three reagents are a major factor in their selection.
| Reagent | Safety Hazards | Environmental Impact | Waste Disposal Considerations |
| Dithis compound (DMS) | Highly toxic, carcinogenic, mutagenic, corrosive, and can cause fatal delayed respiratory effects.[4][5][25] | Environmentally hazardous; spills can cause local damage, though it hydrolyzes rapidly.[6] | Requires neutralization before disposal. Waste must be handled as hazardous.[26] |
| Methyl Iodide (MeI) | Toxic, suspected carcinogen.[14][16] | Volatile organic compound. | Disposal must comply with regulations for halogenated organic waste. |
| Dimethyl Carbonate (DMC) | Low toxicity, biodegradable.[19] | Considered a "green" reagent with a favorable environmental profile.[19] | Less hazardous waste stream compared to DMS and MeI. |
Logical Workflow for Reagent Selection
The decision-making process for selecting the appropriate methylating agent can be visualized as a logical workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. iris.unive.it [iris.unive.it]
- 3. labdhichem.co.in [labdhichem.co.in]
- 4. univarsolutions.com [univarsolutions.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. Dithis compound (EHC 48, 1985) [inchem.org]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. Methyl iodide Manufacturers & Suppliers, China methyl iodide Manufacturers Price [made-in-china.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. researchgate.net [researchgate.net]
- 13. iris.unive.it [iris.unive.it]
- 14. nbinno.com [nbinno.com]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 19. Order High-Quality Dimethyl Carbonate in Bulk from Silver Fern Chemical [silverfernchemical.com]
- 20. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 21. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. dspace.mit.edu [dspace.mit.edu]
- 24. researchgate.net [researchgate.net]
- 25. nj.gov [nj.gov]
- 26. LCSS: DIthis compound [web.stanford.edu]
A Comparative Guide to the Reaction Kinetics of Common Methylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision that impacts reaction efficiency, yield, and scalability. This guide provides an objective comparison of the reaction kinetics of several widely used methylating agents, supported by experimental data and detailed methodologies.
Quantitative Comparison of Reaction Kinetics
The reactivity of a methylating agent is paramount and is often evaluated by its reaction rate constant under specific conditions. The following table summarizes key kinetic data for common methylating agents. Most of these agents operate via a bimolecular nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile.[1][2]
| Methylating Agent | Nucleophile/Substrate | Solvent | Temperature (°C) | Second-Order Rate Constant (k) | Notes |
| Methyl Iodide (CH₃I) | Sulfite ion (SO₃²⁻) | Aqueous | 24.7 | 4.4 x 10⁻² M⁻¹s⁻¹ | Rate is significantly affected by ionic strength. |
| Thiosulfate ion (S₂O₃²⁻) | Aqueous | 24.7 | 3.1 x 10⁻¹ M⁻¹s⁻¹ | Rate is independent of ionic strength up to 0.65 M. | |
| Hydroxylamine (NH₂OH) | Aqueous (pH 12) | 25 | (Half-life = 20 min) | Reaction follows second-order kinetics.[3] | |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Methanol (B129727) (Methanolysis) | Methanol | 65 | 3.1 x 10⁻⁵ L/mol·s | - |
| Water (Hydrolysis) | Methanol/Water | 65 | 1.3 x 10⁻⁴ L/mol·s | Hydrolysis is faster than methanolysis. | |
| Trimethyl Orthoformate (HC(OCH₃)₃) | Phenylacetonitrile | Neat/Methanol | 190-210 | Not explicitly quantified | High temperatures and basic conditions (t-BuOK) are required for C-methylation. Reaction rate is affected by the base, while selectivity is influenced by methanol as a cosolvent.[4] |
| Tetramethylammonium Hydroxide (B78521) (TMAH) | Phenolic Compounds | Ethanol | ~120 | Not explicitly quantified | Used as both a base and methylating agent, often under microwave irradiation for O-methylation. Good to excellent yields are achieved in under 30 minutes.[5] |
This table is a summary of data from multiple sources and reaction conditions may vary. Direct comparison of rates should be done with caution.
Reaction Mechanisms and Influencing Factors
The majority of these methylating agents, particularly methyl iodide and dithis compound, react via the SN2 (bimolecular nucleophilic substitution) mechanism.[1][6] This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group.[1]
Key Factors Influencing SN2 Reaction Rate:
-
Substrate: The reaction is fastest for sterically unhindered substrates. The general order of reactivity is methyl > primary > secondary. Tertiary substrates do not typically react via SN2.[3][7]
-
Nucleophile: A stronger, more reactive nucleophile increases the reaction rate.[2]
-
Leaving Group: A better leaving group (a more stable anion) will lead to a faster reaction.
-
Solvent: Polar aprotic solvents (e.g., DMSO, acetone) are favored for SN2 reactions.[2]
The reactivity of trimethyl orthoformate as a methylating agent is distinct, often requiring high temperatures (e.g., 190-210 °C) and the presence of a strong base for C-methylation of acidic compounds.[4] Tetramethylammonium hydroxide (TMAH) serves as both a base and the methyl source, typically for O-methylation of phenols, and its application is often accelerated by microwave irradiation.[5]
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. iris.unive.it [iris.unive.it]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl_sulfate [chemeurope.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Cross-Validation of RNA Secondary Structure Prediction with DMS Probing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for predicting RNA secondary structure, with a focus on the integration of dimethyl sulfate (B86663) (DMS) probing data for cross-validation. We delve into the experimental protocols for DMS probing, the computational workflows for data analysis, and a quantitative comparison of prediction accuracy.
Introduction to DMS Probing and RNA Structure Prediction
Predicting the secondary structure of RNA is crucial for understanding its function in biological processes and for the development of RNA-targeted therapeutics. Computational methods for RNA secondary structure prediction are powerful but often benefit from experimental validation to improve their accuracy. Dimethyl sulfate (DMS) probing is a widely used chemical modification technique that provides single-nucleotide resolution information about RNA structure. DMS methylates the Watson-Crick face of unpaired adenine (B156593) (A) and cytosine (C) residues, and this information can be used to constrain computational folding algorithms, leading to more accurate structure predictions.[1][2]
Performance of DMS-Constrained RNA Secondary Structure Prediction
The integration of DMS probing data as pseudo-energy constraints significantly improves the accuracy of RNA secondary structure prediction. A key study benchmarked the performance of DMS-guided modeling on a set of non-coding RNAs with known crystal structures. The results demonstrate a substantial reduction in prediction errors compared to predictions based on sequence information alone.
Table 1: Performance Metrics for RNA Secondary Structure Prediction
| Prediction Method | False Negative Rate (FNR) | False Discovery Rate (FDR) |
| Prediction without experimental data | 38% | 45% |
| DMS-guided modeling (RNAstructure) | 9.5% | 11.6% |
| SHAPE-guided modeling | 17% | 21% |
Data sourced from a study on six non-coding RNAs with crystallographic models.[1]
The False Negative Rate (FNR) represents the percentage of true base pairs that the algorithm failed to predict, while the False Discovery Rate (FDR) indicates the percentage of predicted base pairs that are incorrect. As shown in the table, DMS-guided modeling with software such as RNAstructure dramatically reduces both FNR and FDR, outperforming even another common chemical probing method, SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension).[1]
Experimental and Computational Workflows
The process of DMS-constrained RNA secondary structure prediction involves a combination of wet-lab experimentation and computational analysis. The following diagrams illustrate the key steps in these workflows.
Experimental Workflow: DMS Probing (DMS-MaPseq)
The DMS-MaPseq (DMS Mutational Profiling with sequencing) protocol is a high-throughput method to identify DMS-modified nucleotides.[2]
Computational Workflow: Data Analysis and Structure Prediction
The sequencing data from DMS-MaPseq is processed to identify mutation rates, which are then used to constrain RNA secondary structure prediction algorithms.
Detailed Experimental Protocols
In Vivo DMS Probing (DMS-MaPseq)
-
Cell Culture and Treatment : Grow cells to the desired confluency. Treat the cells directly in the culture medium with DMS (typically 1-5% final concentration) for a short duration (e.g., 2-5 minutes) at the appropriate temperature. A no-DMS control should be run in parallel.
-
Quenching : Stop the DMS reaction by adding a quenching agent, such as β-mercaptoethanol.
-
RNA Extraction : Immediately harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol extraction).
-
DNase Treatment : Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
Reverse Transcription : Perform reverse transcription using a reverse transcriptase that introduces mutations at DMS-modified sites (e.g., MarathonRT).
-
Library Preparation and Sequencing : Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.
In Vitro DMS Probing
-
RNA Folding : Fold the in vitro transcribed RNA in a buffer that promotes the desired structure.
-
DMS Treatment : Add DMS to the folded RNA and incubate for a specific time and temperature.
-
Quenching and Purification : Quench the reaction and purify the RNA to remove DMS and other reaction components.
-
Reverse Transcription, Library Preparation, and Sequencing : Proceed with the same steps as for the in vivo protocol.
Computational Analysis and Structure Prediction Software
The analysis of DMS-MaPseq data involves several computational steps to translate sequencing reads into structural constraints.
-
Read Alignment : Align the sequencing reads to the reference RNA sequence.
-
Mutation Counting : Count the number of mutations (mismatches, insertions, and deletions) at each nucleotide position in both the DMS-treated and control samples.
-
Reactivity Calculation : Calculate the DMS reactivity for each adenine and cytosine by subtracting the background mutation rate (from the no-DMS control) from the mutation rate in the DMS-treated sample.
-
Structure Prediction with Constraints : Use the calculated DMS reactivities as pseudo-energy constraints in RNA secondary structure prediction software.
Several software packages can incorporate chemical probing data. RNAstructure and the ViennaRNA Package are two of the most widely used.[3][4][5]
-
RNAstructure : This package has been extensively used and benchmarked with DMS and other chemical probing data.[1] It provides a user-friendly interface and a suite of tools for RNA structure analysis. The Fold program within RNAstructure can directly take a DMS reactivity file as input to guide the folding algorithm.
-
ViennaRNA Package : This is another popular suite of tools for RNA secondary structure prediction. The RNAfold program in this package can also incorporate experimental constraints, including those derived from DMS probing, through the use of soft constraints.
Conclusion
Cross-validation of RNA secondary structure prediction with DMS probing is a powerful approach to obtain accurate structural models. The DMS-MaPseq protocol provides high-resolution data on unpaired adenine and cytosine residues, which, when integrated as pseudo-energy constraints into folding algorithms like those in RNAstructure and the ViennaRNA Package, significantly reduces prediction errors. This combined experimental and computational workflow is an invaluable tool for researchers in basic science and drug development who seek to understand and target RNA structure and function.
References
- 1. GitHub - yao-laboratory/RNAFoldAssess: Framework for benchmarking RNA secondary structure prediction algorithms. [github.com]
- 2. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Vienna RNA Websuite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Library for predicting and comparing RNA secondary structures — ViennaRNA Package [viennarna.readthedocs.io]
A Comparative Guide to Byproducts in Common Methylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Methylation is a fundamental reaction in organic chemistry and drug development, crucial for modifying the properties of molecules to enhance their efficacy, selectivity, and pharmacokinetic profiles. However, the choice of methylation strategy can significantly impact the purity of the final product, with various methods generating distinct byproduct profiles. This guide provides an objective comparison of common methylation reactions, focusing on the formation of byproducts, supported by experimental data and detailed analytical protocols.
Comparison of Common Methylation Reactions and Their Byproducts
The selection of a methylating agent is a critical decision in the synthesis of a target molecule. This choice influences not only the reaction's efficiency but also the nature and quantity of byproducts, which can complicate purification and impact the overall yield. Below is a summary of common methylation reactions and their associated byproducts.
| Methylation Reaction | Methylating Agent(s) | Target Functional Groups | Common Byproducts | Key Remarks |
| Reductive Amination | Formaldehyde, Formic Acid (Eschweiler-Clarke); NaBH(OAc)₃, NaBH₃CN | Primary & Secondary Amines | Over-alkylated amines (e.g., tertiary from secondary), unreacted starting materials. Cyanide adducts (with NaBH₃CN). | The Eschweiler-Clarke reaction is known for its high yields in producing tertiary amines from primary amines. The formation of tertiary amines is favored even with substoichiometric amounts of formaldehyde[1]. Quaternary ammonium (B1175870) salts are generally not formed[2][3]. |
| Classical SN2 Methylation | Dimethyl Sulfate (DMS) | Phenols, Carboxylic Acids, Amines | Inorganic salts (e.g., Na₂SO₄), over-alkylation products, methanol, H₂SO₄ (from excess DMS hydrolysis)[4]. | DMS is a potent but toxic methylating agent. The reaction necessitates a stoichiometric base, leading to significant inorganic salt waste[4]. |
| Classical SN2 Methylation | Iodomethane (MeI) | Phenols, Carboxylic Acids, Amines, Enolates | Inorganic salts (e.g., KI), over-alkylation products. | MeI is highly volatile and carcinogenic, requiring careful handling. C-alkylation is often favored over O-alkylation in ambident nucleophiles like enolates[5]. |
| "Green" Methylation | Dimethyl Carbonate (DMC) | Phenols, Carboxylic Acids, Amines, Methylene-active compounds | Methanol, CO₂. Potential for C-methylation as a side product in phenol (B47542) methylation. | DMC is considered an environmentally friendly alternative, avoiding the formation of inorganic salts[4]. It can show high selectivity for mono-methylation[4]. |
| Enzymatic Methylation | S-adenosylmethionine (SAM) | Various (highly specific) | S-adenosylhomocysteine (SAH) | Highly selective with minimal byproducts. SAH can cause product inhibition of the methyltransferase enzyme. |
Experimental Protocols
Accurate quantification of byproducts is essential for optimizing reaction conditions and ensuring the purity of the final compound. Below are detailed protocols for the analysis of byproducts in common methylation reactions.
Protocol 1: GC-MS Analysis of Over-methylation in Amine Synthesis (Eschweiler-Clarke Reaction)
This protocol is designed to quantify the ratio of the desired N-methylated product to the over-methylated byproduct (e.g., N-methylaniline vs. N,N-dimethylaniline).
1. Sample Preparation and Workup: a. After the reaction is complete (typically monitored by TLC), cool the reaction mixture to room temperature. b. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. c. Extract the aqueous layer three times with an organic solvent such as dichloromethane (B109758) or ethyl acetate. d. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure.
2. GC-MS Analysis: a. Sample Preparation for GC-MS: Dissolve a known quantity of the crude product in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL[6]. b. Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS). c. Column: DB-5MS capillary column (30.0m × 0.25mm × 0.25μm) or equivalent[6][7]. d. Inlet Temperature: 250°C[6]. e. GC-MS Interface Temperature: 300°C[6]. f. Oven Program: Initial temperature of 60°C, ramped at 25°C/min to 300°C, and held for 5 minutes[6]. g. Carrier Gas: Helium at a constant flow rate. h. Ionization Mode: Electron Ionization (EI) at 70eV[6]. i. Data Acquisition: Scan mode to identify all products, followed by Selected Ion Monitoring (SIM) for quantification of the target product and known byproducts.
3. Quantification: a. Create a calibration curve using certified reference standards of the starting material, the desired product, and the potential over-methylated byproduct. b. Calculate the concentration of each component in the reaction mixture based on the peak areas and the calibration curve.
Protocol 2: HPLC Analysis of Primary, Secondary, and Tertiary Amines in Reductive Amination
This protocol allows for the separation and quantification of the starting amine, the desired secondary amine product, and the tertiary amine byproduct.
1. Sample Preparation: a. Take an aliquot of the reaction mixture and dilute it with the mobile phase to an appropriate concentration. b. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Analysis: a. Instrumentation: A High-Performance Liquid Chromatograph with a UV or Evaporative Light Scattering Detector (ELSD). b. Column: A mixed-mode column such as Primesep A is suitable for separating hydrophilic amines[8]. c. Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) is often effective[8]. The exact gradient will depend on the specific amines being separated. d. Flow Rate: Typically 1.0 mL/min. e. Detection: UV detection if the amines have a chromophore, or ELSD for universal detection[8]. f. Quantification: Use external standards of the starting material and expected products to create calibration curves for accurate quantification.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes and analytical workflows.
Caption: Workflow for the analysis of a methylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. iris.unive.it [iris.unive.it]
- 5. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of Methyl Sulfate: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of methyl sulfate (B86663), this guide offers procedural, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.
Methyl sulfate, also known as dithis compound, is a potent methylating agent widely used in organic synthesis. However, it is also highly toxic, corrosive, and a suspected human carcinogen, necessitating stringent safety measures for its handling and disposal. Improper disposal can lead to severe health hazards and environmental contamination. This document outlines the essential procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles or a face shield. All handling of this compound and its waste should be conducted within a certified chemical fume hood.
-
Spill Management: In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material such as dry sand or vermiculite. The contaminated absorbent must then be treated as hazardous waste and disposed of accordingly. For minor spills and residues on equipment, decontamination can be achieved using a dilute solution of alkali or ammonia (B1221849).[1]
-
Emergency Contact: Ensure that emergency contact information is readily available and that all personnel are familiar with the location and operation of safety showers and eyewash stations.
Disposal Procedures: Neutralization Protocols
The primary method for the disposal of small quantities of this compound in the laboratory involves chemical neutralization to less toxic products. Two common methods are alkaline hydrolysis and reaction with ammonia.
Quantitative Data for Neutralization
| Parameter | Alkaline Hydrolysis | Ammonia Decomposition |
| Neutralizing Agent | Sodium Hydroxide (B78521) (NaOH) | Concentrated Ammonia (NH₃) solution |
| Concentration | 1 mol/L NaOH solution | 25% - 28% NH₃ solution |
| Temperature | 5-10°C (initial), <20°C (during addition) | <15°C |
| Reaction Time | ~1.5 hours (30 mins addition, 1 hr stirring) | Not specified, monitor with Nessler's reagent |
| Key Products | Methanol (B129727), Sodium Sulfate | Methanol, Ammonium (B1175870) Sulfate |
| pH Monitoring | Maintain pH > 12 | Not specified |
Experimental Protocol 1: Alkaline Hydrolysis
This method utilizes a sodium hydroxide solution to hydrolyze this compound into methanol and sodium sulfate.
Methodology:
-
In a chemical fume hood, prepare a 1 mol/L sodium hydroxide solution by dissolving 40 g of NaOH in 360 mL of deionized water in a flask suitable for the reaction volume.
-
Cool the alkaline solution to 5-10°C using an ice bath.
-
Slowly add the this compound waste to the cold, stirring alkaline solution dropwise using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 20°C.
-
Continuously stir the solution and monitor the pH to ensure it remains strongly alkaline (pH > 12).
-
After the addition is complete (approximately 30 minutes), remove the ice bath and continue stirring for at least one hour to ensure the reaction goes to completion.[2]
-
The resulting solution, containing methanol and sodium sulfate, should be collected and disposed of as hazardous waste according to institutional and local regulations.
Experimental Protocol 2: Ammonia Decomposition
This protocol uses concentrated ammonia to decompose this compound into methanol and ammonium sulfate. This method is advantageous when the presence of sodium salts is undesirable.
Methodology:
-
In a chemical fume hood, place a 25% - 28% concentrated ammonia solution in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add the this compound waste to the cold, stirring ammonia solution dropwise. The temperature of the reaction mixture should be carefully controlled and maintained below 15°C.[2]
-
The reaction progress and the presence of residual ammonia can be monitored using Nessler's reagent.[2]
-
The final solution, containing methanol and ammonium sulfate, must be collected and managed as hazardous waste in accordance with all applicable regulations.
Waste Management and Final Disposal
Following neutralization, the resulting waste stream, although less hazardous than the initial this compound, must still be handled as chemical waste.
-
Containerization: The neutralized solution should be stored in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical composition of the contents.
-
Institutional Guidelines: Always follow your institution's specific waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for guidance on the final disposal of the collected waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can effectively mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Methyl Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Methyl sulfate (B86663) and its derivatives are powerful alkylating agents frequently used in synthesis, but they also pose significant health risks upon exposure. This guide provides essential, immediate safety and logistical information for handling methyl sulfate, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to build a foundation of trust and safety in your laboratory.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure through inhalation, skin contact, eye contact, or ingestion.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Barricade, Responder, Tychem 4000).[2] | Prevents skin contact. This compound can be absorbed through the skin.[1][3] |
| Double gloving is recommended. | Provides an additional layer of protection in case of a breach of the outer glove. | |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects eyes from splashes and vapors. |
| A face shield should be worn in addition to goggles when there is a risk of splashing. | Offers a broader area of protection for the entire face. | |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | Minimizes inhalation of harmful vapors. |
| If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[4] | Provides breathable air in contaminated environments. For any detectable concentration, a self-contained breathing apparatus (SCBA) with a full facepiece is recommended by NIOSH.[1] | |
| Protective Clothing | A lab coat, buttoned, and preferably made of a flame-resistant material like Nomex®. | Protects skin and personal clothing from contamination. |
| Fire/flame resistant and impervious clothing should be worn.[4] | Offers protection against chemical splashes and potential fire hazards. | |
| Closed-toe shoes. | Protects feet from spills. |
Occupational Exposure Limits
Adherence to established occupational exposure limits is crucial for minimizing health risks associated with this compound.
| Organization | Exposure Limit (Time-Weighted Average) | Skin Notation | Carcinogen Classification |
| OSHA | 1 ppm (5 mg/m³) (8-hour TWA)[5] | Y[5] | - |
| NIOSH | 0.1 ppm (0.5 mg/m³) (10-hour TWA)[3][5] | Y[5] | Potential occupational carcinogen[1] |
| ACGIH | 0.1 ppm (8-hour TWA)[3][5] | Y[5] | A3: Confirmed animal carcinogen with unknown relevance to humans[5] |
| CAL/OSHA | 0.1 ppm (0.5 mg/m³) (8-hour TWA)[5] | Y[5] | Ca[5] |
TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists.
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Detailed Experimental Protocol
1. Preparation:
-
Don PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Collect all necessary chemicals, glassware, and equipment.
-
Emergency Equipment: Confirm that an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible.[1][6]
2. Handling:
-
Transfer: Conduct all transfers of this compound inside the chemical fume hood.
-
Reaction: Perform all experimental procedures involving this compound within the fume hood.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes.
3. Decontamination and Cleanup:
-
Decontaminate Surfaces and Glassware: Wipe down all surfaces and decontaminate glassware that has come into contact with this compound. A dilute solution of ammonia (B1221849) can be used for neutralization.[3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
4. Waste Disposal:
-
Collect Waste: All materials contaminated with this compound, including empty containers, gloves, and absorbent materials, must be collected as hazardous waste.[7][8]
-
Containerize: Place waste in a clearly labeled, sealed, and compatible container.[3] Do not mix with other waste streams.
-
Storage: Store the waste container in a designated, well-ventilated area.[7][9]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[7][9] Do not pour this compound down the drain.
Emergency Response Plan
In the event of an exposure or spill, a rapid and informed response is crucial.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Dithis compound [cdc.gov]
- 2. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 3. nj.gov [nj.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. DIthis compound | Occupational Safety and Health Administration [osha.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. mtu.edu [mtu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
